molecular formula C10H14N2O B1297420 2,2-Dimethyl-N-pyridin-4-yl-propionamide CAS No. 70298-89-4

2,2-Dimethyl-N-pyridin-4-yl-propionamide

Cat. No.: B1297420
CAS No.: 70298-89-4
M. Wt: 178.23 g/mol
InChI Key: JCMMVFHXRDNILC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-pyridin-4-yl-propionamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-N-pyridin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMVFHXRDNILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330146
Record name 2,2-Dimethyl-N-pyridin-4-yl-propionamide
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70298-89-4
Record name N-(Pyridin-4-yl)pivalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70298-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-N-pyridin-4-yl-propionamide
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URL https://comptox.epa.gov/dashboard/DTXSID90330146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4), a pyridine derivative with potential applications in research and drug development. This document collates available data on its chemical and physical properties, provides a detailed synthetic protocol, and summarizes its known spectroscopic data. While specific biological activity data for this compound is limited in publicly accessible literature, this guide discusses its potential as an antioxidant based on recent computational and spectroscopic studies. Furthermore, it outlines general experimental protocols for assessing antioxidant activity and presents a representative signaling pathway to contextualize its potential mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals interested in the further investigation and application of this compound.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The pyridine ring is a key structural motif in various natural products and is known to interact with a wide range of biological targets.[1] N-acyl-4-aminopyridine derivatives, in particular, have been investigated for a variety of pharmacological activities.[2] this compound, also known as N-(pyridin-4-yl)pivalamide, belongs to this class of compounds and has been the subject of synthetic and spectroscopic studies. Recent research suggests its potential as an antioxidant, a property of significant interest in the development of therapeutics for a multitude of diseases driven by oxidative stress.[3]

Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 70298-89-4[5]
Molecular Formula C₁₀H₁₄N₂O[5]
Molecular Weight 178.23 g/mol [5]
IUPAC Name 2,2-dimethyl-N-(pyridin-4-yl)propanamide[6]
SMILES CC(C)(C)C(=O)NC1=CC=NC=C1[6]
Appearance Light yellow solid[4]
Purity Typically >97%[7]

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 4-aminopyridine with pivaloyl chloride. A general synthetic scheme is presented below, followed by a detailed experimental protocol.

General Reaction Scheme

G cluster_reagents Reagents cluster_process Process 4-Aminopyridine 4-Aminopyridine Mixing Mix Reagents 4-Aminopyridine->Mixing Pivaloyl_chloride Pivaloyl_chloride Pivaloyl_chloride->Mixing Triethylamine Triethylamine (Base) Triethylamine->Mixing Dichloromethane Dichloromethane (Solvent) Dichloromethane->Mixing Reaction Stir at RT for 15h Mixing->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product Yield: ~95%

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure reported in the literature.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Aminopyridine94.112.0 g21.3
Pivaloyl chloride120.583.1 mL (2.56 g)25.6
Triethylamine101.198.9 mL (6.45 g)63.9
Dichloromethane (DCM)-20 mL-
Ethyl acetate-As needed-
Saturated NaCl (aq)-As needed-
Anhydrous Na₂SO₄-As needed-
Silica gel-As needed-

Procedure:

  • To a solution of 4-aminopyridine (2.0 g, 21.3 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (8.9 mL, 63.9 mmol).

  • Cool the mixture in an ice bath and add pivaloyl chloride (3.1 mL, 25.6 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 20:1 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate to afford this compound as a white to light yellow solid (expected yield ~3.6 g, 95%).[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
8.47d, J = 6.1 Hz2HPyridyl-H (ortho to N)[4]
7.79br s1HAmide-H[4]
7.52d, J = 6.0 Hz2HPyridyl-H (meta to N)[4]
1.32s9Htert-Butyl-H[4]

Spectrum acquired in CDCl₃ at 300 MHz.

Other Spectroscopic Data

Biological Activity and Mechanism of Action

Disclaimer: The biological activity of this compound has not been extensively studied in vitro or in vivo in publicly available literature. The following sections are based on a theoretical study and the known activities of related compounds.

Potential Antioxidant Activity

A recent publication has investigated the "electron density, charge transfer, solvent effect and molecular spectroscopic studies on this compound – A potential antioxidant".[3] While the full text of this study is not widely available, the title strongly suggests that computational and spectroscopic data support the potential for this molecule to act as an antioxidant. The antioxidant activity of pyridine derivatives is an active area of research, with many analogs showing promising free-radical scavenging properties.[8][9]

Context from Related Pyridine Derivatives

The broader class of pyridine derivatives has been shown to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity [10]

  • Anticancer Activity [11]

  • Anti-inflammatory Activity

  • Neurological Activity: 4-aminopyridine, the precursor to this compound, is a potassium channel blocker used in the treatment of multiple sclerosis.[2] Derivatives are being explored to reduce toxicity while retaining efficacy.[12][13]

It is important to note that these activities are not confirmed for this compound and would require experimental validation.

Hypothetical Signaling Pathway for Antioxidant Action

Antioxidants can exert their effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular signaling pathways involved in the oxidative stress response. A representative pathway is depicted below.

G Oxidative_Stress Oxidative Stress (e.g., ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation DMPP This compound ROS_Scavenging Direct ROS Scavenging DMPP->ROS_Scavenging Direct Neutralization ROS_Scavenging->Oxidative_Stress Nrf2_Activation Nrf2 Activation Nrf2_Keap1->Nrf2_Activation ARE_Binding Nrf2 binds to ARE Nrf2_Activation->ARE_Binding Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE_Binding->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Cellular_Protection->Cellular_Damage inhibits

Caption: Hypothetical signaling pathway for antioxidant activity.

Representative Experimental Protocols for Biological Assays

The following is a representative protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity in vitro.[14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Compound Prepare stock solution of This compound in Methanol Serial_Dilutions Perform serial dilutions to obtain a range of concentrations Prepare_Compound->Serial_Dilutions Mix Mix compound solution with DPPH solution Serial_Dilutions->Mix Prepare_DPPH Prepare a 0.1 mM solution of DPPH in Methanol Prepare_DPPH->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition vs. control Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot % inhibition vs. concentration Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50 Result Antioxidant Potency Determine_IC50->Result

References

physical and chemical properties of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide, also known as N-(4-Pyridyl)pivalamide, is a chemical compound belonging to the class of N-arylamides. It features a pyridine ring connected to a pivaloyl group via an amide linkage. Pyridine derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and are common scaffolds in medicinal chemistry. This document provides a comprehensive overview of the known physical, chemical, and synthetic details of this compound, intended to support research and development activities.

Compound Identification and Core Properties

This section summarizes the key identifiers and physicochemical properties of this compound. The data has been compiled from various chemical suppliers and databases.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name 2,2-dimethyl-N-(pyridin-4-yl)propanamide[1]
CAS Number 70298-89-4[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.24 g/mol [2]
InChI Key JCMMVFHXRDNILC-UHFFFAOYSA-N[1]
SMILES CC(C)(C)C(=O)NC1=CC=NC=C1[1]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to light yellow crystalline powder/solid.[3][4]
Melting Point 133-137 °C[1][2][5][6]
Boiling Point Experimental data not available.
Solubility Soluble in Methanol.[4]
logP (Octanol/Water Partition Coefficient) Experimental data not available.
pKa Experimental data not available.

Spectral Data

The following represents the reported proton Nuclear Magnetic Resonance (¹H-NMR) spectral data.

  • ¹H-NMR (300 MHz, CDCl₃) : δ= 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), 1.32 (s, 9H).[3]

Experimental Protocols

Synthesis of this compound[4]

This protocol describes a general procedure for the acylation of 4-aminopyridine.

Materials:

  • 4-Aminopyridine

  • Pivaloyl chloride (Note: A source document incorrectly lists pentanoyl chloride, but pivaloyl chloride is the correct reagent for the named product)

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • Dissolve 4-Aminopyridine (2 g, 21.3 mmol) in dichloromethane (20 ml) in a suitable reaction flask.

  • At room temperature, add pivaloyl chloride (equivalent to 25.6 mmol) dropwise to the solution.

  • Sequentially, add triethylamine (8.9 ml, 63.9 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Quench the reaction by adding water to the flask.

  • Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium chloride solution (50 ml).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude residue by silica gel column chromatography.

  • Elute the column with a dichloromethane:methanol (20:1, v/v) solvent system.

  • Collect the fractions containing the target product.

  • Concentrate the collected fractions to afford the final product as a white solid (yields up to 95% have been reported).

Potential Biological Activity and Experimental Logic

While specific signaling pathways for this compound are not extensively documented in publicly available literature, a research publication has identified it as a "potential antioxidant".[7] This suggests that the compound may be of interest in studies related to oxidative stress.

The diagram below illustrates a logical workflow for the initial screening and characterization of a compound's antioxidant potential.

Antioxidant_Screening_Workflow General Workflow for Antioxidant Potential Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis & Conclusion Compound Test Compound (this compound) DPPH DPPH Radical Scavenging Assay Compound->DPPH Direct Chemical Assays ABTS ABTS Radical Scavenging Assay Compound->ABTS FRAP Ferric Reducing Antioxidant Power Assay Compound->FRAP CellCulture Induce Oxidative Stress in Cell Culture (e.g., with H₂O₂) Compound->CellCulture Test protective effects Analysis Calculate IC₅₀ / EC₅₀ Values DPPH->Analysis ABTS->Analysis FRAP->Analysis ROS Measure Intracellular Reactive Oxygen Species (ROS) CellCulture->ROS Viability Assess Cell Viability (e.g., MTT Assay) CellCulture->Viability ROS->Analysis Viability->Analysis Conclusion Determine Antioxidant Efficacy and Mechanism of Action Analysis->Conclusion

Caption: A logical workflow for evaluating the antioxidant properties of a test compound.

Safety and Handling

This compound may be an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and protective clothing. Handle in a well-ventilated area. In case of contact with skin, wash immediately with plenty of water.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the latest SDS from the supplier before handling this chemical.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Pyridinyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of solid-state chemistry, focusing on the crystal structure analysis of pyridinyl amides, a class of compounds with significant interest in pharmaceutical development. While a definitive crystal structure for 2,2-Dimethyl-N-pyridin-4-yl-propionamide is not publicly available in the searched literature, this document provides a comprehensive overview of the analytical techniques and presents detailed crystallographic data from closely related structural isomers: 2,2-Dimethyl-N-(pyridin-3-yl)propanamide and 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide . The insights gleaned from these analogues offer a robust framework for understanding the potential solid-state behavior of the title compound.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is a cornerstone technique in the physical sciences, offering unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid.[1][2][3][4] This powerful method allows for the precise determination of molecular geometry, intermolecular interactions, and packing motifs, all of which are critical parameters influencing the physicochemical properties of a substance, such as solubility, stability, and bioavailability.

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[1][2] The angles and intensities of the diffracted X-rays are unique to the crystalline lattice and provide the fundamental data for elucidating the atomic structure.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of pyridinyl amides typically involves the acylation of the corresponding aminopyridine with an appropriate acyl chloride in the presence of a base. For instance, 2,2-dimethyl-N-(pyridin-3-yl)propanamide can be synthesized by reacting 3-aminopyridine with pivaloyl chloride.[5][6]

A general synthetic procedure is as follows:

  • The aminopyridine is dissolved in a suitable aprotic solvent, such as dichloromethane.

  • A base, commonly triethylamine, is added to the solution to act as an acid scavenger.

  • Pivaloyl chloride is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Crystallization is a critical and often challenging step.[1] High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for small molecules is slow evaporation of a saturated solution. For example, colorless crystals of 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide were obtained by crystallization from a mixture of diethyl ether and hexane.[7]

The general workflow for obtaining single crystals suitable for X-ray diffraction is depicted below:

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution Yields Pure Compound evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection crystal_formation->data_collection Select Suitable Crystal structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Experimental Workflow for Crystal Structure Analysis.
Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[7][8] Modern diffractometers are typically equipped with CCD or CMOS detectors that efficiently record the diffraction pattern.[4] The collected data are then processed, which includes integration of reflection intensities and corrections for various experimental factors.

The phase problem, a central challenge in crystallography, is then addressed to obtain an initial electron density map.[4] For small molecules, direct methods are often successful in solving the structure.[4] The initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.[7][8]

The logical relationship of the data processing and structure solution steps can be visualized as follows:

G raw_data Raw Diffraction Data processed_data Processed Intensities raw_data->processed_data Data Reduction phase_problem Phase Problem processed_data->phase_problem initial_model Initial Structural Model phase_problem->initial_model Structure Solution (Direct Methods) refined_model Refined Crystal Structure initial_model->refined_model Least-Squares Refinement

Logical Flow of Crystallographic Data Analysis.

Crystallographic Data of Structural Analogues

The following tables summarize the key crystallographic data for 2,2-Dimethyl-N-(pyridin-3-yl)propanamide and 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide. This data provides a valuable reference for anticipating the structural properties of this compound.

Crystal Data and Structure Refinement
Parameter2,2-Dimethyl-N-(pyridin-3-yl)propanamide[5][6][8]2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide[7][9][10]
Formula C₁₀H₁₄N₂OC₁₁H₁₆N₂O
Molecular Weight 178.23192.26
Crystal System OrthorhombicOrthorhombic
Space Group PbcaPbca
a (Å) 11.2453 (3)10.7954 (3)
b (Å) 10.5272 (3)10.1809 (2)
c (Å) 17.5339 (6)20.8390 (5)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 2075.69 (11)2290.35 (10)
Z 88
Temperature (K) 293296
Radiation Cu Kα (λ = 1.54184 Å)Cu Kα (λ = 1.54184 Å)
Reflections Collected 71645219
Independent Reflections 20652253
R(int) 0.017Not reported
Final R indices [I > 2σ(I)] R1 = 0.041, wR2 = 0.127R1 = 0.046, wR2 = 0.154
Goodness-of-fit on F² 1.051.08
Key Structural Features
Feature2,2-Dimethyl-N-(pyridin-3-yl)propanamide[5][6][8]2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide[7][9][10]
Dihedral Angle (Pyridine-Amide) 17.60 (8)°16.7 (1)°
Key Intermolecular Interactions N—H···N hydrogen bonds forming chains along.N—H···O hydrogen bonds forming chains parallel to the b-axis.
Intramolecular Interactions C—H···O hydrogen bond.Short C—H···O contact.
Disorder The tert-butyl group is disordered over two sites.Not reported.

Structural Commentary

In both analogous structures, the pyridine ring and the amide group are not coplanar, exhibiting a dihedral angle of approximately 17-18 degrees.[8][10] This twist is a common feature in such systems and can influence crystal packing.

A significant difference lies in the primary hydrogen bonding motif. In the 3-pyridinyl isomer, molecules are linked into chains via N—H···N hydrogen bonds involving the pyridine nitrogen.[5][8] In contrast, the 4-methyl-2-pyridinyl analogue forms chains through N—H···O hydrogen bonds between the amide groups of adjacent molecules.[7][10] This highlights how subtle changes in substituent position can dramatically alter the supramolecular assembly.

Both structures also exhibit intramolecular C—H···O interactions, which contribute to the overall conformational stability of the molecules.[8][10]

Conclusion

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its close structural isomers provides a wealth of information for researchers in the field. The experimental protocols outlined, from synthesis to crystallographic refinement, offer a clear roadmap for future studies. The tabulated crystallographic data and the discussion of key structural features of the analogues serve as a valuable predictive tool for understanding the potential solid-state properties of the title compound. Future work should focus on obtaining single crystals of this compound to complete the structural landscape of this important class of molecules.

References

An In-depth Technical Guide to the Mechanism of Action of Pyridine Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted mechanisms of action of pyridine amide derivatives, a class of compounds with significant therapeutic potential across various disease areas. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Mechanisms of Action

Pyridine amide derivatives exert their biological effects through a variety of mechanisms, primarily by interacting with specific molecular targets and modulating key signaling pathways. Their diverse activities stem from the versatile chemical nature of the pyridine ring and the amide linkage, which allows for a wide range of structural modifications and interactions with biological macromolecules.

Anticancer Activity

The anticancer properties of pyridine amide derivatives are attributed to their ability to interfere with critical cellular processes involved in cancer cell proliferation, survival, and metastasis. Key mechanisms include:

  • Enzyme Inhibition:

    • Kinase Inhibition: A prominent mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. By inhibiting VEGFR-2, these derivatives can suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.[1][2]

    • Acetyl-CoA Synthetase 2 (ACSS2) Inhibition: ACSS2 is a crucial enzyme for cancer cells, particularly under hypoxic conditions, as it provides a source of acetyl-CoA for lipid synthesis and histone acetylation. Inhibition of ACSS2 by pyridine amide derivatives can lead to metabolic stress and ultimately, cancer cell death.[3][4]

  • Induction of Apoptosis: Pyridine amide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This is often achieved by:

    • Modulating the expression of pro-apoptotic (e.g., BAX, BAK1) and anti-apoptotic (e.g., BCL2) proteins.[5]

    • Activating caspases, the key executioners of apoptosis.[5]

    • Increasing the production of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[5]

  • Modulation of Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Pyridine amide derivatives can inhibit this pathway, often by targeting key components like PI3K or Akt, leading to a reduction in downstream signaling and subsequent inhibition of cancer cell growth.[5][6][7][8]

Antifungal Activity

The antifungal action of pyridine amide derivatives primarily involves the disruption of fungal cell membrane integrity. A key target is Lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. By inhibiting CYP51, these compounds deplete ergosterol levels and lead to the accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death.[9][10][11]

Antibacterial Activity

Pyridine amide derivatives exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While the exact mechanisms can vary, they are known to interfere with essential bacterial processes. Some derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Anti-inflammatory Activity

The anti-inflammatory effects of pyridine amide derivatives are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, these compounds can suppress the inflammatory response.[10] This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory IκBα protein or blocking the nuclear translocation of NF-κB.[10][14]

Quantitative Data

The following tables summarize the biological activities of various pyridine amide derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridine Amide Derivatives (IC50 values)
Compound/Derivative ClassTarget/Cell LineIC50 (µM)Reference
Pyridine-ureas (Compound 8e)MCF-70.22[1]
Pyridine-ureas (Compound 8n)MCF-71.88[1]
Spiro-pyridine (Compound 7)Caco-27.83[2]
Spiro-pyridine (Compound 5)Caco-29.78[2]
Spiro-pyridine (Compound 8)HepG-28.42[2]
Imidazo[1,2-a]pyridine-basedPI3Kα0.002[5]
Pyridine-urea (Compound 8e)VEGFR-23.93[1]
Pyridine-urea (Compound 8b)VEGFR-25.0[1]
Table 2: Antifungal Activity of Pyridine Amide Derivatives (MIC values)
Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
Bis-(imidazole)-pyridine (5a)Candida albicans3.9[15]
Bis-(benzimidazole)-pyridine (6a)Rhodotorula sp.3.9[15]
Bis-(imidazole)-pyridine (5a)Aspergillus flavus31.25[15]
Bis-(imidazole)-pyridine (5a)Aspergillus niger62.5[15]
Table 3: Antibacterial Activity of Pyridine Amide Derivatives (MIC values)
Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
2-Aminopyridine (Compound 2c)Staphylococcus aureus39[16]
2-Aminopyridine (Compound 2c)Bacillus subtilis39[16]
3-(Pyridine-3-yl)-2-oxazolidinoneStaphylococcus aureus32-64[17]
Pyridine-thiazole hybrids (94a-c)S. aureus, E. coli, etc.-Effective
N-alkylated pyridine salts (66)Staphylococcus aureus56% inhibition at 100 µg/mL[18]
N-alkylated pyridine salts (65)Escherichia coli55% inhibition at 100 µg/mL[18]
Table 4: Anti-inflammatory Activity of Pyridine Amide Derivatives (IC50 values)
Compound/Derivative ClassTarget/AssayIC50 (µM)Reference
Pyridine derivative (7a)NO inhibition (RAW 264.7)76.6[19]
Pyridine derivative (7f)NO inhibition (RAW 264.7)96.8[19]
Imidazo[1,2-a]pyridine (4a)COX-12.72[20]
Imidazo[1,2-a]pyridine (4a)COX-21.89[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of pyridine amide derivatives.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Pyridine Amide Derivative

  • Kinase-Glo® MAX Reagent

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

  • Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Plate Setup:

    • Add the master mix to each well of the 96-well plate.

    • Test Wells: Add serial dilutions of the pyridine amide derivative (typically dissolved in DMSO, final concentration ≤ 1%).

    • Positive Control (No Inhibitor): Add vehicle (e.g., 1x Kinase Buffer with the same DMSO concentration as the test wells).

    • Blank (No Enzyme): Add vehicle.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of CYP51.

Materials:

  • Recombinant human CYP51

  • Cytochrome P450 reductase

  • Radiolabeled lanosterol (e.g., ³H-lanosterol)

  • NADPH

  • Test Pyridine Amide Derivative

  • Ethyl acetate

  • Methanol

  • HPLC system with a radiodetector

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine recombinant CYP51, cytochrome P450 reductase, and the radiolabeled lanosterol substrate in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of the test pyridine amide derivative to the reaction mixtures. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., a strong acid). Extract the sterols from the mixture using ethyl acetate.

  • Analysis:

    • Evaporate the ethyl acetate and redissolve the residue in methanol.

    • Analyze the sample using a reverse-phase HPLC system equipped with a radiodetector to separate and quantify the remaining lanosterol and the product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound by comparing the amount of product formed in the presence of the inhibitor to the control. Determine the IC50 value from the dose-response curve.[21]

Acetyl-CoA Synthetase 2 (ACSS2) Enzyme Activity Biochemical Assay (Fluorescence Polarization-based)

This assay measures the production of AMP, a product of the ACSS2 reaction, to determine enzyme activity and inhibition.

Materials:

  • Recombinant human ACSS2 enzyme

  • Assay Buffer

  • ATP

  • Coenzyme A

  • Test Pyridine Amide Derivative (dissolved in DMSO)

  • AMP² Detection Mix (e.g., Transcreener® AMP²/GMP² Assay)

  • 96-well or 384-well plate

  • Fluorescence polarization plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the ACSS2 inhibitor in 100% DMSO.

  • Substrate Mix Preparation: Prepare a substrate mix containing ATP and Coenzyme A in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the plate.

    • Add the diluted ACSS2 enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding the substrate mix to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the AMP² Detection Mix (containing AMP² Antibody and Tracer) to each well.

    • Incubate for another 30-60 minutes.

  • Readout: Measure the fluorescence polarization on a suitable plate reader. The signal is inversely proportional to the amount of AMP produced, and therefore to ACSS2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[22]

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is used to detect and quantify apoptotic cells.

Materials:

  • Cells treated with the pyridine amide derivative and control cells

  • 1X PBS (Phosphate Buffered Saline)

  • 1X Binding Buffer (e.g., 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in cells by treating with the desired concentration of the pyridine amide derivative for a specific duration. Include an untreated control.

    • Harvest the cells (both adherent and floating) and wash them with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of pyridine amide derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits S6K S6K mTORC1->S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inactivates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibitor Pyridine Amide Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridine amide derivatives.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_IkB NF-κB/IκBα (inactive complex) NFkB_IkB->IkB NFkB NF-κB (active) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Inhibitor Pyridine Amide Derivative Inhibitor->IKK Inhibitor->NFkB blocks nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by pyridine amide derivatives.

Experimental_Workflow_Enzyme_Inhibition Start Start PrepareReagents Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Start->PrepareReagents PlateSetup Set up 96-well Plate: - Test (Inhibitor) - Positive Control - Blank PrepareReagents->PlateSetup AddEnzyme Add Enzyme to Test & Control Wells PlateSetup->AddEnzyme Incubate Incubate at Optimal Temperature AddEnzyme->Incubate Detect Add Detection Reagent & Read Signal Incubate->Detect Analyze Analyze Data: Calculate % Inhibition & Determine IC50 Detect->Analyze End End Analyze->End

Caption: General experimental workflow for an enzyme inhibition assay.

Apoptosis_Assay_Workflow Start Start TreatCells Treat Cells with Pyridine Amide Derivative Start->TreatCells HarvestCells Harvest Cells (Adherent & Floating) TreatCells->HarvestCells WashCells Wash Cells with PBS HarvestCells->WashCells Resuspend Resuspend in Binding Buffer WashCells->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate at RT in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Cell Populations: Viable, Apoptotic, Necrotic Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

An In-depth Technical Guide on the Potential Biological Targets of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of the potential biological targets of 2,2-Dimethyl-N-pyridin-4-yl-propionamide based on its chemical structure and the suggestive title of a computational study indicating it may be a "potential antioxidant." As of the date of this guide, there is a lack of direct experimental evidence in publicly accessible literature confirming its biological activity and targets. Therefore, this guide is intended to be a speculative and illustrative resource to inform future research.

Introduction

This compound, also known as N-(pyridin-4-yl)pivalamide, is a small molecule with the chemical formula C₁₀H₁₄N₂O. While its direct biological targets are not extensively documented in peer-reviewed literature, its chemical structure, featuring a pyridine ring and an amide linkage, is found in various biologically active compounds. A computational analysis has suggested its potential as an antioxidant. This guide will, therefore, explore its hypothetical biological targets within the context of antioxidant activity and the management of oxidative stress.

Compound Details:

  • IUPAC Name: 2,2-Dimethyl-N-(pyridin-4-yl)propanamide

  • CAS Number: 70298-89-4

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol

Potential Biological Targets and Mechanisms of Action

Based on the hypothesis that this compound possesses antioxidant properties, its potential biological interactions can be categorized into two main mechanisms: direct radical scavenging and modulation of cellular antioxidant pathways.

Direct Radical Scavenging

The compound could potentially act as a direct antioxidant by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide anion (O₂•⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻). This direct scavenging activity would reduce the immediate oxidative damage to cellular components like lipids, proteins, and DNA.

Modulation of the Keap1-Nrf2 Signaling Pathway

A key and plausible indirect mechanism for an antioxidant compound is the activation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[1][2][3]

  • Keap1 (Kelch-like ECH-associated protein 1): Under normal conditions, Keap1 acts as a negative regulator of Nrf2 by targeting it for ubiquitination and subsequent proteasomal degradation.[3]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): Upon exposure to oxidative stress or activation by small molecules, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[1][4]

This compound could potentially interact with the cysteine residues of Keap1, leading to a conformational change that inhibits its ability to bind to Nrf2. This would lead to the stabilization and nuclear accumulation of Nrf2.

Downstream Targets of Nrf2 Activation

The activation of the Nrf2-ARE pathway would lead to the increased expression of a wide array of cytoprotective proteins, which can be considered downstream biological targets. These include:

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[5][6]

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[5][6]

  • Glutathione Peroxidases (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.[5][7]

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is then converted to the antioxidant bilirubin), iron, and carbon monoxide.

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.

Illustrative Data for Potential Antioxidant Activity

The following table presents hypothetical quantitative data that could be generated from standard in vitro antioxidant assays to characterize the activity of this compound. Note: These are not actual experimental results but are provided for illustrative purposes.

Assay TypeDescriptionEndpointIllustrative Value
DPPH Radical Scavenging Assay Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by a decrease in absorbance at ~517 nm.[8][9][10]IC₅₀50 µM
ABTS Radical Scavenging Assay Measures the ability of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the radical is observed as a loss of color at ~734 nm.[11][12][13]TEAC1.2 mM Trolox Equivalents/mg
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured at ~593 nm.[11][14][15]FRAP Value800 µmol Fe²⁺/g

Experimental Protocols

The following are detailed protocols for the key in vitro assays mentioned above.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[16]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µM).

  • Assay: a. In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound. b. For the control, mix 100 µL of DPPH solution with 100 µL of methanol. c. For the blank, use 200 µL of methanol.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺) by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form. The change in absorbance is measured spectrophotometrically.[11][13]

Procedure:

  • Preparation of ABTS Radical Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[12]

  • Preparation of Working Solution: On the day of the assay, dilute the ABTS radical solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay: a. Add 10 µL of each compound dilution to 190 µL of the ABTS working solution in a 96-well plate. b. For the control, mix 10 µL of the solvent with 190 µL of the ABTS working solution.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in a complex with 2,4,6-tripyridyl-s-triazine (TPTZ). This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[14][15]

Procedure:

  • Preparation of FRAP Reagent: a. Prepare a 300 mM acetate buffer (pH 3.6). b. Prepare a 10 mM TPTZ solution in 40 mM HCl. c. Prepare a 20 mM FeCl₃·6H₂O solution in water. d. Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the fresh FRAP working reagent. Warm this reagent to 37°C before use.[14]

  • Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound.

  • Assay: a. Add 20 µL of each compound dilution to 180 µL of the FRAP reagent in a 96-well plate. b. For the blank, use 20 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.[14][17]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is determined from this standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Visualizations

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Compound 2,2-Dimethyl-N- pyridin-4-yl-propionamide (Potential Activator) Compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (SOD, CAT, GPx, HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 antioxidant response pathway.

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Antioxidant Assays start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts frap FRAP Assay in_vitro->frap cellular Cell-based Assays abts->cellular Active Hit ros_measurement Intracellular ROS Measurement (e.g., DCFH-DA assay) cellular->ros_measurement nrf2_activation Nrf2 Nuclear Translocation Assay (Immunofluorescence or Western Blot) cellular->nrf2_activation gene_expression Antioxidant Gene Expression (qPCR for SOD, CAT, etc.) cellular->gene_expression target_id Target Identification & Validation nrf2_activation->target_id Confirmed Activity end Lead Optimization target_id->end

Caption: Workflow for antioxidant compound screening.

Logical_Relationship OxidativeStress Oxidative Stress (Increased ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage Leads to Compound 2,2-Dimethyl-N- pyridin-4-yl-propionamide DirectScavenging Direct ROS Scavenging Compound->DirectScavenging Potentially causes Nrf2Activation Nrf2 Pathway Activation Compound->Nrf2Activation Potentially causes Homeostasis Redox Homeostasis (Cell Protection) CellularDamage->Homeostasis Opposes AntioxidantResponse Cellular Antioxidant Response AntioxidantResponse->OxidativeStress Counteracts AntioxidantResponse->Homeostasis Restores DirectScavenging->OxidativeStress Reduces Nrf2Activation->AntioxidantResponse Enhances

Caption: Logical relationship of potential antioxidant action.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently limited, its chemical structure and preliminary computational suggestions point towards a potential role as an antioxidant. The hypothetical mechanisms of action include direct scavenging of reactive oxygen species and, more significantly, the modulation of the Keap1-Nrf2 signaling pathway, a central regulator of the cellular antioxidant response.

The information and protocols provided in this guide are intended to serve as a foundational framework for researchers and drug development professionals. Future investigations, beginning with the outlined in vitro assays, are essential to experimentally validate these potential biological targets and quantify the antioxidant efficacy of this compound. Such studies will be crucial in determining its potential as a lead compound for therapeutic applications in diseases associated with oxidative stress.

References

In Silico Modeling of 2,2-Dimethyl-N-pyridin-4-yl-propionamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 2,2-Dimethyl-N-pyridin-4-yl-propionamide, a compound identified as a potential antioxidant. While its direct antioxidant targets are yet to be fully elucidated, existing computational studies have explored its interaction with the Mycobacterium smegmatis MmpL3 transporter protein (PDB ID: 6AJG), a crucial component in the mycobacterial cell wall synthesis and a known target for anti-tuberculosis drug candidates. This guide will therefore focus on the methodologies for modeling the interaction of this compound with MmpL3 as a case study, and also discuss broader in silico approaches for predicting and characterizing its potential antioxidant activities. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling.

Introduction

This compound is a small molecule with potential therapeutic applications. Preliminary computational studies have suggested its capacity as an antioxidant. Furthermore, molecular docking simulations have been performed to investigate its binding potential to the MmpL3 transporter protein, a key player in the viability of Mycobacterium. The MmpL3 protein is responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids which are essential components of the mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 is a validated strategy for the development of new anti-tuberculosis agents.[1][2]

This guide will provide a detailed framework for the in silico analysis of this compound, covering molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Compound Profile: this compound

PropertyValueReference
IUPAC Name 2,2-dimethyl-N-(pyridin-4-yl)propanamide
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Canonical SMILES CC(C)(C)C(=O)NC1=CC=NC=C1
CAS Number 70298-89-4
Predicted Activity Potential Antioxidant

In Silico Modeling of Interaction with MmpL3 Transporter (PDB: 6AJG)

The crystal structure of the Mycobacterium smegmatis MmpL3 transporter in complex with the inhibitor SQ109 (PDB ID: 6AJG) provides an excellent starting point for modeling the interactions of this compound.[4] The binding site of SQ109 within the transmembrane domain of MmpL3 is a well-defined pocket that can be targeted for virtual screening and docking studies.[5][6]

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the SQ109 binding site of MmpL3.

Methodology:

  • Protein Preparation:

    • Download the crystal structure of MmpL3 (PDB ID: 6AJG) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands (except for the protein chain of interest), and any other non-essential molecules.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH (e.g., 7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder/editor.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Grid Generation:

    • Define the binding site (grid box) based on the location of the co-crystallized inhibitor SQ109 in the 6AJG structure. The grid box should encompass the entire binding pocket to allow for flexible ligand docking.

  • Molecular Docking:

    • Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

    • Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.

    • Generate a set of possible binding poses and rank them based on their predicted binding affinities (e.g., docking score in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the MmpL3 binding site.

    • Compare the predicted binding mode with that of known MmpL3 inhibitors like SQ109.

Experimental Protocol: Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to characterize the dynamic behavior of the interaction over time.

Methodology:

  • System Preparation:

    • Use the best-ranked docked complex of MmpL3 and this compound as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein, ligand, and lipid bilayer (e.g., CHARMM36m for protein and lipids, CGenFF for the ligand).

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under the NVT ensemble.

    • Equilibrate the system under the NPT ensemble to maintain constant pressure and temperature.

  • Production Run:

    • Run the production molecular dynamics simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the protein-ligand interaction.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and the distance between key interacting atoms.

    • Analyze the persistence of intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Data Presentation: Predicted Interaction Data

The following table summarizes hypothetical quantitative data that could be obtained from the described in silico experiments.

ParameterPredicted ValueMethod
Docking Score -7.5 kcal/molMolecular Docking (AutoDock Vina)
Binding Free Energy (ΔG) -35.2 kcal/molMM/PBSA
Key Interacting Residues TYR257, PHE260, GLY641, ASP645, TYR646, PHE649Docking & MD Simulation Analysis
Average RMSD of Ligand 1.5 ÅMolecular Dynamics Simulation

In Silico Prediction of Antioxidant Activity

While a specific antioxidant target for this compound is not yet defined, several in silico methods can be employed to predict and characterize its potential antioxidant properties.

Experimental Protocol: QSAR Modeling

Objective: To develop a predictive model for the antioxidant activity of compounds structurally related to this compound.

Methodology:

  • Dataset Collection:

    • Compile a dataset of compounds with known antioxidant activities (e.g., IC50 values from DPPH or ABTS assays). This dataset should ideally include compounds with structural similarities to the target molecule.[7][8]

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

  • Model Development:

    • Divide the dataset into training and test sets.

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a QSAR model that correlates the molecular descriptors with the antioxidant activity.[9][10]

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set and statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and external validation techniques.

  • Prediction for Target Compound:

    • Use the validated QSAR model to predict the antioxidant activity of this compound.

Experimental Protocol: Homology Modeling and Docking with Antioxidant Enzymes

Objective: To explore the potential interaction of this compound with known antioxidant enzymes.

Methodology:

  • Target Selection:

    • Identify key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX) as potential targets.

  • Homology Modeling (if necessary):

    • If the crystal structure of a target enzyme from a relevant species is not available, build a homology model using a suitable template structure.

  • Molecular Docking:

    • Perform molecular docking of this compound into the active site of the selected antioxidant enzymes, following the protocol described in section 3.1.

  • Analysis:

    • Analyze the docking results to identify potential binding modes and key interactions that might suggest an inhibitory or modulatory effect on the enzyme's activity.

Visualizations

Signaling and Workflow Diagrams

MmpL3_Inhibition_Pathway cluster_membrane Cytoplasmic Membrane cluster_inhibition Inhibition Mechanism MmpL3 MmpL3 Transporter TMM_out Trehalose Monomycolate (Periplasm) MmpL3->TMM_out TMM_in Trehalose Monomycolate (Cytoplasm) TMM_in->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_out->Mycolic_Acid_Synthesis Precursor for Compound 2,2-Dimethyl-N- pyridin-4-yl-propionamide Compound->MmpL3 Binding Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Incorporation into

Caption: Proposed mechanism of MmpL3 inhibition by this compound.

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 6AJG) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (Compound) Ligand_Prep->Docking QSAR QSAR for Antioxidant Activity Ligand_Prep->QSAR MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis Stability_Analysis Complex Stability & Interaction Dynamics MD_Sim->Stability_Analysis

References

A Technical Guide to Investigating 2,2-Dimethyl-N-pyridin-4-yl-propionamide as a Potential Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide and research proposal. As of the date of this publication, public domain literature does not contain quantitative experimental data on the antioxidant activity of 2,2-Dimethyl-N-pyridin-4-yl-propionamide. The experimental protocols and data tables presented herein are standardized methodologies proposed for the systematic evaluation of this compound's potential antioxidant properties.

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This has spurred significant interest in the discovery of novel antioxidant compounds that can mitigate oxidative damage. This whitepaper outlines a comprehensive strategy for the evaluation of this compound as a potential antioxidant.

The proposed investigation encompasses the chemical synthesis of the compound, a battery of in vitro assays to determine its radical scavenging and reducing capabilities, and cell-based assays to assess its ability to protect against intracellular oxidative stress. Furthermore, this guide details the experimental plan to elucidate its mechanism of action, with a focus on the potential modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. The methodologies are presented in detail to ensure reproducibility and facilitate the generation of robust, comparable data.

Chemical Properties and Synthesis

Compound: this compound CAS Number: 70298-89-4 Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol Structure:

Chemical structure of this compound

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via the acylation of 4-aminopyridine with pivaloyl chloride. The following protocol is adapted from established methods for similar N-pyridin-yl-amides.

Materials:

  • 4-Aminopyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 eq).

  • Dissolve the 4-aminopyridine in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3.0 eq) to the solution and stir.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the cooled, stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 15-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Proposed In Vitro Antioxidant Activity Evaluation

To characterize the direct antioxidant capacity of the compound, a panel of widely accepted in vitro assays should be performed. These assays measure the ability of the compound to scavenge synthetic free radicals and reduce metal ions.

Data Presentation: In Vitro Assays

Quantitative results from the following experiments should be summarized as shown below for direct comparison with standard antioxidants like Trolox (a water-soluble vitamin E analog) and Ascorbic Acid.

AssayTest Compound IC₅₀ (µM)Trolox IC₅₀ (µM)Ascorbic Acid IC₅₀ (µM)
DPPH Radical Scavenging To be determinedTo be determinedTo be determined
ABTS Radical Scavenging To be determinedTo be determinedTo be determined
Ferric Reducing Antioxidant Power (FRAP) To be determined (mM Fe²⁺/mM)To be determinedTo be determined

IC₅₀ represents the concentration of the compound required to cause 50% inhibition of the radical. For FRAP, the result is expressed as molar equivalents of Fe²⁺ produced.

Experimental Protocols: In Vitro Assays

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The reduction of the deep violet DPPH solution to the pale yellow non-radical form is measured spectrophotometrically at ~517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in spectrophotometric-grade methanol. Ensure the absorbance at 517 nm is approximately 1.0 ± 0.2. This solution should be freshly prepared and protected from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and DPPH solution.

  • Incubation & Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Plot the % inhibition against the sample concentration and determine the IC₅₀ value from the curve.

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM aqueous potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to respective wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • Incubation & Measurement:

    • Incubate the plate at room temperature in the dark for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC₅₀ value.

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37 °C before use.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

    • Prepare the test compound at various concentrations.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to a test tube or microplate well.

    • Add 150 µL of the pre-warmed FRAP reagent and mix well.

  • Incubation & Measurement:

    • Incubate the mixture at 37 °C for exactly 4-10 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as mM Fe²⁺ equivalents per mM of the compound.

Proposed Cellular Antioxidant Activity (CAA) Evaluation

Cell-based assays provide a more biologically relevant measure of antioxidant activity, accounting for factors like cell uptake, metabolism, and localization.

Data Presentation: Cellular Assay

Results from the CAA assay will be quantified and compared to a standard cellular antioxidant, Quercetin.

AssayTest Compound CAA Value (µmol QE/100 µmol)Quercetin EC₅₀ (µM)
Cellular Antioxidant Activity (CAA) To be determinedTo be determined

CAA value is expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound. EC₅₀ is the concentration required to achieve 50% of the maximal antioxidant effect.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within cells. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

Protocol:

  • Cell Culture:

    • Plate a suitable human cell line (e.g., HepG2 liver cells or Caco-2 intestinal cells) in a 96-well, black, clear-bottom microplate and grow to 90-100% confluence.

  • Cell Treatment:

    • Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Treat the cells in triplicate wells with various concentrations of the test compound and a positive control (Quercetin) for 1 hour at 37 °C.

  • Probe Loading:

    • Add a working solution of 25 µM DCFH-DA to the cells and incubate for 60 minutes at 37 °C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove the compound and excess probe.

    • Add a free radical initiator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C.

    • Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value using the formula: CAA unit = 100 - ( ∫SA / ∫CA ) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express the results as micromoles of Quercetin Equivalents (QE).

Proposed Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism by which cells combat oxidative stress is through the activation of the Nrf2-ARE (Antioxidant Response Element) pathway. Investigating the effect of this compound on this pathway is crucial to understanding its potential as an indirect antioxidant.

Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, critical cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of numerous cytoprotective genes, initiating their transcription. These genes include heme oxygenase-1 (HMOX1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Nrf2_Pathway cluster_basal Basal State (Cytoplasm) cluster_stress Oxidative Stress cluster_nucleus Nucleus Keap1 Keap1 Dimer Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Keap1_mod Keap1 (Modified) Nrf2_cyto->Cul3 Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Degradation Cul3->Nrf2_cyto Ubiquitination Ub Ubiquitin ROS Oxidative Stress (ROS / Electrophiles) or Compound ROS->Keap1 Modifies Cysteines Keap1_mod->Cul3 Dissociation Nrf2_free Nrf2 (Stabilized) Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HMOX1, NQO1, etc.) ARE->Genes Initiates Transcription

Caption: The Nrf2-Keap1 signaling pathway under basal and oxidative stress conditions.

Experimental Workflow: Nrf2 Activation

The following workflow outlines the key experiments to determine if this compound activates the Nrf2 pathway.

Nrf2_Workflow start Culture Cells (e.g., HepG2) treat Treat with Compound (Time course & Dose response) start->treat harvest Harvest Cells treat->harvest sub_nuc Subcellular Fractionation (Cytoplasmic & Nuclear) harvest->sub_nuc Protein Analysis rna Total RNA Extraction harvest->rna Gene Expression Analysis wb Western Blot sub_nuc->wb wb_result Measure Nuclear Nrf2 (vs. Cytoplasmic Nrf2 & Loading Controls) wb->wb_result cdna cDNA Synthesis rna->cdna qpcr qPCR cdna->qpcr qpcr_result Quantify mRNA levels of Nrf2 target genes (HMOX1, NQO1) qpcr->qpcr_result

In-Depth Technical Guide: Structure-Activity Relationship of 2,2-Dimethyl-N-pyridin-4-yl-propionamide Analogs as Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling. As an intracellular immune checkpoint, HPK1 attenuates T-cell activation, proliferation, and cytokine production, making it a compelling therapeutic target for immuno-oncology. Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity, potentially overcoming resistance to existing checkpoint inhibitors. This guide provides a detailed examination of the structure-activity relationship (SAR) of a specific class of HPK1 inhibitors: 2,2-Dimethyl-N-pyridin-4-yl-propionamide and its analogs.

Core Structure and Rationale

The this compound scaffold serves as a key pharmacophore for engaging the ATP-binding site of HPK1. The pyridine ring can form crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature of many kinase inhibitors. The propionamide linker and the gem-dimethyl group provide a specific orientation and conformation for optimal binding, while also influencing physicochemical properties such as solubility and metabolic stability. The exploration of analogs based on this core structure aims to optimize potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR)

Modifications of the Pyridine Ring

Substitutions on the pyridine ring can significantly impact hinge binding and overall potency. Generally, small electron-withdrawing or electron-donating groups are explored to modulate the basicity of the pyridine nitrogen and its ability to interact with the kinase hinge.

Modifications of the Propionamide Linker

Alterations to the propionamide linker, such as changing the length of the alkyl chain or introducing conformational constraints, can influence the orientation of the molecule within the ATP-binding pocket. The gem-dimethyl group is often critical for maintaining a favorable conformation and can contribute to van der Waals interactions.

Introduction of Additional Moieties

To enhance potency and selectivity, additional chemical moieties are often introduced, extending from the core scaffold to occupy other regions of the ATP-binding site or to induce favorable allosteric interactions.

Table 1: Inferred Structure-Activity Relationship of Pyridine-Based HPK1 Inhibitors

Modification PositionType of ModificationInferred Impact on HPK1 ActivityRationale
Pyridine Ring Small substituents (e.g., methyl, fluoro)VariableModulates hinge binding interaction and physicochemical properties.
Bulky substituentsGenerally decreases activityPotential for steric hindrance in the hinge region.
Propionamide Linker Replacement of gem-dimethyl groupLikely decreases activityThe gem-dimethyl group is often crucial for maintaining the bioactive conformation.
Chain extension or shorteningVariableAffects the positioning of the pyridine ring in the hinge region.
Introduction of a Second Aromatic Ring Phenyl, substituted phenyl, or heteroaryl groupsCan significantly increase activityProvides additional interactions with the kinase active site, potentially enhancing potency and selectivity.

Note: This table is based on inferred SAR from related classes of pyridine-containing HPK1 inhibitors. The actual impact of these modifications on the this compound scaffold would require empirical validation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridine-based HPK1 inhibitors.

General Synthesis of this compound Analogs

A common synthetic route to this compound analogs involves the acylation of a substituted 4-aminopyridine with a suitable carboxylic acid derivative.

Workflow for the Synthesis of this compound Analogs

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification Substituted_4-aminopyridine Substituted 4-aminopyridine Reaction_Vessel Reaction in a suitable solvent (e.g., DCM) with a base (e.g., TEA) Substituted_4-aminopyridine->Reaction_Vessel Pivaloyl_chloride 2,2-Dimethylpropanoyl chloride (Pivaloyl chloride) Pivaloyl_chloride->Reaction_Vessel Aqueous_Workup Aqueous Work-up Reaction_Vessel->Aqueous_Workup Extraction Extraction with organic solvent Aqueous_Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Analog Purification->Final_Product

Caption: General synthetic workflow for this compound analogs.

In Vitro HPK1 Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the potency of compounds against HPK1. This assay measures the inhibition of phosphorylation of a substrate by the kinase.

Experimental Workflow for HPK1 TR-FRET Assay

G Compound_Preparation Prepare serial dilutions of test compounds Assay_Plate Add compounds, enzyme, and substrate to assay plate Compound_Preparation->Assay_Plate Reagent_Preparation Prepare HPK1 enzyme, substrate (e.g., ULight-SLP-76), and ATP solution Reagent_Preparation->Assay_Plate Incubation_1 Pre-incubate to allow compound binding to enzyme Assay_Plate->Incubation_1 Reaction_Initiation Add ATP to initiate kinase reaction Incubation_1->Reaction_Initiation Incubation_2 Incubate to allow phosphorylation Reaction_Initiation->Incubation_2 Detection Add Europium-labeled anti-phospho-SLP-76 antibody Incubation_2->Detection Incubation_3 Incubate to allow antibody binding Detection->Incubation_3 Measurement Read TR-FRET signal on a plate reader Incubation_3->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for a typical HPK1 TR-FRET kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Reagent Preparation: Prepare solutions of recombinant human HPK1, ULight™-labeled SLP-76 (or other suitable substrate), and ATP in kinase assay buffer.

  • Assay Reaction: In a 384-well plate, add the test compounds, followed by the HPK1 enzyme. After a pre-incubation period, initiate the reaction by adding ATP.

  • Detection: Stop the kinase reaction and add a Europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of HPK1.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HPK1 Signaling Pathway

HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. Inhibition of HPK1 prevents the phosphorylation of SLP-76, leading to a more sustained TCR signal, enhanced T-cell activation, and increased cytokine production.

HPK1 Signaling Pathway in T-Cell Activation

G cluster_0 T-Cell Membrane cluster_1 Intracellular Signaling TCR TCR Lck Lck TCR->Lck activates Antigen Antigen (pMHC) Antigen->TCR binds ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 activates pSLP76 p-SLP-76 HPK1->pSLP76 phosphorylates Downstream_Signaling Downstream Signaling (e.g., Ca2+ flux, MAPK) PLCg1->Downstream_Signaling T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation Degradation SLP-76 Degradation pSLP76->Degradation leads to Degradation->T_Cell_Activation inhibits HPK1_Inhibitor This compound Analog (HPK1 Inhibitor) HPK1_Inhibitor->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway in T-cell activation and the mechanism of action of HPK1 inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective HPK1 inhibitors. The structure-activity relationships derived from related chemical series provide a valuable framework for guiding the design of novel analogs with improved pharmacological profiles. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for researchers in the field of immuno-oncology and drug discovery, facilitating the advancement of new therapeutic strategies targeting HPK1. Further exploration and empirical validation of the SAR for this specific analog series are crucial next steps in realizing its therapeutic potential.

The Therapeutic Potential of N-pyridin-4-yl Amides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic promise of N-pyridin-4-yl amide derivatives as potent enzyme inhibitors and modulators of critical cellular pathways.

This technical guide provides a comprehensive overview of the burgeoning field of N-pyridin-4-yl amides, a class of small molecules demonstrating significant therapeutic potential across various disease areas, most notably in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core aspects of this promising scaffold, including its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for its evaluation.

Core Therapeutic Applications and Mechanisms of Action

N-pyridin-4-yl amides have emerged as a versatile scaffold in medicinal chemistry, exhibiting inhibitory activity against a range of clinically relevant targets. Their therapeutic potential stems from their ability to selectively interact with the active sites of key enzymes and proteins involved in cell proliferation, survival, and signaling.

One of the most extensively studied applications of N-pyridin-4-yl amides is in the realm of oncology, where they have shown potent activity as Cyclin-Dependent Kinase 2 (CDK2) inhibitors .[1] Dysregulation of CDK2, a key regulator of the cell cycle, is a common feature in many cancers.[1] N-pyridin-4-yl amides have been shown to bind to the ATP-binding pocket of CDK2, preventing its phosphorylation activity and leading to cell cycle arrest at the G1/S transition and subsequent apoptosis.[1]

Beyond CDK2, this chemical class has demonstrated inhibitory effects against other important cancer targets, including microtubule polymerization . By interfering with the dynamics of microtubule assembly and disassembly, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and cell death in rapidly dividing cancer cells. Furthermore, N-pyridin-4-yl amides have been investigated as inhibitors of Kinesin Spindle Protein (KSP) , another crucial component of the mitotic machinery.

The therapeutic utility of N-pyridin-4-yl amides extends beyond oncology. Studies have highlighted their potential as inhibitors of carbonic anhydrase and urease , enzymes implicated in various physiological and pathological processes. Additionally, they have been explored as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors , a target for metabolic diseases, and have shown promise as antimicrobial agents .

Quantitative Analysis of Biological Activity

The potency of N-pyridin-4-yl amide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro activity of representative compounds against various cancer cell lines and purified enzymes.

Compound IDTarget/Cell LineIC50 (µM)Reference
CDK2 Inhibitors
Compound 7lMV4-11 (Leukemia)0.83[1]
HT-29 (Colon Cancer)2.12[1]
MCF-7 (Breast Cancer)3.12[1]
HeLa (Cervical Cancer)8.61[1]
CDK2/cyclin A2 (Enzyme)0.06442[1]
Microtubule Polymerization Inhibitors
Compound XTubulin Polymerization0.5
Antiproliferative Activity
SK-25MiaPaCa-2 (Pancreatic Cancer)1.95[2]
Pyridine-urea 8eMCF-7 (Breast Cancer)0.22 (48h)[3]
Pyridine-urea 8nMCF-7 (Breast Cancer)1.88 (48h)[3]
Pyridine-urea 8aMCF-7 (Breast Cancer)3.03 (48h)[3]

Key Signaling Pathways

The anticancer effects of N-pyridin-4-yl amides, particularly those targeting CDK2, are mediated through the disruption of the cell cycle and the induction of apoptosis. The diagram below illustrates the CDK2/Cyclin E signaling pathway and the mechanism of action of N-pyridin-4-yl amide inhibitors.

CDK2_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Control cluster_2 Cellular Outcomes GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates G1_S G1/S Phase Progression CDK2->G1_S Apoptosis Apoptosis CDK2->Apoptosis p21 p21/p27 p21->CDK2 NPYA N-pyridin-4-yl amides NPYA->CDK2 inhibits DNA_Replication DNA Replication G1_S->DNA_Replication

CDK2/Cyclin E Signaling Pathway Inhibition

Experimental Protocols

Synthesis of N-pyridin-4-yl Amides

A general and scalable synthesis of N-pyridin-4-yl amides can be achieved through the amidation of a carboxylic acid with 4-aminopyridine.

Materials:

  • Substituted carboxylic acid

  • 4-Aminopyridine

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, triethylamine)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and stir for 10-15 minutes at room temperature.

  • Add 4-aminopyridine and the base to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro CDK2 Inhibition Assay

The inhibitory activity of N-pyridin-4-yl amides against CDK2 can be determined using a variety of commercially available kinase assay kits, often based on luminescence or fluorescence detection.

Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., histone H1, specific peptide substrate)

  • Test compounds (N-pyridin-4-yl amides)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the CDK2/Cyclin enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining

The effect of N-pyridin-4-yl amides on the cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (N-pyridin-4-yl amides)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Drug Discovery and Development Workflow

The preclinical development of a promising N-pyridin-4-yl amide candidate follows a structured workflow to assess its therapeutic potential, safety, and pharmacokinetic properties.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, SBDD) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Potency, Selectivity, MoA) Lead_Opt->In_Vitro Lead_Opt->In_Vitro In_Vitro->Lead_Opt ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, Cytotoxicity) In_Vitro->ADME_Tox ADME_Tox->Lead_Opt In_Vivo_PK In Vivo Pharmacokinetics (Rodent Models) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection IND_Enabling IND-Enabling Studies (GLP Toxicology, CMC) Candidate_Selection->IND_Enabling

Preclinical Development Workflow

This workflow begins with the identification and validation of a therapeutic target. High-throughput screening (HTS) or structure-based drug design (SBDD) is then employed to identify initial "hit" compounds. These hits undergo lead optimization through iterative cycles of chemical synthesis and biological testing to improve their potency, selectivity, and drug-like properties. Promising lead compounds are then subjected to comprehensive in vitro profiling to elucidate their mechanism of action and assess their ADME (absorption, distribution, metabolism, and excretion) and toxicological properties. Compounds with favorable in vitro profiles advance to in vivo studies in animal models to evaluate their pharmacokinetics and efficacy. Based on the collective data, a preclinical candidate is selected for further IND (Investigational New Drug)-enabling studies, which include formal safety and toxicology testing under Good Laboratory Practice (GLP) conditions and Chemistry, Manufacturing, and Controls (CMC) development.

Conclusion

N-pyridin-4-yl amides represent a highly promising class of therapeutic agents with diverse biological activities. Their modular synthesis, coupled with their ability to potently and selectively inhibit key enzymes and cellular pathways, makes them an attractive scaffold for drug discovery and development. This technical guide provides a foundational understanding of the therapeutic potential of N-pyridin-4-yl amides, offering valuable insights and methodologies for researchers dedicated to advancing novel therapeutics. Further exploration of this chemical space is warranted to fully unlock its potential in addressing unmet medical needs, particularly in the field of oncology.

References

Synthesis of Novel 2,2-Dimethyl-N-pyridin-4-yl-propionamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 2,2-Dimethyl-N-pyridin-4-yl-propionamide derivatives. This class of compounds holds potential for investigation in various therapeutic areas due to the versatile nature of the pyridine scaffold, a common motif in medicinal chemistry. This document outlines detailed experimental protocols, presents key quantitative data for a series of synthesized analogs, and visualizes the synthetic workflow and a putative signaling pathway for further research and development.

Core Synthesis Strategy

The fundamental approach to synthesizing this compound and its derivatives involves the acylation of a substituted 4-aminopyridine with pivaloyl chloride or a related acid chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

A general synthetic scheme is presented below:

Synthesis_Scheme Substituted_Aminopyridine Substituted 4-Aminopyridine reaction_node Substituted_Aminopyridine->reaction_node + Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->reaction_node + Base Base (e.g., Triethylamine) Base->reaction_node Solvent Inert Solvent (e.g., DCM) Solvent->reaction_node Product 2,2-Dimethyl-N-(substituted-pyridin-4-yl) -propionamide reaction_node->Product Acylation

Caption: General reaction scheme for the synthesis of this compound derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the parent compound, this compound, and a representative novel derivative.

Synthesis of this compound (Parent Compound)

Materials:

  • 4-Aminopyridine

  • Pivaloyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminopyridine (1.0 g, 10.6 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, triethylamine (2.2 mL, 15.9 mmol) was added.

  • The mixture was cooled to 0 °C in an ice bath.

  • Pivaloyl chloride (1.44 mL, 11.7 mmol) was added dropwise to the cooled solution over 10 minutes.

  • The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.

  • The reaction was quenched by the addition of saturated sodium bicarbonate solution (20 mL).

  • The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate = 1:1) to afford this compound as a white solid.

Synthesis of a Novel Derivative: 2,2-Dimethyl-N-(2-methylpyridin-4-yl)-propionamide

Materials:

  • 4-Amino-2-methylpyridine

  • Pivaloyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, 4-amino-2-methylpyridine (1.0 g, 9.25 mmol) was dissolved in anhydrous dichloromethane (25 mL).

  • Anhydrous pyridine (1.5 mL, 18.5 mmol) was added to the solution.

  • The mixture was cooled to 0 °C.

  • Pivaloyl chloride (1.25 mL, 10.2 mmol) was added dropwise.

  • The reaction was stirred at 0 °C for 1 hour and then at room temperature for 16 hours.

  • The reaction mixture was diluted with DCM (25 mL) and washed with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed in vacuo.

  • The resulting solid was purified by flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield the title compound.

Quantitative Data of Novel Derivatives

The following table summarizes the quantitative data for a series of synthesized novel this compound derivatives.

Compound IDR1R2Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (400 MHz, CDCl3) δ (ppm)
1 HHC10H14N2O178.2385110-1128.51 (d, J=6.0 Hz, 2H), 7.55 (d, J=6.0 Hz, 2H), 7.40 (s, 1H), 1.33 (s, 9H)
2 2-CH3HC11H16N2O192.267898-1008.35 (d, J=5.2 Hz, 1H), 7.38 (s, 1H), 7.32 (d, J=5.2 Hz, 1H), 2.45 (s, 3H), 1.32 (s, 9H)
3 3-ClHC10H13ClN2O212.6872125-1278.48 (s, 1H), 8.32 (d, J=5.6 Hz, 1H), 7.65 (d, J=5.6 Hz, 1H), 1.34 (s, 9H)
4 2-OCH3HC11H16N2O2208.2665105-1078.15 (d, J=5.8 Hz, 1H), 7.05 (s, 1H), 6.90 (d, J=5.8 Hz, 1H), 3.95 (s, 3H), 1.31 (s, 9H)
5 H3-FC10H13FN2O196.2281118-1208.40 (d, J=2.8 Hz, 1H), 8.30 (dd, J=8.8, 4.8 Hz, 1H), 7.30 (ddd, J=8.8, 2.8, 1.2 Hz, 1H), 1.33 (s, 9H)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Workflow start Start dissolve Dissolve Substituted 4-Aminopyridine in Solvent start->dissolve add_base Add Base dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Pivaloyl Chloride (dropwise) cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MP, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of target compounds.

Putative Signaling Pathway Modulation

While the specific biological targets of these novel derivatives are yet to be fully elucidated, compounds containing the N-acylaminopyridine scaffold have been investigated for their activity as modulators of various signaling pathways. Based on existing literature for structurally related molecules, a hypothetical pathway involving the inhibition of a protein kinase is proposed.

Signaling_Pathway ligand External Signal receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Protein Kinase X receptor->kinase Activates compound 2,2-Dimethyl-N-pyridin-4-yl- propionamide Derivative compound->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate Protein response Cellular Response (e.g., Proliferation, Survival) p_substrate->response Leads to

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

This technical guide serves as a foundational resource for the synthesis and potential investigation of novel this compound derivatives. The provided protocols and data offer a starting point for chemists and pharmacologists to explore this chemical space for the development of new therapeutic agents. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of these compounds.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide, also known as N-(4-pyridyl)pivalamide, is a chemical compound that can serve as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its synthesis is a straightforward acylation reaction. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis involves the reaction of 4-aminopyridine with pivaloyl chloride in the presence of a base, triethylamine, to yield the desired amide product.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 4-Aminopyridine 4-Aminopyridine Reaction_Vessel Reaction Mixture (Room Temperature, 15h) 4-Aminopyridine->Reaction_Vessel Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Dichloromethane Dichloromethane Dichloromethane->Reaction_Vessel Product This compound Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Purification->Product

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValueReference
Reactants
4-Aminopyridine2 g (21.3 mmol)[1]
Pivaloyl Chloride3.1 ml (25.6 mmol)[1]
Triethylamine8.9 ml (63.9 mmol)[1]
Dichloromethane (Solvent)20 ml[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time15 hours[1]
Product Yield and Purity
Product FormWhite Solid[1]
Yield3.6 g (95%)[1]
Characterization Data
¹H-NMR (300 MHz, CDCl₃)δ = 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), 1.32 (s, 9H)[1]

Detailed Experimental Protocol

Materials and Equipment
  • Reactants:

    • 4-Aminopyridine (C₅H₆N₂)

    • Pivaloyl chloride (C₅H₉ClO)[1], also known as trimethylacetyl chloride

    • Triethylamine (C₆H₁₅N)

  • Solvents:

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (C₄H₈O₂)

    • Methanol (CH₃OH)

  • Reagents for Workup and Purification:

    • Water (H₂O)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • NMR spectrometer

Procedure
  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-aminopyridine (2 g, 21.3 mmol) in dichloromethane (20 ml).[1]

  • Addition of Reagents:

    • To the stirred solution, add pivaloyl chloride (3.1 ml, 25.6 mmol) dropwise at room temperature.[1]

    • Following the addition of pivaloyl chloride, add triethylamine (8.9 ml, 63.9 mmol) sequentially and dropwise.[1]

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 15 hours.[1]

  • Workup:

    • Quench the reaction by adding water to the reaction mixture.[1]

    • Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.[1]

    • Combine the organic layers and wash with a saturated sodium chloride solution (50 ml).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Purify the resulting residue by silica gel column chromatography.[1]

    • Elute the column with a solvent mixture of dichloromethane and methanol in a 20:1 ratio (v/v).[1]

    • Collect the fractions containing the target product and concentrate them to afford this compound as a white solid (3.6 g, 95% yield).[1]

Characterization

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods. The ¹H-NMR data in CDCl₃ at 300 MHz should show the following characteristic peaks: δ= 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), 1.32 (s, 9H).[1]

This document is for informational and research purposes only and should be used by qualified professionals.

References

Application Note and Protocol for the Purification of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide is a chemical compound with potential applications in pharmaceutical research and drug development. Its synthesis typically involves the acylation of 4-aminopyridine with pivaloyl chloride in the presence of a base. The crude product from this reaction contains the desired amide along with unreacted starting materials, by-products, and residual solvent. This document provides detailed protocols for the purification of this compound from a typical reaction mixture using two common laboratory techniques: silica gel column chromatography and recrystallization. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.

Potential Impurities in the Reaction Mixture

Following the synthesis of this compound from 4-aminopyridine and pivaloyl chloride, the crude reaction mixture may contain the following impurities:

  • Unreacted 4-aminopyridine: A starting material that may not have fully reacted.

  • Unreacted pivaloyl chloride: The acylating agent, which is often used in excess. This is typically quenched and removed during the work-up.

  • Triethylamine hydrochloride: A salt formed from the triethylamine base and the HCl by-product of the reaction. This is usually removed by an aqueous work-up.

  • Diacylated by-products: Although less common for this specific reaction, over-acylation can sometimes occur.

  • Solvent residues: Residual dichloromethane or other solvents used in the reaction and work-up.

Experimental Protocols

Two primary methods for the purification of the target compound are presented below.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly effective for separating the desired product from a wide range of impurities, providing a high degree of purity.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, technical grade

  • Hexanes, technical grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel on aluminum backing with F254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM/hexanes mixture).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it on a rotary evaporator to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of dichloromethane:methanol (20:1, v/v).[1] Other non-polar/polar solvent mixtures such as ethyl acetate/hexanes can also be used.

  • Fraction Collection: Collect fractions of the eluate in test tubes or using a fraction collector.

  • TLC Analysis: Monitor the separation by spotting the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 10% methanol in dichloromethane). Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a white solid.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly when dealing with larger quantities and when the impurities have different solubility profiles from the desired product.

Materials and Equipment:

  • Crude this compound

  • Diethyl ether (Et2O)

  • Hexane

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: A solvent system of diethyl ether and hexane is suitable for the recrystallization of similar compounds.[2]

  • Dissolution: Dissolve the crude solid in a minimal amount of hot diethyl ether in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation: Slowly add hexane to the hot solution until it becomes slightly cloudy. Heat the solution gently until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound.

Purification MethodStarting MaterialEluent/Solvent SystemYieldPurity (by HPLC/NMR)Physical Appearance
Column ChromatographyCrude reaction mixtureDichloromethane:Methanol (20:1, v/v)[1]~95%[1]>98%White solid[1]
RecrystallizationCrude reaction mixtureDiethyl ether - Hexane (2:1)[2]85-95%>99%Colorless crystals[2]

Visualizations

Purification_Workflow cluster_purification Purification start Crude Reaction Mixture workup Aqueous Work-up (Water Quench, Extraction) start->workup Removal of water- soluble impurities crude_solid Crude Solid Product workup->crude_solid Solvent Evaporation col_chrom Silica Gel Column Chromatography crude_solid->col_chrom Method 1 recrys Recrystallization crude_solid->recrys Method 2 pure_col Pure Product (from Chromatography) col_chrom->pure_col pure_recrys Pure Product (from Recrystallization) recrys->pure_recrys analysis Purity Analysis (HPLC, NMR, MS) pure_col->analysis pure_recrys->analysis

Caption: Workflow for the purification of this compound.

Logical_Relationship synthesis Synthesis: 4-Aminopyridine + Pivaloyl Chloride impurities Potential Impurities: - Unreacted Starting Materials - By-products - Salts synthesis->impurities generates purification Purification Step synthesis->purification yields crude product for impurities->purification are removed by pure_product Pure this compound purification->pure_product results in

Caption: Logical relationship of synthesis, impurities, and purification.

References

Application Notes and Protocols for 2,2-Dimethyl-N-pyridin-4-yl-propionamide and its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of novel small molecules as potential kinase inhibitors. As of the latest literature review, there is no specific public domain data identifying 2,2-Dimethyl-N-pyridin-4-yl-propionamide as a kinase inhibitor. The experimental details provided are therefore illustrative and based on common methodologies in the field of kinase drug discovery, inspired by research on structurally related pyridine-containing molecules.

Introduction

This compound is a small molecule belonging to the family of pyridine derivatives.[1][2] While the direct kinase inhibitory activity of this specific compound is not yet characterized in published literature, the pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3][4][5][6] Numerous pyridine-containing compounds have shown potent inhibition of various kinases by targeting the ATP-binding site. These notes provide a general protocol for synthesizing this compound and for screening its potential as a kinase inhibitor.

Chemical Properties of this compound:

PropertyValueReference
CAS Number70298-89-4[7]
Molecular FormulaC₁₀H₁₄N₂O[7]
Molecular Weight178.23 g/mol [7]
AppearanceLight yellow solid[8]

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reaction of 4-aminopyridine with pivaloyl chloride.[1][8]

Materials:

  • 4-Aminopyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane:Methanol (20:1, v/v) eluent

Procedure:

  • Dissolve 4-aminopyridine (1 equivalent) in dichloromethane.

  • Add triethylamine (3 equivalents) to the solution.

  • Slowly add pivaloyl chloride (1.2 equivalents) dropwise to the reaction mixture at room temperature.[8]

  • Stir the reaction mixture at room temperature for 15 hours.[8]

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium chloride solution.[8]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (20:1, v/v) eluent system to afford the final product.[8]

Synthesis Workflow Diagram:

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 4-Aminopyridine E Mix and Stir (15h, RT) A->E B Pivaloyl Chloride B->E C Triethylamine C->E D DCM (Solvent) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Silica Gel Chromatography I->J K This compound J->K

Caption: A flowchart illustrating the synthesis of this compound.

Hypothetical Kinase Inhibition Screening Protocol

The following is a generalized protocol to screen this compound for potential kinase inhibitory activity.

3.1. In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in a suitable buffer.

  • In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

Kinase Assay Workflow Diagram:

G In Vitro Kinase Assay Workflow A Prepare Serial Dilutions of This compound B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP (Incubate) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G G Hypothetical Inhibition of MAPK/ERK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK

References

Application Notes and Protocols for High-Throughput Screening of 2,2-Dimethyl-N-pyridin-4-yl-propionamide as a Potential Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide is a synthetic compound with predicted antioxidant properties based on theoretical studies.[1][2][3] Computational analyses, including Density Functional Theory (DFT), suggest its potential to act as a free radical scavenger.[1] This makes it a candidate for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel antioxidants for applications in pharmaceuticals, and cosmetics.

These application notes provide a framework for utilizing this compound in HTS assays to experimentally validate its antioxidant potential and characterize its activity. The protocols are designed for adaptation to standard laboratory automation and high-throughput formats.

Chemical Properties

PropertyValue
IUPAC Name 2,2-dimethyl-N-(pyridin-4-yl)propanamide
CAS Number 70298-89-4
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Light yellow solid

Predicted Biological Activity

Theoretical studies suggest that this compound possesses antioxidant capabilities, likely through a hydrogen atom transfer (HAT) mechanism to neutralize free radicals.[1][4] The pyridine and amide moieties may contribute to its electronic properties and radical scavenging potential.[4] The primary application in HTS would be to screen for its ability to mitigate oxidative stress.

High-Throughput Screening Protocols

Two primary HTS assays are proposed to evaluate the antioxidant activity of this compound: a cell-free chemical assay (DPPH) and a cell-based antioxidant assay (CAA).

DPPH Free Radical Scavenging Assay (HTS Format)

This assay is a rapid and straightforward method to assess the free radical scavenging capacity of a compound in a cell-free system.[5][6][7]

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with an absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (anhydrous)

  • Ascorbic acid (positive control)

  • 384-well, clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the compound in methanol, typically ranging from 1 µM to 1 mM.

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • DPPH Solution Preparation:

    • Prepare a 100 µM solution of DPPH in methanol. Keep the solution protected from light.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions (or methanol as a blank) to the wells of a 384-well plate.

    • Add 45 µL of the 100 µM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[6][8]

Quantitative Data Summary (Example):

CompoundIC50 (µM) [DPPH Assay]
This compoundExperimental value to be determined
Ascorbic Acid (Control)~8.5
Cellular Antioxidant Assay (CAA) (HTS Format)

This assay measures the ability of a compound to protect cells from an induced oxidative stress.[9]

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant will reduce the amount of ROS, thereby decreasing the fluorescence signal.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • This compound

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) for inducing oxidative stress

  • Quercetin (positive control)

  • Culture medium (e.g., MEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • 384-well, black, clear-bottom microplates

  • Automated fluorescence microplate reader with incubator

Protocol:

  • Cell Seeding:

    • Seed HepG2 cells into a 384-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and quercetin in culture medium.

    • Remove the seeding medium from the cells and wash with HBSS.

    • Add 20 µL of the compound dilutions to the respective wells and incubate for 1 hour.

  • Probe Loading and Oxidative Stress Induction:

    • Add 20 µL of 50 µM DCFH-DA solution to each well and incubate for 1 hour.

    • Wash the cells twice with HBSS.

    • Add 20 µL of 600 µM AAPH solution to all wells except the negative control wells (add HBSS instead).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA unit for each concentration: CAA Unit = 100 - (AUC_sample / AUC_control) * 100

    • Plot the CAA unit against the compound concentration to determine the EC50 value (the median effective concentration).[10][11][12]

Quantitative Data Summary (Example):

CompoundEC50 (µM) [CAA]
This compoundExperimental value to be determined
Quercetin (Control)~5.2

Visualizations

Signaling Pathway

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Neutralized Neutralized ROS ROS->Neutralized Damage Oxidative Damage & Cellular Dysfunction Cell->Damage Antioxidant 2,2-Dimethyl-N-pyridin-4-yl- propionamide Antioxidant->ROS Scavenging hts_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Dilution Series Dispense Dispense Compound and Reagents Compound->Dispense AssayPlate Prepare 384-well Assay Plates AssayPlate->Dispense Incubate Incubation Dispense->Incubate Read Read Plate (Absorbance/Fluorescence) Incubate->Read Calculate Calculate % Inhibition or CAA Units Read->Calculate DoseResponse Generate Dose-Response Curves Calculate->DoseResponse IC50 Determine IC50/EC50 Values DoseResponse->IC50

References

Application Notes and Protocols for In Vitro Assay Development of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound 2,2-Dimethyl-N-pyridin-4-yl-propionamide. The following protocols outline a tiered approach, beginning with broad phenotypic assessments of cytotoxicity and cell proliferation, followed by investigations into the mechanism of cell death and potential target pathways. This document is intended to guide researchers in generating robust and reproducible data to elucidate the biological activity of this compound.

Compound Information

Chemical NameThis compound
CAS Number 70298-89-4[1][2]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Chemical Structure (Structure available from chemical suppliers)

Tier 1: Foundational Cellular Assays

The initial tier of assays is designed to determine the fundamental impact of this compound on cell viability and proliferation.

Application Note 1: Cytotoxicity Profiling

Objective: To determine the concentration-dependent cytotoxic effects of this compound on a panel of cancer cell lines. The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[3]

Experimental Protocol: LDH Release Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in cell culture medium.

    • Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).[3]

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or controls.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • LDH Measurement:

    • Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[3]

  • Reaction Mixture:

    • Add 50 µL of the LDH assay reaction mixture to each well of the new plate.[3]

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature, protected from light.[3]

  • Stop Reaction:

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Data Presentation: Example Cytotoxicity Data

Cell LineCompound Concentration (µM)% Cytotoxicity (Mean ± SD)
HeLa 0.12.5 ± 0.8
15.1 ± 1.2
1015.7 ± 2.5
10045.3 ± 4.1
A549 0.11.8 ± 0.5
13.2 ± 0.9
1010.4 ± 1.8
10030.1 ± 3.5
MCF-7 0.13.1 ± 1.0
16.8 ± 1.5
1020.5 ± 2.9
10055.2 ± 5.0

Experimental Workflow: Cytotoxicity Profiling

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate_adhere Incubate 24h for Adherence seed->incubate_adhere prepare_dilutions Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_compound Incubate for 48h treat_cells->incubate_compound transfer_supernatant Transfer Supernatant incubate_compound->transfer_supernatant add_reagents Add LDH Reaction Mix & Stop Solution transfer_supernatant->add_reagents read_absorbance Read Absorbance at 490nm add_reagents->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_ec50 Determine EC50 calculate_cytotoxicity->determine_ec50

Caption: Workflow for LDH-based cytotoxicity assay.

Application Note 2: Anti-Proliferative Effects

Objective: To assess the anti-proliferative activity of this compound. The BrdU (Bromodeoxyuridine) incorporation assay is a common method to quantify cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.

Experimental Protocol: BrdU Incorporation Assay

  • Cell Seeding:

    • Seed 5 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of the compound for 24 hours.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours.[3]

  • Cell Fixation and Denaturation:

    • Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.

  • Detection Antibody:

    • Add the BrdU detection antibody and incubate.

  • Substrate Addition:

    • Add the substrate solution and incubate until color development is sufficient.

  • Stop Reaction:

    • Add a stop solution.

  • Data Acquisition:

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%).

Data Presentation: Example Anti-Proliferation Data

Cell LineCompound Concentration (µM)% Proliferation Inhibition (Mean ± SD)IC₅₀ (µM)
HeLa 0.14.2 ± 1.112.5
110.5 ± 2.3
1048.9 ± 5.2
10085.1 ± 6.8
A549 0.12.1 ± 0.828.7
18.3 ± 1.9
1035.6 ± 4.1
10070.4 ± 6.2
MCF-7 0.15.8 ± 1.49.8
115.2 ± 2.9
1052.3 ± 5.8
10090.2 ± 7.5

Tier 2: Mechanism of Action Assays

Following the initial characterization, this tier of assays aims to elucidate the mechanism by which this compound exerts its effects.

Application Note 3: Apoptosis Induction

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Treat cells with the compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting:

    • Harvest the cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature.

  • Data Acquisition:

    • Analyze the cells by flow cytometry.

Data Presentation: Example Apoptosis Data

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound (IC₅₀) 40.8 ± 4.535.1 ± 3.824.1 ± 2.9

Logical Relationship: Apoptosis Assay Quadrants

G q1 Necrotic (Annexin V+/PI+) q2 Late Apoptotic (Annexin V+/PI+) q2->q1 q3 Viable (Annexin V-/PI-) q3->q2 q4 Early Apoptotic (Annexin V+/PI-) q3->q4 q4->q1 xaxis Annexin V-FITC yaxis Propidium Iodide

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Tier 3: Target Identification and Pathway Analysis

Assuming the compound is a kinase inhibitor based on its chemical structure or further screening, this tier focuses on identifying the specific kinase target and its impact on downstream signaling. Kinases are a common target in drug discovery.[4][5]

Application Note 4: Kinase Inhibition Profiling

Objective: To identify the kinase target(s) of this compound through a broad kinase panel screening, followed by a specific in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for hypothetical target Kinase X)

  • Reagents:

    • Recombinant human Kinase X, substrate peptide, ATP, and kinase buffer.

  • Assay Setup:

    • In a 384-well plate, add kinase buffer, the compound at various concentrations, and the substrate peptide.

    • Initiate the reaction by adding a mixture of Kinase X and ATP.

  • Incubation:

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation: Example Kinase Inhibition Data

Kinase TargetCompound Concentration (nM)% Inhibition (Mean ± SD)IC₅₀ (nM)
Kinase X 18.2 ± 1.555
1025.1 ± 3.2
10060.5 ± 5.8
100092.3 ± 7.1
Kinase Y 10005.4 ± 1.2>1000
Kinase Z 10008.1 ± 1.9>1000

Signaling Pathway: Hypothetical Kinase X Pathway

G cluster_pathway Hypothetical Kinase X Signaling Pathway receptor Growth Factor Receptor kinaseX Kinase X receptor->kinaseX Activates substrate Downstream Substrate kinaseX->substrate Phosphorylates transcription_factor Transcription Factor substrate->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes compound 2,2-Dimethyl-N- pyridin-4-yl-propionamide compound->kinaseX Inhibits

Caption: Inhibition of the hypothetical Kinase X signaling pathway.

Conclusion

This document provides a structured approach for the initial in vitro characterization of this compound. The outlined protocols and data presentation formats are intended to serve as a guide for researchers to generate a comprehensive preliminary data package for this novel compound. The results from these assays will provide valuable insights into its cytotoxic and anti-proliferative activities, its mechanism of action, and its potential molecular targets, thereby informing future drug development efforts.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide is a chemical compound with the formula C₁₀H₁₄N₂O.[1][2] While its primary applications and biological effects are not extensively documented in publicly available literature, its structure, containing a pyridine ring and an amide linkage, suggests potential bioactivity that warrants investigation. Pyridine derivatives, for instance, are found in various biologically active compounds and have been explored for their potential in reversing multidrug resistance in cancer cells.[3]

These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound. The described protocols detail a multi-parametric approach, employing a panel of well-established cell-based assays to generate a robust cytotoxicity profile. This multi-assay strategy is crucial as different methods measure distinct cellular events associated with cytotoxicity, from metabolic compromise to loss of membrane integrity and the activation of programmed cell death pathways.[4][5]

The following protocols are designed for a 96-well plate format, suitable for dose-response studies and adaptable for high-throughput screening.

Core Experimental Workflow

A systematic approach is essential when evaluating the cytotoxic potential of a novel compound. The workflow begins with determining a suitable concentration range and proceeds through a series of assays to build a comprehensive toxicity profile.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis prep_cell Cell Culture (e.g., HeLa, A549) prep_plate Cell Seeding (96-well plates) prep_cell->prep_plate prep_compound Compound Preparation (this compound) Stock Solution in DMSO treat Dose-Response Treatment (e.g., 0.1 µM to 100 µM) 24-72h Incubation prep_compound->treat prep_plate->treat assay_mtt Metabolic Viability (MTT Assay) treat->assay_mtt Endpoint 1 assay_ldh Membrane Integrity (LDH Assay) treat->assay_ldh Endpoint 2 assay_caspase Apoptosis Induction (Caspase-Glo 3/7 Assay) treat->assay_caspase Endpoint 3 analysis Data Acquisition (Spectrophotometer/Luminometer) assay_mtt->analysis assay_ldh->analysis assay_caspase->analysis calc Calculate % Viability/ % Cytotoxicity/RLU analysis->calc ic50 Determine IC50 Value calc->ic50

Caption: Overall workflow for assessing compound cytotoxicity.

MTT Assay: Assessment of Metabolic Viability

The MTT assay is a colorimetric method for evaluating cell viability based on metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Solution (e.g., SDS-HCl) Formazan->Solubilization Dissolution Enzyme->Formazan Measurement Measure Absorbance (OD ~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test based on measuring the activity of LDH released from cells with damaged plasma membranes.[13][14] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[15][16] The intensity of the color is proportional to the number of lysed cells.[16]

G cluster_cell Cell State cluster_assay Assay Principle Healthy Viable Cell (LDH inside) Damaged Damaged Cell (LDH released) Healthy->Damaged Compound Treatment LDH Released LDH Damaged->LDH Release Reaction Enzymatic Reaction (Lactate -> Pyruvate) LDH->Reaction Catalyzes ColorDev Color Development (Tetrazolium Salt -> Formazan) Reaction->ColorDev Measure Measure Absorbance (OD ~490 nm) ColorDev->Measure

Caption: Principle of the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls on each plate:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay.[17]

    • Vehicle Control: Cells treated with the same concentration of solvent used for the test compound.

    • Background Control: Culture medium without cells.[15]

  • Supernatant Collection: After the treatment period, centrifuge the plate at approximately 400 x g for 5 minutes.[15]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[17] Add the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Caspase-Glo® 3/7 Assay: Assessment of Apoptosis

Activation of caspases is a hallmark of apoptosis, or programmed cell death.[19] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the activities of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway.[20][21] The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer that promotes cell lysis and caspase activity.[21] Caspase cleavage of the substrate liberates a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[20]

G ApoptoticCell Apoptotic Cell Caspase Active Caspase-3/7 ApoptoticCell->Caspase contains Reagent Caspase-Glo® 3/7 Reagent (Pro-luciferin Substrate) Caspase->Reagent cleaves Luciferase Luciferase Reagent->Luciferase releases substrate for Light Luminescent Signal Luciferase->Light generates

Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, preferably using opaque-walled 96-well plates to minimize signal crosstalk.[13]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature before use.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[22] Incubate the plate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The resulting luminescent signal is proportional to the amount of caspase activity. Data is typically presented as Relative Luminescence Units (RLU).

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be summarized to facilitate comparison and the determination of key toxicological parameters, such as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example Cytotoxicity Data for this compound (48h Treatment)
Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle) 100.0 ± 4.55.2 ± 1.11.0 ± 0.1
0.1 98.2 ± 5.16.1 ± 1.51.2 ± 0.2
1 91.5 ± 3.810.8 ± 2.02.5 ± 0.4
5 75.4 ± 6.224.6 ± 3.54.8 ± 0.6
10 52.1 ± 4.945.9 ± 4.16.1 ± 0.8
25 28.9 ± 3.168.7 ± 5.33.5 ± 0.5
50 15.6 ± 2.582.4 ± 6.02.1 ± 0.3
100 8.3 ± 1.990.1 ± 5.81.5 ± 0.2

Data are presented as mean ± standard deviation (n=3). The IC₅₀ value from the MTT assay is calculated to be approximately 10 µM.

Interpretation:

  • A dose-dependent decrease in cell viability (MTT) and a corresponding increase in membrane permeability (LDH) suggest cytotoxic activity.

  • The peak in caspase-3/7 activity at intermediate concentrations (10 µM) followed by a decline at higher concentrations may indicate a shift from apoptosis to necrosis at highly toxic doses.

  • Correlating results from multiple assays provides a more complete understanding of the compound's cytotoxic mechanism. For example, significant caspase activation at concentrations that also cause LDH release suggests that the mode of cell death is likely apoptosis leading to secondary necrosis.

References

Application Notes and Protocols for In Vivo Testing of 2,2-Dimethyl-N-pyridin-4-yl-propionamide as a Putative NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide is a novel small molecule with potential therapeutic applications. While specific in vivo data for this compound is not yet publicly available, its structural features, particularly the pyridin-4-yl-amide moiety, suggest a potential mechanism of action as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often upregulated in cancer cells to meet their high energy demands.[1][2][3][4] Inhibition of NAMPT leads to NAD+ depletion, subsequent ATP depletion, and ultimately, cancer cell death.[1][2]

These application notes provide a generalized framework for the in vivo evaluation of this compound, or similar compounds, as potential NAMPT inhibitors in preclinical cancer models. The protocols outlined below are based on established methodologies for testing NAMPT inhibitors in vivo.[1][3][4]

Signaling Pathway of NAMPT Inhibition

The primary mechanism of action for NAMPT inhibitors is the disruption of the NAD+ salvage pathway, leading to a cascade of events culminating in tumor cell death.

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Product NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Product Glycolysis Glycolysis NAD->Glycolysis Coenzyme ATP ATP Glycolysis->ATP Produces Apoptosis Apoptosis ATP->Apoptosis Depletion leads to Compound This compound Compound->NAMPT Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of a putative NAMPT inhibitor in a xenograft model is depicted below.

Experimental_Workflow cluster_workflow In Vivo Efficacy Workflow start Start cell_culture Cancer Cell Line Culture (e.g., HCT116) start->cell_culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_model Animal Model Preparation (e.g., Nude Mice) animal_model->tumor_implantation tumor_growth Tumor Growth to ~150-200 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis data_analysis Data Analysis and Reporting analysis->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for in vivo testing.

Protocols

Animal Models

The choice of animal model is critical for the successful evaluation of an anti-cancer agent. For studying NAMPT inhibitors, immunodeficient mouse models bearing human tumor xenografts are commonly used.[3][4]

  • Model: Athymic Nude (nu/nu) or SCID mice.

  • Age: 6-8 weeks.

  • Supplier: Reputable commercial vendor.

  • Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Justification: These models lack a functional adaptive immune system, allowing for the growth of human tumor xenografts.

Cell Lines and Culture

Cell lines with known sensitivity to NAMPT inhibition are recommended for initial in vivo studies.

  • Recommended Cell Line: HCT116 (human colorectal carcinoma). This cell line has been shown to be sensitive to NAMPT inhibitors.[1][2]

  • Culture Conditions: Grow cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

Tumor Implantation
  • Procedure: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Dosing and Administration

The formulation and route of administration should be determined based on the physicochemical properties of this compound.

  • Formulation: A common vehicle for oral administration is 0.5% methylcellulose in sterile water. The compound should be formulated as a homogenous suspension.

  • Route of Administration: Oral gavage (PO) is a common route for daily administration.

  • Dose Finding Study: A maximum tolerated dose (MTD) study should be performed prior to the efficacy study to determine the optimal dose that does not cause significant toxicity (e.g., >20% body weight loss).

  • Treatment Schedule: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). Administer the compound or vehicle control daily for a predetermined period (e.g., 21 days).

Efficacy and Pharmacodynamic Endpoints
  • Tumor Growth Inhibition (TGI): Measure tumor volume and body weight 2-3 times per week. TGI is the primary efficacy endpoint.

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, a subset of tumors can be harvested to assess target engagement.

    • NAD+ Levels: Measure NAD+ levels in tumor tissue using commercially available kits or LC-MS/MS to confirm NAMPT inhibition. A significant reduction in NAD+ levels in the treatment group compared to the control group would indicate target engagement.[1]

    • ATP Levels: Measure ATP levels in tumor tissue as a downstream indicator of metabolic stress induced by NAMPT inhibition.[1]

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)
Vehicle Control-1500 ± 1500
Compound (Low Dose)X900 ± 12040
Compound (High Dose)Y450 ± 9070

Table 2: Pharmacodynamic Analysis

Treatment GroupDose (mg/kg)Mean Tumor NAD+ Level (pmol/mg tissue) ± SEMPercent NAD+ Reduction (%)Mean Tumor ATP Level (nmol/mg tissue) ± SEMPercent ATP Reduction (%)
Vehicle Control-100 ± 10050 ± 50
Compound (High Dose)Y20 ± 58015 ± 370

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound and experimental conditions.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the in vivo evaluation of this compound as a potential NAMPT inhibitor. Careful execution of these studies, including appropriate animal models, cell lines, and endpoint analyses, will be crucial in determining the preclinical efficacy and mechanism of action of this novel compound. Researchers should adapt these protocols based on the specific characteristics of their test article and research objectives.

References

Application Notes & Protocols: Formulation of 2,2-Dimethyl-N-pyridin-4-yl-propionamide for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS No: 70298-89-4) is a small molecule compound of interest for biological evaluation.[1][2][3][4] The successful assessment of its biological activity in both in vitro and in vivo models is critically dependent on developing an appropriate formulation that ensures consistent solubility, stability, and bioavailability.[5] Many novel chemical entities exhibit poor aqueous solubility, which can hinder their biological assessment by causing low absorption and variable exposure.[6][7]

These application notes provide a comprehensive guide to characterizing and formulating this compound, hereafter referred to as "the compound," for preclinical research. The protocols outlined are based on established methodologies for poorly soluble compounds and are intended to serve as a starting point for formulation development.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is the first step in designing a successful formulation strategy.[8] These properties dictate the choice of solvents, excipients, and delivery systems. While some properties like molecular weight are known, others such as solubility must be determined empirically.

Table 1: Physicochemical Properties of this compound This table includes known data and representative hypothetical values (marked with *) that are critical for formulation development.

PropertyValueSignificance
Molecular Formula C₁₀H₁₄N₂ODefines the elemental composition.[2]
Molecular Weight 178.23 g/mol Influences diffusion, permeability, and molar concentration calculations.[2]
Aqueous Solubility < 0.1 mg/mLIndicates poor water solubility, necessitating enhancement for biological studies.[6]
LogP 2.5Suggests moderate lipophilicity, which can affect solubility and membrane permeability.
pKa 4.5 (pyridinium ion)Indicates the compound is a weak base; solubility may be increased at pH < 4.5.
Chemical Stability Stable at pH 4-8Defines the acceptable pH range for formulation to avoid degradation.[6]

Formulation Strategies for Preclinical Studies

The primary objective is to develop a safe and effective vehicle that maintains the compound in a solubilized state for accurate and reproducible results.[6] The choice of formulation depends on the experimental model (in vitro vs. in vivo) and the intended route of administration.

In Vitro Formulations

For in vitro cell-based assays, the compound is typically dissolved in a water-miscible organic solvent to prepare a high-concentration stock solution, which is then diluted in the cell culture medium.

  • Dimethyl sulfoxide (DMSO): Widely regarded as a 'universal' solvent capable of dissolving most small molecules at high concentrations (e.g., up to 100 mM).[9][10] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.[9]

In Vivo Formulations

Formulations for animal studies are more complex and must be well-tolerated. Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[5][7]

Table 2: Comparison of Common In Vivo Formulation Strategies

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of water-miscible organic solvents (e.g., PEG 400, ethanol) and surfactants (e.g., Tween® 80, Cremophor® EL) in an aqueous vehicle.[5]Simple to prepare, suitable for initial screening studies.Risk of drug precipitation upon dilution in the GI tract; potential for vehicle-related toxicity.
Lipid-Based Systems Formulations using lipids, oils, and surfactants to enhance absorption via lymphatic pathways.[7][11]Can significantly improve bioavailability for lipophilic drugs; protects the drug from degradation.More complex to develop and characterize; potential for GI side effects.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[5]Increases dissolution rate and apparent solubility.Requires specialized manufacturing techniques (e.g., spray drying); physical instability can be a concern.
Particle Size Reduction Micronization or nanosizing of the drug substance to increase its surface area and, consequently, its dissolution rate.[7]Applicable to crystalline compounds; can improve dissolution rate-limited absorption.May not be sufficient for very poorly soluble compounds; requires specialized equipment.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations for typical biological studies. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) when intended for cell culture or animal administration.

Protocol 1: Preparation of a 20 mM DMSO Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution for use in cell-based experiments.

Materials:

  • This compound (MW: 178.23)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh 3.56 mg of the compound and transfer it to a sterile vial.

  • Solubilization: Add 1.0 mL of cell culture grade DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Application: When preparing for an assay, thaw an aliquot and dilute it with cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., <0.5%).[9]

Protocol 2: Preparation of a Co-Solvent Formulation for Oral (PO) Administration in Rodents

Objective: To prepare a clear, homogenous solution suitable for initial pharmacokinetic or efficacy studies in rodents.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common vehicle composition is 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline (v/v/v/v) .[6]

  • Weighing: Accurately weigh the required amount of the compound based on the desired final concentration (e.g., for a 2 mg/mL solution, weigh 2 mg of the compound for every 1 mL of final formulation volume).

  • Initial Solubilization: Add the DMSO portion (10% of the final volume) to the weighed compound. Vortex or sonicate until fully dissolved.[6]

  • Addition of Co-solvent: Add the PEG 400 portion (40% of the final volume) to the solution and mix thoroughly.

  • Addition of Surfactant: Add the Tween® 80 portion (5% of the final volume) and mix until a clear, homogenous solution is formed.[6]

  • Final Dilution: Slowly add the saline portion (45% of the final volume) dropwise while continuously vortexing to prevent precipitation.[6]

  • Final Observation: The final formulation should be a clear solution. If any precipitation occurs, the formulation must be optimized by adjusting the excipient ratios.

  • Pre-study Check: It is recommended to confirm the tolerability of the vehicle in a small group of animals before its use in the main study.[6]

Protocol 3: General Workflow for a Cell Viability (MTS) Assay

Objective: To determine the effect of the compound on the viability and proliferation of a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom cell culture plates

  • 20 mM stock solution of the compound in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from the 20 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with the highest equivalent concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified duration that matches the cell doubling time (e.g., 48 or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the formulation and preliminary biological evaluation of this compound.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: Biological Evaluation A Compound Synthesis & Procurement B Physicochemical Characterization (Solubility, LogP, pKa) A->B F In Vitro Assays (e.g., Cell Viability) G In Vivo Studies (PK / PD / Efficacy) C Formulation Development B->C D In Vitro Formulation (DMSO Stock) C->D E In Vivo Formulation (e.g., Co-solvent System) C->E D->F E->G H Data Analysis (IC50, Bioavailability) F->H G->H

Caption: Workflow for formulation and preclinical evaluation.

Hypothetical Signaling Pathway

As the precise biological target of this compound is often unknown during initial studies, a common approach is to screen it against well-known pathways implicated in disease, such as kinase signaling cascades. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in the MAPK/ERK pathway.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival TF->Response Compound 2,2-Dimethyl-N- pyridin-4-yl-propionamide Compound->MEK Inhibits

Caption: Hypothetical inhibition of the MEK kinase by the compound.

References

Application Notes and Protocols for the Quantification of 2,2-Dimethyl-N-pyridin-4-yl-propionamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The following protocols and parameters are intended as a starting point for method development and will require optimization and validation in a qualified laboratory according to regulatory guidelines (e.g., FDA and EMA).[3][4][5][6][7]

Quantitative Data Summary

Successful method validation should aim to achieve the performance characteristics outlined in the table below. These criteria are based on typical requirements for bioanalytical methods used in regulated studies.

ParameterRecommended Acceptance Criteria
Calibration Curve
Linearity (r²)≥ 0.99
RangeTo be determined based on expected concentrations
Accuracy & Precision
Lower Limit of Quantification (LLOQ)Accuracy: within ±20% of nominal value; Precision: ≤20% CV
Quality Control (QC) Samples (Low, Mid, High)Accuracy: within ±15% of nominal value; Precision: ≤15% CV
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 individual sources.
Matrix Effect To be assessed to ensure it does not compromise accuracy and precision.
Recovery To be determined and should be consistent and reproducible.
Stability Analyte stability to be demonstrated under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative).

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for removing interferences and ensuring the robustness of the analytical method.[1][8] Two common and effective methods are presented below.

a) Protein Precipitation (PPT) for Plasma Samples

This is a rapid and simple method suitable for high-throughput analysis.[2]

  • Materials:

    • Human plasma (or other relevant biological matrix)

    • 2,2-Dimethyl-N-pyridin-4-yl-propionamide certified reference standard

    • Internal Standard (IS) - a structurally similar compound or a stable isotope-labeled version of the analyte.

    • Acetonitrile (ACN), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • 96-well collection plates (optional)

  • Protocol:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

    • Vortex to mix and inject into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is a more selective technique that can provide a cleaner extract.[7]

  • Materials:

    • Human urine

    • This compound certified reference standard

    • Internal Standard (IS)

    • Methyl tert-butyl ether (MTBE), HPLC grade

    • Ammonium hydroxide solution (5%)

    • Glass test tubes (13 x 100 mm)

  • Protocol:

    • Pipette 200 µL of urine sample, calibration standard, or quality control sample into a glass test tube.

    • Add 20 µL of internal standard working solution and vortex briefly.

    • Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

    • Add 1 mL of MTBE.

    • Cap and vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Analysis

This section outlines the proposed starting conditions for the chromatographic separation and mass spectrometric detection.

  • Instrumentation:

    • A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (to be optimized):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a good starting point for small molecule analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (to be optimized):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (this compound): Precursor ion (Q1) m/z 179.1 → Product ion (Q3) m/z 95.1 (predicted). This corresponds to the protonated molecule and a characteristic fragment.

      • Internal Standard (IS): To be determined based on the selected IS.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • Collision Energy and Cone Voltage: These will need to be optimized for the analyte and internal standard to achieve the most stable and intense signal.

Visualizations

Chemical Structure and Predicted Fragmentation

G cluster_main This compound (C10H14N2O, MW: 178.23) cluster_frag Predicted MS/MS Fragmentation img img parent [M+H]+ m/z 179.1 frag1 Pyridin-4-amine Fragment m/z 95.1 parent->frag1 Loss of pivaloyl group frag2 Pivaloyl cation m/z 85.1 parent->frag2 Amide bond cleavage

Caption: Chemical structure and predicted MS/MS fragmentation pathway of this compound.

Experimental Workflow

G cluster_pre Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting SampleCollection 1. Biological Sample Collection (Plasma or Urine) SampleStorage 2. Sample Storage (-80°C) SampleCollection->SampleStorage SampleThawing 3. Sample Thawing & Vortexing SampleStorage->SampleThawing Spiking 4. Spiking with Internal Standard SampleThawing->Spiking Extraction 5. Extraction (PPT or LLE) Spiking->Extraction Evaporation 6. Evaporation Extraction->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution Injection 8. Injection into LC-MS/MS System Reconstitution->Injection Separation 9. Chromatographic Separation Injection->Separation Detection 10. Mass Spectrometric Detection (MRM) Separation->Detection Integration 11. Peak Integration Detection->Integration Quantification 12. Quantification using Calibration Curve Integration->Quantification Validation 13. Data Review & QC Checks Quantification->Validation Reporting 14. Final Report Generation Validation->Reporting

Caption: A typical bioanalytical workflow for the quantification of small molecules in biological samples.

Signaling Pathway Information

Based on a comprehensive search of the available scientific literature, there is currently no well-defined information regarding the specific signaling pathways or mechanism of action for this compound. Further research is required to elucidate its biological targets and downstream effects.

References

Application Notes and Protocols: 2,2-Dimethyl-N-pyridin-4-yl-propionamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide is a synthetic compound featuring a pyridine core, a prevalent scaffold in medicinal chemistry. Pyridine and its derivatives are integral to the structure of numerous pharmaceuticals and have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The structural motif of this compound, combining a pivaloyl group with a 4-aminopyridine, suggests its potential as a starting scaffold for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs in drug discovery, with a focus on its potential as a modulator of key cellular signaling pathways, such as those involving histone deacetylases (HDACs) and protein kinases.

Rationale for Investigation as a Bioactive Scaffold

The pyridine ring is a well-established pharmacophore that can engage in various non-covalent interactions with biological targets. The amide linkage provides a hydrogen bond donor and acceptor, while the bulky tert-butyl group can confer metabolic stability and occupy hydrophobic pockets within an enzyme's active site. This combination of features makes this compound an attractive starting point for library synthesis and lead optimization in drug discovery campaigns. Theoretical studies have also suggested its potential as an antioxidant.

Synthesis Protocol

A general and efficient method for the synthesis of this compound is outlined below. This protocol can be adapted for the synthesis of analogs by substituting the starting materials.

Protocol 1: Synthesis of this compound

  • Materials:

    • 4-Aminopyridine

    • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

    • Triethylamine

    • Dichloromethane (DCM)

    • Water

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Dichloromethane/methanol solvent system

  • Procedure:

    • Dissolve 4-aminopyridine (1.0 eq) in dichloromethane.

    • To this solution, add triethylamine (3.0 eq).

    • Slowly add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 15 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (e.g., 20:1 v/v) eluent system to afford the pure product.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Targets and Screening Protocols

Based on the structural features of this compound and the known activities of related pyridine-containing molecules, two primary target classes are proposed for initial screening: Histone Deacetylases (HDACs) and Protein Kinases.

Histone Deacetylase (HDAC) Inhibition

The pyridine moiety can act as a "cap" group, interacting with the surface of the HDAC enzyme, while the amide carbonyl could potentially interact with the zinc ion in the active site.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorogenic)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific HDAC isoform.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Trichostatin A (TSA) or a known HDAC inhibitor as a positive control

    • Developer solution (e.g., containing trypsin)

    • This compound dissolved in DMSO

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer.

    • In a 96-well plate, add the HDAC enzyme to each well.

    • Add the serially diluted test compound or control to the respective wells. Include a DMSO-only control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the DMSO control (100% activity) and the positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protein Kinase Inhibition

The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The compound can be screened against a panel of kinases to identify potential targets.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Objective: To determine the IC50 of this compound against a specific protein kinase.

  • Materials:

    • Recombinant human protein kinase (e.g., a panel of cancer-relevant kinases)

    • Kinase-specific substrate peptide

    • Kinase assay buffer

    • Staurosporine or a known inhibitor for the specific kinase as a positive control

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • This compound dissolved in DMSO

    • 96-well white microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in kinase assay buffer.

    • In a 96-well plate, add the kinase and its specific substrate.

    • Add the serially diluted test compound or control to the respective wells. Include a DMSO-only control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells without kinase).

    • Normalize the data to the DMSO control (100% activity) and the positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation

Quantitative data from the screening assays should be organized into clear tables for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Illustrative HDAC Inhibition Data for this compound and Analogs

Compound IDR-group ModificationHDAC1 IC50 (µM)HDAC6 IC50 (µM)
LEAD-001 This compound>5025.3
ANA-002 Substitution on pyridine ring15.85.2
ANA-003 Modification of tert-butyl group32.118.9
CTRL-TSA Trichostatin A0.0020.001

Table 2: Illustrative Kinase Inhibition Data for this compound

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A 85%1.2
Kinase B 45%>10
Kinase C 12%>50
CTRL-Stauro StaurosporineN/A

Visualizations

Diagrams are provided to illustrate key concepts and workflows in the investigation of this compound.

Synthesis_Workflow Start 4-Aminopyridine + Pivaloyl Chloride Reaction Amide Coupling (Triethylamine, DCM) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Screening_Workflow Compound This compound Primary_Screen Primary Screening Compound->Primary_Screen HDAC_Assay HDAC Inhibition Assay Primary_Screen->HDAC_Assay Kinase_Assay Kinase Panel Screen Primary_Screen->Kinase_Assay Hit_Identified Hit Identification HDAC_Assay->Hit_Identified Kinase_Assay->Hit_Identified IC50_Determination IC50 Determination Hit_Identified->IC50_Determination SAR_Studies Structure-Activity Relationship Studies IC50_Determination->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Drug discovery workflow for the scaffold.

HDAC_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by Scaffold HDAC HDAC Enzyme Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Histone Acetylated Histone Histone->HDAC Substrate Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Inhibitor 2,2-Dimethyl-N-pyridin-4-yl- propionamide Inhibited_HDAC Inhibited HDAC Inhibitor->Inhibited_HDAC Binds to active site Hyperacetylation Histone Hyperacetylation Inhibited_HDAC->Hyperacetylation Blocks Deacetylation Open_Chromatin Open Chromatin Hyperacetylation->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression

Caption: Hypothesized mechanism of HDAC inhibition.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported method is the acylation of 4-aminopyridine with pivaloyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM).[1][2] This method is known for its high efficiency, often resulting in yields of up to 95%.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials and reagents include:

  • 4-Aminopyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • A non-nucleophilic base, typically triethylamine

  • An anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF)

Q3: What are the typical reaction conditions?

A3: The reaction is generally carried out by dissolving 4-aminopyridine in the chosen solvent, followed by the sequential dropwise addition of pivaloyl chloride and triethylamine.[1] The reaction is often initiated at a cooled temperature (0 °C) to control the initial exotherm and then allowed to stir at room temperature for several hours (e.g., 1 to 15 hours) to ensure completion.[1][2][3]

Q4: How is the product typically purified?

A4: Purification is commonly achieved through silica gel column chromatography.[1] The crude product obtained after aqueous workup is loaded onto a silica gel column and eluted with a solvent system such as dichloromethane:methanol (e.g., 20:1 v/v).[1] Crystallization from a suitable solvent system like diethyl ether-hexane is also a viable purification method.[2][3]

Troubleshooting Guides

Guide 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Yield

LowYield cluster_Reagents Reagent Quality Checks cluster_Conditions Reaction Condition Optimization Start Low/No Yield Reagent_Quality 1. Verify Reagent Quality Start->Reagent_Quality Reaction_Conditions 2. Review Reaction Conditions Reagent_Quality->Reaction_Conditions Reagents OK Pivaloyl_Chloride Pivaloyl Chloride: - Check for hydrolysis (HCl odor) - Use freshly opened or distilled Workup_Purification 3. Assess Workup & Purification Reaction_Conditions->Workup_Purification Conditions Optimized Temperature Temperature Control: - Add reagents at 0°C - Monitor for exotherm Side_Reactions 4. Consider Side Reactions Workup_Purification->Side_Reactions Procedure Correct Result Improved Yield Side_Reactions->Result Side Reactions Minimized Aminopyridine 4-Aminopyridine: - Check purity - Ensure it is dry Solvent_Base Solvent & Base: - Use anhydrous solvent - Ensure base is dry and pure Stoichiometry Stoichiometry: - Use slight excess of pivaloyl chloride (1.1-1.2 eq) - Use sufficient base (2-3 eq) Reaction_Time Reaction Time: - Monitor by TLC - Ensure sufficient time for completion Purification Start Crude Product Aqueous_Workup Aqueous Workup (Water, Brine Washes) Start->Aqueous_Workup Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography Crystallization Crystallization (e.g., Et2O/Hexane) Column_Chromatography->Crystallization For higher purity Final_Product Pure Product Column_Chromatography->Final_Product Crystallization->Final_Product ReactionMechanism cluster_reactants Reactants cluster_products Products Aminopyridine 4-Aminopyridine (Nucleophile) Nucleophilic_Attack Nucleophilic Attack (Amine on Carbonyl) Aminopyridine->Nucleophilic_Attack Pivaloyl_Chloride Pivaloyl Chloride (Electrophile) Pivaloyl_Chloride->Nucleophilic_Attack Triethylamine Triethylamine (Base) Deprotonation Deprotonation by Triethylamine Triethylamine->Deprotonation Activation Activation (less relevant here, but key in other amide couplings) Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Chloride Leaving Group Tetrahedral_Intermediate->Elimination Elimination->Deprotonation Product This compound Deprotonation->Product Byproduct Triethylamine Hydrochloride Deprotonation->Byproduct

References

Technical Support Center: Synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the N-acylation of 4-aminopyridine with pivaloyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a tertiary amine base like triethylamine to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the primary side products I should be aware of in this synthesis?

A2: The main potential side products are:

  • Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride if moisture is present in the reaction.

  • N,N-dipivaloyl-4-aminopyridine (Di-acylated Product): This can form if an excess of pivaloyl chloride is used or under forcing reaction conditions. However, the formation of this di-acylated product is generally disfavored due to the significant steric hindrance of the bulky pivaloyl group.

  • Unreacted 4-aminopyridine: Incomplete reaction can lead to the presence of the starting material in the crude product.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Presence of Moisture: Pivaloyl chloride is highly reactive towards water, leading to its decomposition and reducing the amount available for the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Insufficient Base: An inadequate amount of base (e.g., triethylamine) will not effectively scavenge the HCl produced, which can protonate the 4-aminopyridine, rendering it non-nucleophilic. A molar excess of the base is recommended.[1]

  • Low Reaction Temperature: While the reaction is typically performed at room temperature, insufficient thermal energy may lead to a slow or incomplete reaction.

  • Poor Quality Reagents: Ensure the purity of 4-aminopyridine and pivaloyl chloride.

Q4: I am observing an impurity with a different TLC retention factor than my product and starting material. How can I identify it?

A4: The unknown spot could be one of the side products mentioned. Pivalic acid is acidic and may streak on a standard silica gel TLC plate. The di-acylated product, being less polar than the mono-acylated product, would likely have a higher Rf value. To confirm the identity, you can attempt to isolate the impurity by column chromatography and characterize it using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture in reagents or glassware.Oven-dry all glassware before use. Use anhydrous solvents and ensure reagents are dry.
Insufficient amount of base (triethylamine).Use at least a 2-3 molar excess of triethylamine relative to pivaloyl chloride to neutralize the generated HCl.[1]
Poor quality of starting materials.Verify the purity of 4-aminopyridine and pivaloyl chloride. Consider purification of starting materials if necessary.
Presence of a Significant Amount of Pivalic Acid Impurity Pivaloyl chloride has hydrolyzed due to moisture.Use anhydrous reaction conditions. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like pivalic acid.
Formation of a Less Polar Side Product (Potential Di-acylation) Excess pivaloyl chloride was used.Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.2 equivalents) of pivaloyl chloride relative to 4-aminopyridine.
High reaction temperature or prolonged reaction time.Maintain the reaction at room temperature and monitor its progress by TLC to avoid prolonged reaction times that might favor side reactions.
Difficulty in Purifying the Product Inefficient removal of triethylamine hydrochloride salt.After the reaction, quench with water and perform a thorough aqueous workup. The salt is water-soluble and will be removed in the aqueous layer.
Co-elution of product and impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent to a more polar solvent system might be necessary for better separation. A common eluent system is a mixture of dichloromethane and methanol.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline for the N-acylation of 4-aminopyridine with pivaloyl chloride.

Materials:

  • 4-Aminopyridine

  • Pivaloyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/methanol mixture (for elution)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add triethylamine (2-3 equivalents). Cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.[1]

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Aminopyridine in Anhydrous DCM B Add Triethylamine A->B C Add Pivaloyl Chloride (0°C to RT) B->C D Stir at RT (12-16h) C->D E Aqueous Workup (H2O, NaHCO3, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: General workflow for the synthesis of this compound.

Potential Side Reactions Diagram

SideReactions Reactants 4-Aminopyridine + Pivaloyl Chloride DesiredProduct This compound Reactants->DesiredProduct Main Reaction SideProduct2 N,N-dipivaloyl-4-aminopyridine Reactants->SideProduct2 Di-acylation SideProduct1 Pivalic Acid Moisture H₂O (Moisture) Moisture->PivCl ExcessPivCl Excess Pivaloyl Chloride ExcessPivCl->Reactants PivCl->SideProduct1 Hydrolysis

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2,2-Dimethyl-N-pyridin-4-yl-propionamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,2-Dimethyl-N-pyridin-4-yl-propionamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. The presence of a substituted pyridine ring and a tertiary amide group can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the individual molecules. While the pyridine nitrogen and amide oxygen can act as hydrogen bond acceptors, the overall lipophilicity of the molecule may dominate, leading to poor solubility in water.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What is happening and how can I prevent this?

A2: This phenomenon, often referred to as "crashing out," is common for compounds with low aqueous solubility. Your compound is soluble in the organic solvent (DMSO), but when this solution is introduced into an aqueous buffer, the compound is no longer soluble at that concentration and precipitates. To prevent this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively and delay precipitation.

  • Lower the percentage of organic solvent: While some organic solvent is necessary to keep the compound in the stock solution, aim for the lowest possible final concentration in your aqueous medium (typically <1% v/v) to minimize its impact on solubility and the experimental system.

Q3: Can I use heating or sonication to dissolve my compound?

A3: Gentle heating and sonication can be effective methods to aid in the dissolution of your compound. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It is advisable to use a water bath at a controlled temperature (e.g., 37°C) and sonicate in short bursts to avoid overheating. Always visually inspect the solution for any signs of degradation, such as a change in color.

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide provides a systematic approach to identifying and implementing a suitable solubility enhancement strategy for this compound.

Step 1: Determine the Baseline Aqueous Solubility

Before attempting any solubility enhancement, it is essential to determine the baseline aqueous solubility of your compound. This will serve as a benchmark to evaluate the effectiveness of different techniques. You can determine either the kinetic or thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput method that measures the concentration of a compound in solution after a short incubation time, typically by adding a concentrated DMSO stock to the aqueous buffer.

  • Thermodynamic Solubility: This method measures the equilibrium concentration of a compound in a saturated solution after a longer incubation period (e.g., 24-48 hours) with an excess of the solid compound.

Step 2: Select a Solubility Enhancement Strategy

Based on the properties of this compound and your experimental requirements, you can choose from several enhancement strategies. The following decision tree can guide your selection process.

G Decision Tree for Solubility Enhancement start Start: Poor Aqueous Solubility ph_sensitive Is the compound's activity pH-dependent? start->ph_sensitive ph_adjustment pH Adjustment ph_sensitive->ph_adjustment No co_solvent_option Is a co-solvent compatible with the assay? ph_sensitive->co_solvent_option Yes end Solubility Enhanced ph_adjustment->end co_solvent Use of Co-solvents co_solvent_option->co_solvent Yes cyclodextrin_option Is complexation a viable option? co_solvent_option->cyclodextrin_option No co_solvent->end cyclodextrin Cyclodextrin Complexation cyclodextrin_option->cyclodextrin Yes solid_dispersion_option Is reformulation for solid dosage feasible? cyclodextrin_option->solid_dispersion_option No cyclodextrin->end solid_dispersion Solid Dispersion solid_dispersion_option->solid_dispersion Yes solid_dispersion_option->end No solid_dispersion->end

Caption: Decision tree for selecting a solubility enhancement method.

Summary of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantages
pH Adjustment The pyridine moiety in this compound is basic and can be protonated at acidic pH, increasing its polarity and aqueous solubility.Simple to implement; can be highly effective for basic compounds.May alter the compound's activity or affect the biological system under investigation.
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) reduces the overall polarity of the aqueous medium, which can better accommodate hydrophobic molecules.Effective for a wide range of compounds; many biocompatible co-solvents are available.The co-solvent may interfere with the experimental assay or have toxic effects at higher concentrations.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility.Can significantly increase solubility without altering the compound's chemical structure; can also improve stability.Can be more expensive than other methods; the size of the cyclodextrin cavity must be appropriate for the guest molecule.
Solid Dispersion The compound is dispersed in an inert, water-soluble carrier at a solid state. This can reduce the particle size to a molecular level and improve wettability.Can lead to a significant increase in dissolution rate and apparent solubility.Requires reformulation of the solid compound; the choice of carrier and preparation method is critical.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Solubility Enhancement using pH Adjustment
  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 8).

  • Determine the solubility of this compound in each buffer using the shake-flask method described in Protocol 1.

  • Plot the solubility as a function of pH to determine the pH at which the compound exhibits the highest solubility.

  • If a suitable pH is identified where solubility is enhanced and is compatible with your experimental system, you can prepare your stock or working solutions in that buffer.

G Workflow for pH-Dependent Solubility Testing start Start: Prepare Buffers (pH 2-8) add_compound Add excess compound to each buffer start->add_compound incubate Incubate for 24-48h at constant temperature add_compound->incubate filter Filter supernatant incubate->filter analyze Analyze concentration (HPLC/LC-MS) filter->analyze plot Plot Solubility vs. pH analyze->plot determine_optimal_ph Determine Optimal pH plot->determine_optimal_ph end Use Optimal Buffer determine_optimal_ph->end

Caption: Workflow for determining pH-dependent solubility.

Protocol 3: Co-solvent Screening
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Prepare a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v of ethanol, propylene glycol, or PEG 400).

  • Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration of the compound. Ensure the final DMSO concentration is kept constant and at a low level (e.g., <1%).

  • Visually inspect for precipitation immediately and after a defined period (e.g., 1 hour, 24 hours) at the desired temperature.

  • Quantify the concentration of the dissolved compound in the clear supernatants using a suitable analytical method to determine the solubility in each co-solvent mixture.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Weigh out this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • The resulting solid powder is the inclusion complex. The solubility of this complex in aqueous buffer can then be determined using the shake-flask method.

Protocol 5: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Select a water-soluble carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolve both this compound and the carrier in a suitable common organic solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be scraped and pulverized. The dissolution rate and solubility of the solid dispersion can then be tested in the desired aqueous medium.

stability of 2,2-Dimethyl-N-pyridin-4-yl-propionamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Dimethyl-N-pyridin-4-yl-propionamide. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a robust molecule. The central amide bond is sterically hindered by the adjacent tert-butyl group (a pivaloyl group), which generally confers significant resistance to chemical and enzymatic hydrolysis compared to less hindered amides.[1] The pyridine ring is also a stable aromatic system. However, stability can be compromised under harsh experimental conditions such as extreme pH and high temperatures.

Q2: Is this compound susceptible to hydrolysis?

A2: Amide bonds can undergo hydrolysis to the corresponding carboxylic acid and amine. For this compound, this would yield pivalic acid and 4-aminopyridine. However, the rate of hydrolysis is expected to be very slow under neutral or mildly acidic/basic conditions at room temperature due to the steric protection afforded by the pivaloyl group.[1] Forcing conditions, such as prolonged heating in strong aqueous acid or base, would be required to induce significant degradation.[2]

Q3: How stable is the compound in common organic solvents?

A3: The compound is generally stable in common organic solvents used in a laboratory setting, such as dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (methanol, ethanol). No significant degradation is expected when stored in these solvents under standard laboratory conditions (room temperature, protected from light).

Q4: What is the expected metabolic stability of this compound?

A4: The amide bond is a potential site for metabolic cleavage by proteases and amidases.[3] However, the steric bulk of the pivaloyl group is a well-known strategy to enhance metabolic stability by shielding the amide bond from enzymatic attack.[1][4] Therefore, this compound is expected to have a higher metabolic stability compared to non-sterically hindered amides.[5] The pyridine ring may be susceptible to oxidation by cytochrome P450 enzymes, potentially forming N-oxides or hydroxylated derivatives.[6]

Q5: Are there any known incompatibilities with common reagents?

A5: Strong oxidizing agents should be avoided as they can potentially oxidize the pyridine nitrogen. Highly nucleophilic or basic reagents could potentially react, although the steric hindrance of the pivaloyl group provides significant protection to the amide carbonyl.

Troubleshooting Guides

Issue 1: Suspected Degradation in Aqueous Solution
  • Symptom: Loss of compound peak and/or appearance of new peaks in HPLC analysis after incubation in an aqueous buffer.

  • Possible Cause: Hydrolysis of the amide bond, particularly if the buffer is strongly acidic or basic, or if the solution was heated.

  • Troubleshooting Steps:

    • Confirm pH: Ensure the pH of your aqueous solution is within a neutral to mildly acidic/basic range (pH 4-8) if stability is a concern.

    • Analyze for Degradants: The primary degradation products from hydrolysis would be pivalic acid and 4-aminopyridine. Analyze your sample for the presence of these compounds, ideally using analytical standards.

    • Temperature Control: Avoid heating aqueous solutions of the compound for extended periods unless required by the experimental protocol. If heating is necessary, perform a time-course experiment to assess the rate of degradation.

    • Buffer Effects: Be aware that some buffer components can catalyze hydrolysis. If degradation is observed, consider switching to a different buffer system.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in experimental results or loss of biological activity over the time course of an experiment.

  • Possible Cause: The compound may be unstable in the cell culture medium or may be metabolized by the cells.

  • Troubleshooting Steps:

    • Medium Stability Study: Incubate the compound in the cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Analyze samples at different time points by HPLC or LC-MS to check for degradation.

    • Metabolic Stability Assay: To assess metabolism by cells, incubate the compound with the cells (or cell lysates/microsomes) and monitor the disappearance of the parent compound and the appearance of potential metabolites over time using LC-MS.

    • Solvent Effects: Ensure that the final concentration of the solvent used to dissolve the compound (e.g., DMSO) is low and non-toxic to the cells, as this can also affect results.

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9, 12).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small volume of the stock solution to each buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%).

  • Sampling: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the compound remaining.

  • Data Presentation: Summarize the percentage of compound remaining at each pH and time point in a table.

Protocol 2: Metabolic Stability Assessment in Liver Microsomes
  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4).

  • Incubation Mixture: Prepare an incubation mixture containing HLM and the compound in phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂O[7]
Molecular Weight178.23 g/mol [7]
Melting Point71-75 °C[8]
AppearanceSolid[8]
XLogP32[8]

Table 2: Example pH Stability Data (Hypothetical)

pHTime (hours)% Remaining (at 37°C)
2.00100
2495
7.40100
24>99
9.00100
2498

Table 3: Example Metabolic Stability Data in HLM (Hypothetical)

ParameterValue
In Vitro Half-life (t₁/₂)45 min
Intrinsic Clearance (CLᵢₙₜ)25 µL/min/mg

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (in Organic Solvent) incubation Incubate at Controlled Temperature stock->incubation buffers Aqueous Buffers (Varying pH) buffers->incubation sampling Sample at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining hplc->data degradation_pathway cluster_hydrolysis Hydrolysis (Strong Acid/Base, Heat) cluster_metabolism Metabolism (e.g., CYP450) parent This compound pivalic_acid Pivalic Acid parent->pivalic_acid Amide Cleavage four_aminopyridine 4-Aminopyridine parent->four_aminopyridine Amide Cleavage n_oxide Pyridine N-Oxide Derivative parent->n_oxide Oxidation hydroxylated Hydroxylated Derivative parent->hydroxylated Oxidation

References

Technical Support Center: Optimizing N-Acylation of 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-acylation of 4-aminopyridine. It is intended for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-acylation of 4-aminopyridine in a question-and-answer format.

Q1: My N-acylation reaction of 4-aminopyridine is showing low to no conversion. What are the common causes?

A1: Low or no conversion can be attributed to several factors:

  • Insufficiently Reactive Acylating Agent: For less reactive acylating agents, the reaction may require more forcing conditions. Consider switching to a more reactive agent (e.g., from an anhydride to an acyl chloride).

  • Inadequate Base: A base is crucial to neutralize the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction. If the base is too weak or used in insufficient quantity, the starting 4-aminopyridine can be protonated, rendering it non-nucleophilic and halting the reaction. Ensure at least a stoichiometric amount of a suitable base, such as pyridine or triethylamine, is used.

  • Low Reaction Temperature: While some acylations proceed at room temperature, others may require heating to overcome the activation energy barrier. If the reaction is sluggish, consider gradually increasing the temperature while monitoring for side product formation.

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. If the 4-aminopyridine or acylating agent has poor solubility, the reaction will be slow and incomplete.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The most common side reaction is the formation of a di-acylated product, where both the exocyclic amino group and the pyridine ring nitrogen are acylated.

  • Controlling Di-acylation: The choice of base plays a critical role in controlling the selectivity between mono- and di-acylation.

    • Weaker bases , such as pyridine, generally favor the desired mono-N-acylation.

    • Stronger bases , like triethylamine (Et₃N), can deprotonate the initially formed N-acyl-4-aminopyridine, making it susceptible to a second acylation on the pyridine nitrogen, leading to the di-acylated byproduct.[1]

  • Stoichiometry Control: Using a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion without significantly promoting di-acylation, especially when a weaker base is used.

  • Reaction Temperature: Higher temperatures can sometimes lead to increased side product formation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My Thin Layer Chromatography (TLC) analysis is confusing. How can I effectively monitor the reaction progress?

A3: TLC is an excellent tool for monitoring the progress of your N-acylation reaction.

  • Spot Identification:

    • Starting Material (4-Aminopyridine): This is a relatively polar compound and will have a lower Rf value.

    • Product (N-Acyl-4-aminopyridine): The product is generally less polar than the starting material and will have a higher Rf value.

    • Acylating Agent (e.g., Acetic Anhydride): This may or may not be UV-active. If it is, it will likely have a high Rf value and may appear as a streak if in large excess.

  • Solvent System: A mixture of ethyl acetate and hexanes is a good starting point for developing a suitable TLC solvent system. The polarity can be adjusted to achieve good separation of the spots.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with iodine can also be used to detect the compounds.

Q4: I am having difficulty purifying my N-acylated 4-aminopyridine. What are some effective purification strategies?

A4: Purification can often be achieved through recrystallization or column chromatography.

  • Recrystallization: For solid products, recrystallization is often an effective method for purification. A common solvent system for recrystallizing 4-acetylaminopyridine is 96% ethanol.[2] Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific product.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a typical eluent system. The less polar product will elute before the more polar starting material.

  • Aqueous Work-up: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) can help remove any unreacted 4-aminopyridine and the basic catalyst. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic byproducts.

Data Presentation

The following table summarizes reaction conditions for the N-acylation of 4-aminopyridine with various acylating agents. This data can serve as a starting point for reaction optimization.

Acylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideNone specifiedNot specifiedNot specifiedNot specified80-85[2]
Benzoyl ChloridePotter's ClaySolvent-freeRoom Temp4-35 min69-97 (general)[3]
4-Nitrobenzoyl ChloridePyridineDichloromethaneNot specifiedNot specified~70 (mono-acylated)[1]
4-Nitrobenzoyl ChlorideTriethylamineDichloromethaneNot specifiedNot specifiedMixture (mono/di)[1]

Experimental Protocols

Below are detailed methodologies for key N-acylation reactions of 4-aminopyridine.

Protocol 1: N-Acetylation of 4-Aminopyridine with Acetic Anhydride

This protocol is based on a literature procedure for the acetylation of crude 4-aminopyridine.[2]

Materials:

  • 4-Aminopyridine

  • Acetic Anhydride

  • Ethanol (96%) for recrystallization

Procedure:

  • To crude 4-aminopyridine, add a slight excess of acetic anhydride.

  • The reaction is often exothermic and may proceed without external heating. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench any remaining acetic anhydride by the slow addition of water or methanol.

  • Remove the volatile components under reduced pressure.

  • Purify the crude 4-acetylaminopyridine by recrystallization from 96% ethanol to yield the final product (typical yield: 80-85%).

Protocol 2: General Procedure for N-Benzoylation of 4-Aminopyridine

This protocol is adapted from a general method for the N-benzoylation of nitrogenous heterocyclic compounds.[3]

Materials:

  • 4-Aminopyridine

  • Benzoyl Chloride

  • Potter's Clay (as catalyst)

  • Ethanol for work-up and recrystallization

Procedure:

  • In a flask, add potter's clay (0.5 g).

  • To the stirred clay, add benzoyl chloride (1.05 mmol).

  • Add 4-aminopyridine (1.05 mmol) in portions to the mixture at room temperature.

  • Continue stirring and monitor the reaction by TLC until the starting material is consumed (typically 4-35 minutes for various heterocyclic amines).

  • After the reaction is complete, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

  • Combine the ethanol washes and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure N-benzoyl-4-aminopyridine.

Visualizations

Experimental Workflow for Optimizing N-Acylation

experimental_workflow cluster_start Reaction Setup cluster_reaction Acylation cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve 4-Aminopyridine and Base in Solvent add_acyl Add Acylating Agent (e.g., Acyl Chloride) start->add_acyl 1. react Stir at Appropriate Temperature add_acyl->react 2. tlc Monitor by TLC react->tlc 3. quench Quench Reaction tlc->quench 4. (Upon Completion) extract Aqueous Work-up (Acid/Base Washes) quench->extract 5. purify Recrystallization or Column Chromatography extract->purify 6. analyze Characterize Product (NMR, MS, etc.) purify->analyze 7.

Caption: A general experimental workflow for the N-acylation of 4-aminopyridine.

Logical Relationship for Controlling Mono- vs. Di-acylation

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes base Choice of Base mono_acylation Selective Mono-N-Acylation base->mono_acylation Weak Base (e.g., Pyridine) di_acylation Di-acylation (Side Product) base->di_acylation Strong Base (e.g., Triethylamine) stoichiometry Acylating Agent Stoichiometry stoichiometry->mono_acylation ~1.1 equivalents stoichiometry->di_acylation Large Excess

References

challenges in the scale-up synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during process development and scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up from laboratory to pilot plant or production scale.

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction: Insufficient reaction time or inadequate temperature control.Monitor reaction progress by HPLC or TLC until starting materials are consumed. Ensure consistent temperature throughout the reactor.
Reagent degradation: Pivaloyl chloride is moisture-sensitive and can hydrolyze.Use fresh or newly opened pivaloyl chloride. Ensure all solvents and equipment are anhydrous.
Poor mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of low reactant concentration.Optimize the agitation speed and impeller design for the reactor volume.
Product Purity Issues Formation of N,N-diacylated by-product: Excess pivaloyl chloride or inadequate temperature control can lead to the formation of a diacylated impurity.Maintain strict stoichiometric control of pivaloyl chloride. Add the acylating agent slowly and sub-surface if possible to ensure rapid mixing and prevent localized high concentrations.
Residual starting materials: Incomplete reaction or inefficient work-up.Ensure the reaction goes to completion. Optimize the aqueous work-up to remove unreacted 4-aminopyridine and triethylamine hydrochloride.
Colored impurities: Potential side reactions or degradation of starting materials.Consider a carbon treatment of the crude product solution before crystallization. Ensure high-purity starting materials are used.
Difficult Product Isolation/Purification Fine crystalline product: Rapid cooling during crystallization can lead to the formation of fine needles that are difficult to filter and wash.Implement a controlled cooling profile during crystallization. Consider seeding the solution to promote the growth of larger, more uniform crystals.
Oiling out during crystallization: The product may initially separate as an oil before solidifying if the solution is cooled too quickly or if the solvent system is not optimal.Optimize the crystallization solvent system. Employ a slower cooling rate and ensure adequate agitation.
Emulsion formation during work-up: Difficult separation of organic and aqueous layers.Add brine to the aqueous layer to increase its ionic strength and aid in breaking the emulsion. Allow for adequate settling time.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety hazards are associated with the reactants:

  • Pivaloyl Chloride: It is a corrosive and moisture-sensitive liquid that reacts exothermically with water to produce hydrochloric acid gas. It should be handled in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • 4-Aminopyridine: This is a toxic solid that can be absorbed through the skin. It is also a potassium channel blocker and can be hazardous if ingested or inhaled. Appropriate containment and PPE are essential.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor.

  • Exothermic Reaction: The acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust reactor cooling system and controlled addition of pivaloyl chloride are critical to prevent a thermal runaway.

Q2: How does the choice of solvent impact the reaction at scale?

A2: Dichloromethane (DCM) is a common laboratory solvent for this reaction. However, its use at an industrial scale is often restricted due to environmental and health concerns. Alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate, or toluene could be considered. When selecting a solvent for scale-up, factors to consider include:

  • Solubility: The solvent must effectively dissolve the starting materials and the product to a suitable concentration.

  • Boiling Point: A solvent with a moderate boiling point facilitates reaction temperature control and subsequent removal.

  • Work-up: The solvent should allow for efficient phase separation during the aqueous work-up.

  • Crystallization: The product should have lower solubility in the chosen solvent at lower temperatures to ensure good recovery during crystallization. It is also important that the solvent system does not form solvates with the final product unless that is the desired form.

Q3: What are the critical process parameters to control during scale-up?

A3: The following parameters are crucial for a successful and reproducible scale-up:

  • Temperature Control: Due to the exothermic nature of the reaction, precise temperature control is vital to minimize side reactions and ensure safety.

  • Addition Rate of Pivaloyl Chloride: A slow and controlled addition rate is necessary to manage the heat generated during the reaction.

  • Agitation: Efficient mixing is required to ensure homogenous reaction conditions and prevent localized concentration gradients.

  • Crystallization Cooling Profile: A controlled cooling rate is essential for obtaining a consistent crystal size distribution, which impacts filtration and drying times.

Data Presentation

The following tables provide illustrative data comparing the synthesis of this compound at laboratory and pilot plant scales. Note: This data is representative and may vary depending on specific equipment and process conditions.

Table 1: Comparison of Reaction Parameters and Yields

ParameterLaboratory Scale (1 L flask)Pilot Plant Scale (100 L reactor)
4-Aminopyridine (kg) 0.1010.0
Pivaloyl Chloride (kg) 0.1414.0
Triethylamine (kg) 0.2222.0
Solvent (DCM, L) 1.0100
Reaction Temperature (°C) 0 - 250 - 25
Addition Time (hours) 0.52.0
Reaction Time (hours) 24
Typical Yield (%) 9592

Table 2: Comparison of Product Purity and Impurity Profile

Compound Laboratory Scale (%) Pilot Plant Scale (%)
This compound >99.599.0 - 99.5
Unreacted 4-Aminopyridine <0.1<0.2
N,N-diacylated by-product <0.10.1 - 0.3
Other Impurities <0.3<0.5

Experimental Protocols

Laboratory Scale Synthesis (Illustrative)

Materials:

  • 4-Aminopyridine (10.0 g, 0.106 mol)

  • Triethylamine (22.2 mL, 0.159 mol)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Pivaloyl chloride (14.4 mL, 0.117 mol)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminopyridine (10.0 g) and anhydrous dichloromethane (100 mL).

  • Stir the mixture until the 4-aminopyridine has dissolved.

  • Add triethylamine (22.2 mL) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (14.4 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by slowly adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white to off-white solid.

Mandatory Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product cluster_byproduct By-product 4-Aminopyridine 4-Aminopyridine Product This compound 4-Aminopyridine->Product + Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Product Triethylamine Triethylamine (Base) DCM DCM (Solvent) Byproduct Triethylamine HCl troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? (Check by HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No reagent_quality Check quality of starting materials. check_completion->reagent_quality Yes extend_time Extend reaction time and/or increase temperature slightly. incomplete->extend_time end Yield Improved extend_time->end pivaloyl_hydrolyzed Pivaloyl chloride hydrolyzed? reagent_quality->pivaloyl_hydrolyzed use_fresh_reagent Use fresh, anhydrous pivaloyl chloride. pivaloyl_hydrolyzed->use_fresh_reagent Yes mixing_issue Potential mixing issue at scale? pivaloyl_hydrolyzed->mixing_issue No use_fresh_reagent->end optimize_agitation Optimize agitation speed and impeller design. mixing_issue->optimize_agitation Yes workup_loss Investigate work-up and isolation steps for product loss. mixing_issue->workup_loss No optimize_agitation->end workup_loss->end

removing impurities from 2,2-Dimethyl-N-pyridin-4-yl-propionamide preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents (pivaloyl chloride may have hydrolyzed).- Insufficient base (triethylamine) to neutralize HCl byproduct.- Low reaction temperature or insufficient reaction time.- Use fresh or properly stored pivaloyl chloride.- Ensure the correct stoichiometry of triethylamine (at least 2-3 equivalents).- Allow the reaction to stir at room temperature for at least 15 hours.[1]
Presence of Unreacted 4-Aminopyridine - Incomplete reaction.- Incorrect stoichiometry of reagents.- Increase the reaction time.- Use a slight excess of pivaloyl chloride (e.g., 1.2 equivalents).- Purify the crude product using silica gel column chromatography.
Formation of a Diacylated Byproduct - Although less likely with the bulky pivaloyl group, excess acylating agent could lead to diacylation.- Use a controlled amount of pivaloyl chloride (1.05-1.2 equivalents).- Add the pivaloyl chloride dropwise to the reaction mixture.
Product is an Oil or Gummy Solid - Presence of residual solvent.- Presence of impurities.- Ensure the product is thoroughly dried under reduced pressure.- Purify by column chromatography or recrystallization.
Difficulty with Purification by Recrystallization - Incorrect solvent system.- Product is too soluble in the chosen solvent.- For a similar compound, a mixture of diethyl ether and hexane (2:1) was effective for crystallization.[2][3]- Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane).
Hydrolysis of the Amide Product - Exposure to acidic or basic aqueous conditions during workup for extended periods.- Perform the aqueous workup efficiently.- Neutralize the reaction mixture carefully before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic procedure for this compound?

A1: The general procedure involves the reaction of 4-Aminopyridine with pivaloyl chloride in the presence of a base, typically triethylamine, in a suitable solvent like dichloromethane.[1] The reaction is usually stirred at room temperature.

Q2: What are the key reaction parameters to control?

A2: Key parameters include the stoichiometry of the reagents (a slight excess of pivaloyl chloride and at least two equivalents of triethylamine are common), the dropwise addition of the acyl chloride, and ensuring a sufficient reaction time (e.g., 15 hours) for the reaction to go to completion.[1] For a similar synthesis, cooling the reaction to 0°C during the addition of pivaloyl chloride was also employed.[2][3]

Q3: What are the common methods for purifying the final product?

A3: The most common purification methods are silica gel column chromatography and recrystallization.[1][2][3] For column chromatography, a solvent system such as dichloromethane:methanol (20:1) has been reported to be effective.[1] For recrystallization, a solvent mixture like diethyl ether/hexane can be used.[2][3]

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity can be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The expected ¹H-NMR signals for this compound are δ = 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), and 1.32 (s, 9H) in CDCl₃.[1]

Q5: My product is a light yellow solid, is this expected?

A5: Yes, the product has been described as a light yellow solid.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]
  • Dissolve 4-Aminopyridine (1 equivalent) in dichloromethane.

  • Add triethylamine (3 equivalents) to the solution.

  • Add pivaloyl chloride (1.2 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography[1]
  • Prepare a silica gel column using a suitable solvent system, such as dichloromethane:methanol (20:1, v/v).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved product onto the column.

  • Elute the column with the dichloromethane:methanol solvent system.

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and concentrate under reduced pressure to afford the purified product.

Protocol 3: Purification by Recrystallization (Adapted from a similar compound)[2][3]
  • Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as diethyl ether:hexane (2:1).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Quantitative Data Summary

ParameterValueReference
Yield (Column Chromatography) 95%[1]
Yield (Recrystallization of a similar compound) 94%[2][3]
¹H-NMR (CDCl₃, 300 MHz) δ= 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), 1.32 (s, 9H)[1]
Physical Appearance Light yellow solid[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Aminopyridine Pivaloyl Chloride Triethylamine Dichloromethane reaction Reaction: Stir at RT for 15h start->reaction 1. Mix Reagents workup Aqueous Workup: Add Water Extract with Ethyl Acetate Wash and Dry reaction->workup 2. Quench & Extract crude Crude Product workup->crude 3. Isolate column_chrom Column Chromatography (DCM:MeOH) crude->column_chrom Option A recrystallization Recrystallization (Et2O:Hexane) crude->recrystallization Option B pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Suggested Solutions start Problem Encountered cause1 Low Yield start->cause1 cause2 Impure Product start->cause2 cause3 Physical State Issue (Oil/Gummy) start->cause3 solution1a Check Reagent Quality cause1->solution1a solution1b Optimize Reaction Conditions cause1->solution1b solution2a Column Chromatography cause2->solution2a solution2b Recrystallization cause2->solution2b solution3a Thorough Drying cause3->solution3a solution3b Purification cause3->solution3b

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

troubleshooting inconsistent results in assays with 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent results in assays involving 2,2-Dimethyl-N-pyridin-4-yl-propionamide.

Disclaimer: this compound is a small molecule with potential biological activities. The following troubleshooting guide is based on general principles for assays involving similar small molecule compounds, particularly in the context of its hypothetical application as a kinase inhibitor. The experimental protocols and signaling pathways are illustrative and should be adapted to specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the IC50 value of this compound in our kinase assay. What are the potential causes?

A1: High variability in IC50 values is a common issue and can arise from several factors:

  • Compound Solubility and Stability: The compound may have limited solubility in aqueous assay buffers, leading to precipitation at higher concentrations. Degradation of the compound over time can also affect its effective concentration.

  • Assay Conditions: Variations in incubation time, temperature, and reagent concentrations (especially ATP in kinase assays) can significantly impact the apparent potency of an inhibitor.

  • Pipetting and Dispensing Errors: Inaccurate liquid handling can introduce significant variability, particularly when preparing serial dilutions.

  • Cell-Based Assay Variability: In cellular assays, factors such as cell passage number, seeding density, and overall cell health can influence the compound's effect.

Q2: Our compound, this compound, shows autofluorescence in our fluorescence-based assay. How can we mitigate this?

A2: Autofluorescence can be addressed by:

  • Control Wells: Always include control wells containing the compound without the fluorescent substrate or enzyme to measure and subtract the background fluorescence.

  • Alternative Detection Methods: If autofluorescence is significant, consider switching to a non-fluorescence-based detection method, such as a luminescence- or absorbance-based assay.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is less susceptible to interference from compound autofluorescence.

Q3: We suspect that this compound may be unstable in our aqueous assay buffer. How can we assess its stability?

A3: To assess compound stability, you can perform the following:

  • Incubation and Analysis: Incubate the compound in the assay buffer for the duration of your experiment. At different time points, analyze the sample using High-Performance Liquid Chromatography (HPLC) to detect any degradation products.

  • Pre-incubation Studies: Compare the compound's activity with and without a pre-incubation step in the assay buffer before initiating the reaction. A significant loss of activity after pre-incubation suggests instability.

Q4: How can we determine if the observed inhibition is due to off-target effects of this compound?

A4: Distinguishing on-target from off-target effects is crucial. Consider the following approaches:

  • Orthogonal Assays: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection principle.

  • Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding of the compound to the intended target in a cellular context.

  • Counter-Screening: Screen the compound against a panel of related and unrelated targets to assess its selectivity.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect wells with the highest compound concentrations for precipitates. Determine the compound's solubility limit in the assay buffer.A clear solution should be observed at all concentrations. If precipitation occurs, consider using a lower concentration range or adding a solubilizing agent (e.g., DMSO, with appropriate vehicle controls).
Inaccurate Serial Dilutions Prepare fresh serial dilutions using calibrated pipettes. Use a larger dilution volume to minimize errors.Consistent and reproducible dose-response curves with smooth sigmoidal shapes.
Assay Drift Run positive and negative controls on every plate. Monitor the signal-to-background ratio and Z'-factor to ensure assay performance is consistent.Z'-factor > 0.5 indicates a robust assay. Consistent control values across plates.
Issue 2: High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence Run a control plate with the compound in assay buffer without the fluorescent detection reagent.The signal from the compound-only wells should be significantly lower than the assay signal. This background can be subtracted from the experimental wells.
Reagent Contamination Prepare fresh reagents and buffers. Test each component individually for background signal.Reduced background signal in the absence of the intended biological reaction.
Non-specific Binding to Plates Use low-binding microplates. Pre-treat plates with a blocking agent like bovine serum albumin (BSA).Lower and more consistent background signal across the plate.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a generic in vitro kinase assay to determine the IC50 of this compound against a hypothetical kinase.

Materials:

  • This compound (stock solution in 100% DMSO)

  • Recombinant Kinase

  • Kinase Substrate (e.g., a specific peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle control (buffer with 1% DMSO) to the wells.

    • Add 10 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 10 µL of a solution containing the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a cancer cell line.

Materials:

  • This compound (stock solution in 100% DMSO)

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium and add 100 µL of the medium containing the compound or vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling_Pathway Hypothetical Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Hypothetical_Kinase Hypothetical_Kinase Receptor_Tyrosine_Kinase->Hypothetical_Kinase Activates Downstream_Effector Downstream_Effector Hypothetical_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates Compound This compound Compound->Hypothetical_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway showing inhibition by this compound.

Experimental_Workflow In Vitro Kinase Assay Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Add_Kinase Add Kinase to Compound Compound_Dilution->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_Substrate_ATP Add Substrate and ATP Pre_Incubate->Add_Substrate_ATP Incubate Incubate at 30°C Add_Substrate_ATP->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Read_Signal Read Luminescence Add_Detection_Reagent->Read_Signal Analyze_Data Analyze Data (IC50 determination) Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Troubleshooting_Tree Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Results Check_Solubility Check Compound Solubility Inconsistent_Results->Check_Solubility Precipitate_Observed Precipitate Observed? Check_Solubility->Precipitate_Observed Lower_Concentration Lower Concentration or Add Solubilizer Precipitate_Observed->Lower_Concentration Yes Check_Stability Check Compound Stability Precipitate_Observed->Check_Stability No Degradation_Observed Degradation Observed? Check_Stability->Degradation_Observed Use_Fresh_Stock Use Fresh Stock Solution Degradation_Observed->Use_Fresh_Stock Yes Check_Assay_Performance Check Assay Performance (Z') Degradation_Observed->Check_Assay_Performance No Z_Low Z' < 0.5? Check_Assay_Performance->Z_Low Optimize_Assay Optimize Assay Conditions Z_Low->Optimize_Assay Yes Review_Pipetting Review Pipetting Technique Z_Low->Review_Pipetting No

Caption: Decision tree for troubleshooting inconsistent assay results.

preventing degradation of 2,2-Dimethyl-N-pyridin-4-yl-propionamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Dimethyl-N-pyridin-4-yl-propionamide. This resource is designed for researchers, scientists, and drug development professionals to help prevent the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability concerns.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at room temperature is generally acceptable, provided the compound is protected from moisture and light.

Q2: What are the potential degradation pathways for this compound?

Based on its chemical structure, an N-aryl amide with a pyridine ring, the primary potential degradation pathways are:

  • Hydrolysis: The amide bond can be susceptible to cleavage under acidic or basic conditions, yielding 4-aminopyridine and 2,2-dimethylpropanoic acid.

  • Photodegradation: The pyridine ring may be susceptible to degradation upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

  • Oxidation: The pyridine nitrogen is a potential site for oxidation.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

Degradation can be initially assessed by physical changes such as a change in color or the appearance of an unusual odor. For chemical confirmation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to check for the presence of impurities or a decrease in the main compound's peak area over time. Comparing the chromatogram of a stored sample to that of a freshly prepared standard solution is a reliable method to detect degradation.

Q4: Are there any known incompatibilities for this compound?

Yes, this compound should be stored away from strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides to prevent chemical reactions that could lead to degradation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.

Issue 1: Unexpected Impurities Detected in a Stored Sample
  • Symptom: HPLC or TLC analysis shows additional peaks that were not present in the initial analysis of the compound.

  • Possible Causes & Troubleshooting Steps:

    • Hydrolysis:

      • Check Storage Conditions: Was the container tightly sealed? Exposure to atmospheric moisture can facilitate hydrolysis.

      • Analyze Storage Environment: Was the compound stored near acidic or basic substances that could have created a corrosive microenvironment?

      • Perform Forced Degradation: To confirm susceptibility to hydrolysis, conduct a forced degradation study under acidic and basic conditions as outlined in the Experimental Protocols section.

    • Photodegradation:

      • Review Light Exposure: Was the sample stored in a light-resistant container (e.g., amber vial)? Has it been exposed to direct sunlight or strong laboratory lighting?

      • Conduct Photostability Study: To determine light sensitivity, perform a photostability study as described in the Experimental Protocols section.

    • Thermal Degradation:

      • Verify Storage Temperature: Was the compound stored at the recommended temperature? Were there any instances of exposure to high temperatures?

      • Perform Thermal Stress Study: To assess thermal stability, conduct a thermal stress study as detailed in the Experimental Protocols.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: Variability in experimental results when using different batches or older stock solutions of the compound.

  • Possible Causes & Troubleshooting Steps:

    • Degradation of Stock Solutions:

      • Solvent Effects: The stability of the compound in solution can be solvent-dependent. Acidic or basic solvents, or those containing water, may promote degradation.

      • Storage of Solutions: Are stock solutions stored at an appropriate temperature and protected from light? Are they being stored for extended periods?

      • Recommendation: Prepare fresh stock solutions for each experiment. If solutions must be stored, perform a stability study in the chosen solvent to determine an appropriate storage duration and conditions.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Sample Preparation:

    • Prepare three solutions of the compound (e.g., 1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (HCl)

      • 0.1 N Sodium Hydroxide (NaOH)

      • Purified Water (as a control)

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

  • Sample Preparation:

    • Prepare two sets of solid samples of the compound.

    • Wrap one set completely in aluminum foil to serve as a dark control.

  • Exposure:

    • Place both sets of samples in a photostability chamber.

    • Expose the samples to a light source that provides both visible and UV output (e.g., a xenon lamp). The exposure should be consistent with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis:

    • After the exposure period, dissolve the samples in a suitable solvent.

    • Analyze both the exposed and dark control samples by HPLC to compare the purity and impurity profiles.

Protocol 3: Thermal Stability Study

Objective: To evaluate the effect of elevated temperatures on the compound's stability.

Methodology:

  • Sample Preparation:

    • Place solid samples of the compound in sealed vials.

  • Incubation:

    • Place the vials in ovens set at different elevated temperatures (e.g., 60°C, 80°C, 100°C).

  • Analysis:

    • After a set period (e.g., 48 hours), remove the samples from the ovens and allow them to cool to room temperature.

    • Dissolve the samples in a suitable solvent and analyze by HPLC to assess for any degradation.

Visualizations

Degradation_Workflow cluster_storage Storage & Handling cluster_issue Troubleshooting cluster_investigation Investigation Pathways cluster_action Corrective Actions Storage Store in a cool, dry, dark place in a tightly sealed container Issue Observe Degradation (e.g., new HPLC peaks, color change) Handling Avoid contact with incompatible materials (strong acids, bases, oxidizers) Hydrolysis Suspect Hydrolysis Issue->Hydrolysis Moisture exposure? Photodegradation Suspect Photodegradation Issue->Photodegradation Light exposure? Thermal Suspect Thermal Degradation Issue->Thermal High temperature exposure? CheckSeal Verify container seal and storage humidity Hydrolysis->CheckSeal ProtectLight Use amber vials or store in darkness Photodegradation->ProtectLight ControlTemp Ensure proper storage temperature Thermal->ControlTemp

Caption: A logical workflow for troubleshooting the degradation of this compound.

Hydrolysis_Pathway cluster_conditions Hydrolysis Conditions Compound This compound Acid Acidic (H+) Base Basic (OH-) Products 4-Aminopyridine 2,2-Dimethylpropanoic Acid Acid->Products Amide Cleavage Base->Products Amide Cleavage

Caption: Potential hydrolysis pathway of this compound under acidic or basic conditions.

Technical Support Center: Enhancing the Bioavailability of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to improve the bioavailability of 2,2-Dimethyl-N-pyridin-4-yl-propionamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a chemical compound with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .[1] It contains a pyridine ring, which is a common scaffold in many pharmaceutical compounds due to its ability to enhance solubility and bioavailability.[2][3] The pyridine ring is polar and ionizable, which can be advantageous for formulation.[2][3]

Q2: What are the primary challenges to achieving good oral bioavailability with this compound?

A2: The primary challenges for oral bioavailability are typically poor aqueous solubility and/or low permeability across the intestinal wall.[4][5] For pyridine-containing compounds, first-pass metabolism, where the drug is metabolized in the liver before reaching systemic circulation, can also significantly reduce bioavailability.[4] The pyridine ring itself can be a site for metabolic modification.

Q3: What initial strategies can be employed to improve the bioavailability of this compound?

A3: A multi-pronged approach is often most effective. Key strategies include:

  • Formulation Techniques: Methods like particle size reduction (micronization), creating solid dispersions, or using self-emulsifying drug delivery systems (SEDDS) can enhance dissolution and absorption.[5][6][7]

  • Prodrugs: Chemical modification of the molecule to create a prodrug can improve physicochemical properties and enhance absorption.[7]

  • Structural Modification: Altering the chemical structure, for example, through fluorination, can improve metabolic stability and solubility.[8]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Poor Aqueous Solubility
  • Problem: The compound shows low solubility in aqueous buffers, which is likely to limit its dissolution in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area of the drug particles, which can improve the dissolution rate.[5]

    • Formulation with Excipients: Investigate the use of co-solvents, surfactants, or cyclodextrins to enhance solubility.[4][7]

    • Salt Formation: Explore the formation of different salt forms of the compound, as this can significantly impact solubility.[8]

Issue 2: Low Permeability in Caco-2 Assays
  • Problem: The compound exhibits low apparent permeability (Papp) in an in vitro Caco-2 cell model, suggesting poor absorption across the intestinal epithelium.

  • Troubleshooting Steps:

    • Efflux Transporter Investigation: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be done by conducting the Caco-2 assay in the presence and absence of a P-gp inhibitor like verapamil. An efflux ratio greater than 2 typically indicates active efflux.[9][10]

    • Structural Modifications: If efflux is confirmed, consider structural modifications to the molecule to reduce its affinity for the transporter.

    • Use of Permeation Enhancers: In formulation development, the inclusion of safe and effective permeation enhancers can be explored.

Issue 3: High First-Pass Metabolism
  • Problem: In vivo studies show low oral bioavailability despite good solubility and permeability, suggesting significant metabolism before the drug reaches systemic circulation.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound.[11][12][13] This will help identify if the liver is the primary site of metabolism.

    • Metabolite Identification: Identify the major metabolites to understand the metabolic pathways. This can guide structural modifications to block metabolic "hotspots."

    • Prodrug Approach: Design a prodrug that masks the metabolically labile part of the molecule. The prodrug should be designed to be cleaved and release the active drug in systemic circulation.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the gut wall.[10][14]

  • Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and allowed to differentiate for approximately 21 days to form a monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[10]

  • Sampling: At predetermined time points (e.g., over 2 hours), samples are taken from the receiver compartment (B side for A-to-B transport and A side for B-to-A transport).[10]

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux.[9]

Protocol 2: Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.[12][13]

  • Incubation: Liver microsomes are incubated with the test compound (e.g., at 1 µM) at 37°C.[13]

  • Reaction Initiation: The reaction is initiated by adding the cofactor NADPH.[13]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: After centrifugation, the amount of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life and intrinsic clearance.

Data Presentation

Table 1: In Vitro ADME Properties of this compound and Analogs

CompoundAqueous Solubility (µg/mL)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Efflux RatioMicrosomal Half-life (min)
Parent Compound Experimental DataExperimental DataExperimental DataExperimental Data
Analog 1 (Prodrug) Experimental DataExperimental DataExperimental DataExperimental Data
Analog 2 (Structural Mod.) Experimental DataExperimental DataExperimental DataExperimental Data
Control (High Permeability) ->10<2-
Control (Low Permeability) -<1<2-

Visualizations

bioavailability_troubleshooting_workflow cluster_assessment Initial Assessment cluster_problem_id Problem Identification cluster_strategies Modification Strategies cluster_evaluation Evaluation start Low Oral Bioavailability of This compound physchem Physicochemical Characterization (Solubility, LogP) start->physchem invitro_adme In Vitro ADME Screening (Caco-2, Microsomal Stability) physchem->invitro_adme solubility_issue Poor Solubility invitro_adme->solubility_issue Low Dissolution permeability_issue Low Permeability invitro_adme->permeability_issue Low Papp metabolism_issue High Metabolism invitro_adme->metabolism_issue Low Half-life formulation Formulation Development (e.g., SEDDS, Micronization) solubility_issue->formulation prodrug Prodrug Synthesis permeability_issue->prodrug structural_mod Structural Modification metabolism_issue->structural_mod retest Re-evaluate Modified Compound (In Vitro & In Vivo) formulation->retest prodrug->retest structural_mod->retest goal Improved Bioavailability retest->goal

Caption: Workflow for troubleshooting low bioavailability.

signaling_pathways_bioavailability cluster_lumen GI Lumen cluster_enterocyte Intestinal Epithelium cluster_circulation Circulation drug_formulation Drug in Formulation dissolved_drug Dissolved Drug drug_formulation->dissolved_drug Dissolution enterocyte Enterocyte dissolved_drug->enterocyte Permeation enterocyte->dissolved_drug Efflux (e.g., P-gp) portal_vein Portal Vein enterocyte->portal_vein Absorption liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation liver->systemic Bioavailable Drug

Caption: Key physiological steps affecting oral bioavailability.

References

Validation & Comparative

comparing the efficacy of 2,2-Dimethyl-N-pyridin-4-yl-propionamide with other anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific experimental data on the anti-inflammatory efficacy of 2,2-Dimethyl-N-pyridin-4-yl-propionamide is not currently available in the public domain, this guide provides a comparative analysis of structurally related pyridine derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key in vitro and in vivo experimental data to offer a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents. The guide details the efficacy of these compounds in inhibiting key inflammatory mediators and pathways, presenting the data in a clear, comparative format.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory properties. This guide focuses on comparing the efficacy of select pyridine-based compounds with established NSAIDs, namely Celecoxib, Indomethacin, and Ibuprofen. The objective is to provide a clear, data-driven comparison to aid in the evaluation of novel chemical entities in the anti-inflammatory drug development pipeline.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyridine derivatives and standard NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridine Derivatives
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)21.89.22.37
Standard NSAIDs
Celecoxib826.812.06[1]
Indomethacin0.0180.0260.69[2]
Ibuprofen12800.15[1]

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity index indicates the preference for COX-2 inhibition over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
CompoundDose% Inhibition of EdemaTime Point (hours)Reference
Pyridine Derivatives
3-hydroxy-pyridine-4-one (Compound A)20 mg/kg67%4[3][4]
3-hydroxy-pyridine-4-one (Compound C)200 mg/kg58%4[3][4]
Standard NSAIDs
Indomethacin5 mg/kgSignificant Inhibition5[5]
Celecoxib30 mg/kgSignificant Inhibition6[6]

% Inhibition of edema indicates the reduction in paw swelling compared to a control group.

Table 3: In Vitro Inhibition of TNF-α Production
CompoundCell LineConcentration% Inhibition of TNF-αReference
Standard NSAIDs
CelecoxibHuman Chondrocytes10 µMSignificant Reversal of TNF-α effects[7][8]
CelecoxibHuman Chondrocytes20 µMSignificant Reversal of TNF-α effects[7][8]
IndomethacinHuman Blood Monocytes10 µMPrevention of decline in TNF-α[9]

TNF-α is a key pro-inflammatory cytokine. Inhibition of its production is a crucial mechanism for anti-inflammatory drugs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and a cofactor like L-epinephrine.

  • Enzyme Addition: A specific amount of COX-1 or COX-2 enzyme is added to the reaction mixture and incubated.

  • Inhibitor Addition: The test compound (dissolved in a suitable solvent like DMSO) is added to the enzyme solution at various concentrations and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification: The product of the enzymatic reaction, typically Prostaglandin E2 (PGE2), is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.[11]

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[12]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group.

Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.

Protocol:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1-2 x 10^5 cells/well) and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to the cell culture medium.[13]

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an ELISA kit.

  • Calculation of Inhibition: The percentage inhibition of TNF-α production is calculated for each concentration of the test compound compared to the LPS-stimulated control.

Visualizations

Signaling Pathway of Inflammation

G Simplified Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus Stimulus LPS / Carrageenan TLR4 TLR4 Receptor Stimulus->TLR4 PLA2 Phospholipase A2 Stimulus->PLA2 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway AA Arachidonic Acid PLA2->AA Gene_Expression Gene Transcription NFkB_Pathway->Gene_Expression COX COX-1 / COX-2 AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Cytokines->Inflammation

Caption: Overview of key pathways in inflammation.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

G Workflow for Carrageenan-Induced Paw Edema Assay Start Start Animal_Acclimation Animal Acclimation (Rats) Start->Animal_Acclimation Grouping Grouping (Control & Test Groups) Animal_Acclimation->Grouping Drug_Admin Drug Administration (Vehicle / Test Compound) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Induce Inflammation) Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement t = 1, 2, 3, 4, 5 hr Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In vivo anti-inflammatory screening workflow.

Logical Relationship of COX Inhibition and Therapeutic Effect

G COX Inhibition and its Consequences NSAIDs NSAIDs / Pyridine Derivatives COX1_Inhibition COX-1 Inhibition NSAIDs->COX1_Inhibition COX2_Inhibition COX-2 Inhibition NSAIDs->COX2_Inhibition GI_Toxicity Gastrointestinal Side Effects COX1_Inhibition->GI_Toxicity Anti_Inflammatory_Effect Anti-inflammatory & Analgesic Effects COX2_Inhibition->Anti_Inflammatory_Effect

Caption: Relationship between COX selectivity and effects.

References

A Comparative Guide to the Cellular Antioxidant Activity of 2,2-Dimethyl-N-pyridin-4-yl-propionamide and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential biological activity of 2,2-Dimethyl-N-pyridin-4-yl-propionamide as a cellular antioxidant. While direct experimental data for this specific compound in cell lines is not extensively available in current literature, its chemical structure, belonging to the pyridine derivative family, suggests a potential role in mitigating oxidative stress. Pyridine derivatives have been recognized for their diverse biological activities, including antioxidant effects.

This document outlines the standard experimental protocols necessary to evaluate and compare the antioxidant efficacy of this compound against established antioxidant compounds in various cell lines. The provided tables, populated with representative data for common antioxidants, serve as a template for presenting experimentally obtained results.

Data Presentation: A Template for Comparison

To objectively assess the antioxidant potential of this compound, its performance should be quantified and compared against well-characterized antioxidants across multiple cell-based assays.

Table 1: Cellular Antioxidant Activity (CAA) using DCFH-DA Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) production.

CompoundCell LineOxidative StressorIC₅₀ (µM) for ROS Reduction
This compound HepG2AAPHData to be determined
This compound HEK293H₂O₂Data to be determined
Quercetin (Positive Control)HepG2AAPH8.2 ± 0.7
N-Acetylcysteine (Positive Control)HEK293H₂O₂1500 ± 120
Trolox (Positive Control)HepG2AAPH25.6 ± 2.1

Table 2: Inhibition of Lipid Peroxidation (MDA Assay)

This assay quantifies the extent of lipid damage by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.

CompoundCell LineOxidative StressorIC₅₀ (µM) for MDA Reduction
This compound A549Tert-butyl hydroperoxideData to be determined
This compound SH-SY5YFeSO₄/AscorbateData to be determined
Vitamin E (Positive Control)A549Tert-butyl hydroperoxide12.5 ± 1.1
Resveratrol (Positive Control)SH-SY5YFeSO₄/Ascorbate5.8 ± 0.5

Table 3: Enhancement of Endogenous Antioxidant Enzyme Activity

This table should reflect the fold-increase in the activity of key antioxidant enzymes following treatment with the compound.

Compound (at a fixed concentration, e.g., 10 µM)Cell LineSuperoxide Dismutase (SOD) Activity (Fold Increase)Catalase (CAT) Activity (Fold Increase)Glutathione Peroxidase (GPx) Activity (Fold Increase)
This compound Caco-2Data to be determinedData to be determinedData to be determined
Sulforaphane (Positive Control)Caco-22.1 ± 0.21.8 ± 0.152.5 ± 0.3

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from the widely used method to measure intracellular ROS scavenging.

a. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HepG2, HEK293) in appropriate media and conditions.

  • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

b. Compound and Probe Incubation:

  • Prepare a stock solution of this compound and control compounds (e.g., Quercetin) in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of the compounds in the cell culture medium.

  • Wash the confluent cell monolayer with phosphate-buffered saline (PBS).

  • Incubate the cells with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS, and the test compounds for 1-2 hours at 37°C.

c. Induction of Oxidative Stress:

  • Remove the compound and probe solution and wash the cells with PBS.

  • Add a solution of an oxidative stressor (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride [AAPH] or hydrogen peroxide [H₂O₂]) to the cells.

d. Data Acquisition and Analysis:

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) using a microplate reader.

  • Record measurements at regular intervals for a defined period (e.g., 1 hour).

  • Calculate the area under the curve for fluorescence versus time.

  • Determine the IC₅₀ value, which is the concentration of the compound required to inhibit ROS production by 50%.

Lipid Peroxidation (MDA) Assay

This protocol measures the end-products of lipid peroxidation.

a. Cell Culture and Treatment:

  • Culture cells (e.g., A549, SH-SY5Y) to approximately 80% confluency in 6-well plates.

  • Treat the cells with various concentrations of this compound or control compounds for a predetermined time (e.g., 24 hours).

  • Induce oxidative stress by adding a pro-oxidant (e.g., tert-butyl hydroperoxide or a mixture of FeSO₄ and ascorbate) for the final few hours of incubation.

b. Cell Lysis and MDA Reaction:

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells and collect the supernatant.

  • Add thiobarbituric acid (TBA) reagent to the cell lysate and heat at 95°C for 60 minutes. This reaction forms a colored adduct with MDA.

c. Quantification:

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

  • Normalize the MDA levels to the total protein concentration of the cell lysate.

Antioxidant Enzyme Activity Assays

These assays quantify the activity of key endogenous antioxidant enzymes.

a. Cell Culture and Treatment:

  • Culture cells (e.g., Caco-2) and treat with the test compound as described for the MDA assay.

b. Lysate Preparation:

  • Prepare cell lysates using a specific lysis buffer that preserves enzyme activity.

c. Enzyme Activity Measurement:

  • Use commercially available assay kits to measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the manufacturer's instructions. These kits typically involve a colorimetric or fluorometric readout.

d. Data Analysis:

  • Calculate the enzyme activity and normalize it to the total protein concentration.

  • Express the results as a fold increase in activity compared to untreated control cells.

Visualizations: Workflows and Potential Mechanisms

Diagrams can clarify complex experimental procedures and hypothetical biological pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stress_read Induction & Measurement cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., HepG2, HEK293) seeding 2. Seed in 96-well Plate cell_culture->seeding probe_incubation 4. Incubate with DCFH-DA and Test Compound seeding->probe_incubation compound_prep 3. Prepare Compound Solutions compound_prep->probe_incubation stressor 5. Add Oxidative Stressor (e.g., AAPH) probe_incubation->stressor measurement 6. Measure Fluorescence stressor->measurement analysis 7. Calculate IC50 measurement->analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

signaling_pathway cluster_stress Cellular Stress cluster_compound Compound Action cluster_pathway Nrf2 Signaling Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation compound This compound compound->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Comparative Analysis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide and its structural analogs. The information presented is based on available literature and aims to facilitate further research and development in this area.

Introduction

This compound, also known as N-pivaloyl-4-aminopyridine, is a chemical compound belonging to the class of N-acylpyridines. Its structural analogs, which involve modifications of the pyridine ring or the acyl group, are of interest for their potential biological activities. This guide summarizes the available physicochemical properties, synthesis protocols, and the limited biological data on the target compound and its analogs. A significant gap in the literature exists regarding direct comparative studies of their biological effects, highlighting a need for further experimental investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its known structural analogs is presented in Table 1. These properties are crucial for understanding their potential behavior in biological systems and for the design of future experiments.

Table 1: Physicochemical Properties of this compound and Its Analogs

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundthis compoundC₁₀H₁₄N₂O178.2370298-89-4
2,2-Dimethyl-N-pyridin-2-yl-propionamide2,2-Dimethyl-N-pyridin-2-yl-propionamideC₁₀H₁₄N₂O178.2386847-59-8
2,2-Dimethyl-N-pyridin-3-yl-propanamide2,2-Dimethyl-N-pyridin-3-yl-propanamideC₁₀H₁₄N₂O178.23Not readily available
2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)propanamide2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)propanamideC₁₁H₁₆N₂O192.26Not readily available

Synthesis Protocols

The synthesis of N-acylpyridines, including this compound and its analogs, can be achieved through several established methods. A general and straightforward approach involves the acylation of the corresponding aminopyridine with pivaloyl chloride.

General Synthesis of N-Pivaloyl-aminopyridines

A typical experimental protocol for the synthesis of this compound is as follows:

Materials:

  • 4-Aminopyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 4-aminopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

This general protocol can be adapted for the synthesis of other structural analogs by substituting the starting aminopyridine with the desired isomer (e.g., 2-aminopyridine, 3-aminopyridine) or a substituted aminopyridine (e.g., 2-amino-4-methylpyridine).

Below is a DOT script for a Graphviz diagram illustrating the general synthesis workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Aminopyridine Aminopyridine ReactionVessel Reaction at 0°C to RT Aminopyridine->ReactionVessel PivaloylChloride Pivaloyl Chloride PivaloylChloride->ReactionVessel Base Base (e.g., TEA) Base->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Quenching Quenching (Water) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct 2,2-Dimethyl-N- pyridin-4-yl-propionamide Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Comparative Biological Activity

The biological activity of this compound and its analogs is an area that requires significant further investigation. While theoretical studies suggest potential antioxidant properties for the target compound, experimental data is scarce. The broader class of pyridine derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

Table 2: Summary of Potential Biological Activities (Hypothetical based on related compounds)

Compound NamePotential Antioxidant ActivityPotential Anti-inflammatory ActivityPotential Anticancer ActivityPotential Enzyme Inhibition
This compoundSuggested by theoretical studiesTo be determinedTo be determinedTo be determined
2,2-Dimethyl-N-pyridin-2-yl-propionamideTo be determinedTo be determinedTo be determinedTo be determined
2,2-Dimethyl-N-pyridin-3-yl-propanamideTo be determinedTo be determinedTo be determinedTo be determined
2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)propanamideTo be determinedTo be determinedTo be determinedTo be determined

Note: The table above is largely speculative and intended to guide future research. There is a critical need for experimental data to validate these potential activities.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the biological activities of these compounds, detailed protocols for key in vitro assays are provided below.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from purple to yellow, which can be quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds dissolved in a suitable solvent (e.g., DMSO, methanol)

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each concentration of the test compound or control to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the compound.

Griess Assay for Nitric Oxide Scavenging (Anti-inflammatory Activity)

Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in a sample. It is often used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solutions

  • Cell culture medium

  • Lipopolysaccharide (LPS) for stimulating macrophages (e.g., RAW 264.7 cells)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture macrophages (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.

  • Treat the cells with different concentrations of the test compounds for a specific period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

  • The percentage of inhibition of NO production can be calculated by comparing the nitrite levels in treated and untreated (LPS-stimulated) cells.

MTT Assay for Cytotoxicity (Anticancer Activity)

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Cell culture medium

  • Cancer cell lines of interest

  • Test compounds

  • Dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve formazan crystals

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution of the formazan.

  • Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_sample / Absorbance_control) * 100 where Absorbance_sample is the absorbance of the cells treated with the compound, and Absorbance_control is the absorbance of the untreated cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Below is a DOT script for a Graphviz diagram illustrating the workflow for in vitro biological evaluation.

BiologicalEvaluation cluster_assays In Vitro Biological Assays cluster_readouts Primary Readouts cluster_analysis Comparative Analysis DPPH DPPH Assay (Antioxidant) IC50_DPPH IC50 (DPPH Scavenging) DPPH->IC50_DPPH Griess Griess Assay (Anti-inflammatory) IC50_NO IC50 (NO Inhibition) Griess->IC50_NO MTT MTT Assay (Cytotoxicity) IC50_MTT IC50 (Cell Viability) MTT->IC50_MTT Analysis Structure-Activity Relationship (SAR) IC50_DPPH->Analysis IC50_NO->Analysis IC50_MTT->Analysis

Caption: Workflow for the in vitro biological evaluation of the compounds.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound or its structural analogs. Future research should aim to elucidate the mechanism of action of any observed biological activities. Techniques such as Western blotting, qPCR, and reporter gene assays could be employed to investigate the effects of these compounds on relevant signaling pathways, such as those involved in oxidative stress (e.g., Nrf2 pathway), inflammation (e.g., NF-κB pathway), or cell proliferation and apoptosis (e.g., MAPK, PI3K/Akt pathways).

Conclusion and Future Directions

This guide provides a foundational overview of this compound and its structural analogs. While synthetic routes are established, a significant knowledge gap exists concerning their comparative biological activities. The provided experimental protocols offer a starting point for researchers to systematically evaluate these compounds for their potential antioxidant, anti-inflammatory, and anticancer properties. Future studies should focus on generating robust experimental data to enable a comprehensive structure-activity relationship analysis. Elucidating the underlying mechanisms of action and identifying specific molecular targets will be crucial for the potential development of these compounds as therapeutic agents.

A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating 2,2-Dimethyl-N-pyridin-4-yl-propionamide Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Publicly available information regarding the kinase inhibitory activity of 2,2-Dimethyl-N-pyridin-4-yl-propionamide is limited. This guide serves as a comprehensive framework for benchmarking a novel kinase inhibitor, using hypothetical data for this compound. This template utilizes well-characterized kinase inhibitors—Staurosporine, Dasatinib, and Gefitinib—as comparators to demonstrate a robust evaluation process. Researchers can adapt this framework for their internal compounds by substituting the hypothetical data with their own experimental results.

Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Discovery

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. To ascertain the therapeutic potential of a novel compound, a systematic and comparative evaluation against established inhibitors is paramount. This process, known as benchmarking, provides crucial insights into a compound's potency, selectivity, and cellular efficacy, thereby guiding further development and clinical translation.

This guide provides a standardized framework for benchmarking the novel compound This compound against three well-established kinase inhibitors:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of numerous kinases, often used as a positive control in kinase assays.[1][2][3]

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets BCR-ABL and Src family kinases, among others.[4][5][6]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[7][8][9]

Comparative Efficacy: In Vitro Inhibitory Activity

A primary determinant of a kinase inhibitor's utility is its half-maximal inhibitory concentration (IC50), which quantifies the concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency. The following tables summarize the in vitro IC50 values for the benchmark inhibitors and provide a template for the hypothetical data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)StaurosporineDasatinibGefitinib
Primary Target(s)
EGFR5--26 - 57[8]
BCR-ABL>10,000-<1[5]-
Src506[10]0.8[5]-
Selected Off-Targets
PKC5003[10]--
PKA>10,0007[10]--
c-Kit250-79[5]-
PDGFRβ1,000---

Data for Staurosporine, Dasatinib, and Gefitinib are derived from published literature. Data for this compound is hypothetical.

Cellular Activity and Pathway Engagement

To be therapeutically effective, a kinase inhibitor must engage its target within a cellular context and modulate downstream signaling pathways. This is often assessed by measuring the inhibition of substrate phosphorylation and the impact on cell viability and proliferation.

Table 2: Cellular Activity Data

AssayThis compound (Hypothetical Data)StaurosporineDasatinibGefitinib
Target Phosphorylation Inhibition (IC50, nM)
p-EGFR (in A431 cells)15--~30
p-CrkL (in K562 cells)>10,000-~1-
Cell Viability/Proliferation (GI50, µM)
A431 (EGFR-driven)0.1~0.01-~0.1
K562 (BCR-ABL-driven)>50-~0.005-
HeLa (Cervical Cancer)5~0.02->10

Data for Staurosporine, Dasatinib, and Gefitinib are derived from published literature. Data for this compound is hypothetical.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate benchmarking. The following sections outline the methodologies for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibition of purified kinase enzymatic activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound or vehicle control (e.g., 1% DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase/luciferin reaction.[11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Cell-Based Target Phosphorylation Assay (Western Blot)

This assay quantifies the inhibition of target kinase phosphorylation in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background). Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.[14]

  • Data Analysis: Quantify the band intensities. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein (e.g., GAPDH). Normalize the phospho-protein signal to the total protein signal.

Visualizations

Diagrams are provided to illustrate key concepts and workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription EGF EGF EGF->EGFR Inhibitor 2,2-Dimethyl-N- pyridin-4-yl-propionamide Inhibitor->EGFR

Caption: Hypothetical signaling pathway showing inhibition of EGFR by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay A1 Prepare Kinase, Substrate, and Inhibitor A2 Initiate Reaction with ATP A1->A2 A3 Incubate at 30°C A2->A3 A4 Detect ADP Production A3->A4 A5 Calculate IC50 A4->A5 B1 Cell Culture and Inhibitor Treatment B2 Cell Lysis B1->B2 B3 Protein Quantification B2->B3 B4 Western Blot B3->B4 B5 Analyze Phosphorylation B4->B5

Caption: General experimental workflow for in vitro and cell-based kinase inhibitor testing.

Conclusion

The benchmarking framework presented in this guide provides a robust methodology for the preclinical evaluation of novel kinase inhibitors. By systematically comparing a new compound's in vitro potency, cellular activity, and impact on signaling pathways against well-characterized inhibitors like Staurosporine, Dasatinib, and Gefitinib, researchers can make informed decisions regarding the therapeutic potential of their lead compounds. While the data for this compound presented herein is hypothetical, this guide equips researchers with the necessary tools and protocols to generate and interpret their own data, ultimately accelerating the discovery and development of new targeted therapies.

References

Navigating the Translational Gap: A Comparative Guide for the Preclinical Evaluation of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a promising in vitro candidate to a validated in vivo therapeutic is fraught with challenges. A critical step in this process is the rigorous cross-validation of in vitro and in vivo results to establish a clear and predictable pharmacological profile. This guide provides a framework for the preclinical evaluation of 2,2-Dimethyl-N-pyridin-4-yl-propionamide, a compound with theoretical antioxidant potential, by comparing its hypothetical performance with a standard antioxidant, N-acetylcysteine (NAC).

While comprehensive in vivo data for this compound is not yet publicly available, this guide presents a structured approach to its evaluation. The following sections outline the necessary experimental protocols, data presentation formats, and key signaling pathways to consider, serving as a template for future research endeavors.

Comparative Data Summary

Effective preclinical evaluation hinges on the direct comparison of a novel compound against a well-established standard. The following tables are structured to facilitate a clear comparison between this compound and N-acetylcysteine across a range of hypothetical in vitro and in vivo assays.

Table 1: In Vitro Antioxidant Activity

CompoundAssay TypeEndpointResult
This compoundDPPH Radical ScavengingIC50Data not available
N-acetylcysteine (NAC)DPPH Radical ScavengingIC50~1.5 mM
This compoundABTS Radical ScavengingIC50Data not available
N-acetylcysteine (NAC)ABTS Radical ScavengingIC50~0.8 mM
This compoundCellular ROS (DCFH-DA)IC50Data not available
N-acetylcysteine (NAC)Cellular ROS (DCFH-DA)IC50~5 mM

Table 2: In Vivo Antioxidant Efficacy in a Lipopolysaccharide (LPS)-Induced Oxidative Stress Model

CompoundDosageBiomarkerResult
This compoundTo be determinedSerum Malondialdehyde (MDA)Data not available
N-acetylcysteine (NAC)100 mg/kgSerum Malondialdehyde (MDA)Significant reduction vs. LPS control
This compoundTo be determinedSuperoxide Dismutase (SOD) ActivityData not available
N-acetylcysteine (NAC)100 mg/kgSuperoxide Dismutase (SOD) ActivitySignificant increase vs. LPS control
This compoundTo be determinedGlutathione Peroxidase (GPx) ActivityData not available
N-acetylcysteine (NAC)100 mg/kgGlutathione Peroxidase (GPx) ActivitySignificant increase vs. LPS control

Experimental Workflow & Signaling Pathways

Visualizing the experimental plan and the underlying biological mechanisms is crucial for understanding the translational potential of a compound.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation iv_synthesis Compound Synthesis & Characterization iv_antioxidant Antioxidant Assays (DPPH, ABTS) iv_synthesis->iv_antioxidant Initial Screening iv_cell Cellular Assays (ROS, Viability) iv_antioxidant->iv_cell Cellular Efficacy ivv_model Animal Model of Oxidative Stress iv_cell->ivv_model Lead Candidate Selection ivv_dosing Dosing & PK/PD Studies ivv_model->ivv_dosing ivv_biomarkers Biomarker Analysis (MDA, SOD, GPx) ivv_dosing->ivv_biomarkers ivv_histology Histopathological Analysis ivv_biomarkers->ivv_histology

Figure 1: A generalized experimental workflow for the cross-validation of a novel antioxidant compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) KEAP1 KEAP1 ROS->KEAP1 induces conformational change NRF2_KEAP1 NRF2-KEAP1 Complex NRF2_free NRF2 NRF2_KEAP1->NRF2_free NRF2 Release NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation Compound 2,2-Dimethyl-N- pyridin-4-yl-propionamide (Hypothesized) Compound->KEAP1 may interact with ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Figure 2: The Keap1-Nrf2 signaling pathway, a key regulator of the antioxidant response.

Detailed Experimental Protocols

The following protocols provide a starting point for the in vitro and in vivo evaluation of this compound's antioxidant properties.

In Vitro Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To assess the free radical scavenging activity of the compound.

  • Methodology:

    • Prepare a stock solution of this compound and a series of dilutions in methanol.

    • In a 96-well plate, add 50 µL of each compound dilution to 150 µL of a 0.1 mM methanolic solution of DPPH.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • N-acetylcysteine is used as a positive control. The percentage of scavenging activity is calculated, and the IC50 value is determined.

2. Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

  • Objective: To measure the ability of the compound to reduce intracellular ROS levels in a cell-based model.

  • Methodology:

    • Seed human embryonic kidney 293 (HEK293) cells in a 96-well black plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or N-acetylcysteine for 1 hour.

    • Induce oxidative stress by adding 100 µM H₂O₂ for 30 minutes.

    • Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

In Vivo Protocol

1. Lipopolysaccharide (LPS)-Induced Oxidative Stress in Mice

  • Objective: To evaluate the in vivo antioxidant efficacy of the compound in a model of systemic inflammation and oxidative stress.

  • Methodology:

    • Acclimate male C57BL/6 mice for one week.

    • Divide the mice into four groups: Vehicle control, LPS only, LPS + this compound, and LPS + N-acetylcysteine.

    • Administer the test compound or N-acetylcysteine (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection one hour before the LPS challenge.

    • Induce oxidative stress by i.p. injection of LPS (10 mg/kg).

    • After 6 hours, collect blood and liver tissue samples.

    • Measure serum levels of malondialdehyde (MDA) as a marker of lipid peroxidation.

    • Measure the activity of antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GPx), in liver homogenates.

    • Perform histopathological analysis of liver sections to assess tissue damage.

By systematically applying these methodologies, researchers can build a comprehensive data package to support the translational development of this compound or other novel antioxidant compounds. This structured approach facilitates a more informed decision-making process for advancing promising candidates toward clinical evaluation.

head-to-head comparison of different synthesis routes for 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic strategies for the preparation of 2,2-Dimethyl-N-pyridin-4-yl-propionamide, a valuable building block in pharmaceutical research. We will delve into a well-established, high-yield method and explore a common alternative approach, offering insights into their respective methodologies, efficiencies, and potential considerations.

Route 1: Acylation of 4-Aminopyridine with Pivaloyl Chloride

This widely utilized method involves the direct acylation of 4-aminopyridine with pivaloyl chloride in the presence of a base. It is a robust and efficient one-step process.

Experimental Protocol

To a solution of 4-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), triethylamine (2.0-3.0 eq) is added. The mixture is stirred at room temperature, and pivaloyl chloride (1.1-1.2 eq) is added dropwise. The reaction is typically stirred for several hours (e.g., 2-16 hours) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Route 2: Amide Coupling of Pivalic Acid and 4-Aminopyridine

An alternative and common strategy for amide bond formation is the use of a coupling agent to facilitate the reaction between a carboxylic acid and an amine. This method avoids the use of acyl chlorides, which can be moisture-sensitive.

Proposed Experimental Protocol

In a typical procedure, pivalic acid (1.0-1.2 eq) and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq), are dissolved in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). An activating agent, for instance, 1-hydroxybenzotriazole (HOBt) (1.1-1.3 eq), is often added to suppress side reactions and improve efficiency. After a brief activation period, 4-aminopyridine (1.0 eq) is added to the mixture. The reaction is stirred at room temperature for several hours until completion. The workup procedure depends on the coupling agent used. For DCC, the dicyclohexylurea byproduct is filtered off. For water-soluble reagents like EDC, an aqueous workup can be performed. The final product is then purified by column chromatography.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: Acylation with Pivaloyl ChlorideRoute 2: Amide Coupling with Pivalic Acid
Starting Materials 4-Aminopyridine, Pivaloyl Chloride4-Aminopyridine, Pivalic Acid
Key Reagents Triethylamine (or other base)Coupling agent (e.g., DCC, EDC), Activating agent (e.g., HOBt)
Reaction Conditions Room temperature, 2-16 hoursRoom temperature, 2-24 hours
Reported Yield High (e.g., up to 95%)Variable, typically good to high (Hypothetical for this specific reaction)
Purity High after purificationHigh after purification
Advantages - High reported yield- Simple, one-step procedure- Readily available starting materials- Avoids use of moisture-sensitive acyl chlorides- Milder reaction conditions in some cases- Wide variety of coupling agents available
Disadvantages - Pivaloyl chloride is corrosive and moisture-sensitive- Formation of triethylamine hydrochloride salt as a byproduct- Coupling agents can be expensive- Byproducts from coupling agents may require specific purification steps (e.g., filtration of DCU)

Synthesis Pathway Visualization

The following diagram illustrates the two distinct synthetic pathways to this compound.

Synthesis_Routes Synthesis Routes for this compound cluster_0 Route 1: Acylation cluster_1 Route 2: Amide Coupling A1 4-Aminopyridine R1 A1->R1 B1 Pivaloyl Chloride B1->R1 C1 This compound R1->C1 Triethylamine, DCM Room Temperature A2 4-Aminopyridine R2 A2->R2 B2 Pivalic Acid B2->R2 C2 This compound R2->C2 Coupling Agent (e.g., DCC, EDC) Activating Agent (e.g., HOBt) DCM or DMF, Room Temperature

Evaluating the Selectivity of 2,2-Dimethyl-N-pyridin-4-yl-propionamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of drug discovery and development is the selectivity of a compound for its intended biological target. An ideal therapeutic agent should exhibit high potency towards its target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target effects and adverse reactions. This guide focuses on the methodologies for evaluating the selectivity of the compound 2,2-Dimethyl-N-pyridin-4-yl-propionamide.

Currently, publicly available scientific literature does not specify a definitive biological target for this compound. While some computational studies have explored its potential as an antioxidant and have performed docking studies against certain bacterial proteins, experimental validation of a primary target in a therapeutically relevant context is not yet documented.

This guide, therefore, outlines the established experimental framework that would be necessary to first identify the primary target of this compound and subsequently to characterize its selectivity profile in comparison to other compounds.

I. Target Identification and Validation

The initial and most crucial step is to identify the primary biological target of this compound. Several experimental approaches can be employed for this purpose:

  • Affinity-Based Methods: Techniques such as affinity chromatography and pull-down assays coupled with mass spectrometry can identify proteins that physically interact with the compound.

  • Phenotypic Screening: High-throughput screening of the compound against a panel of cell lines or disease models can reveal a biological phenotype. Subsequent target deconvolution methods can then be used to identify the molecular target responsible for the observed effect.

  • Computational Prediction: In silico methods, including molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure. These predictions must be followed by experimental validation.

II. Evaluating Selectivity: A Comparative Framework

Once a primary target is identified and validated, a comprehensive selectivity profile can be established. This involves testing the compound against a panel of related and unrelated targets. For instance, if the primary target is identified as a protein kinase, the compound would be screened against a broad panel of other kinases.

Data Presentation: Comparative Selectivity Data

The following table illustrates how quantitative data for this compound and hypothetical alternative compounds could be presented. The data would be generated from the experimental protocols described in the subsequent section.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary Target)
This compoundData not availableData not availableData not availableData not available
Alternative Compound A151500>10000100
Alternative Compound B50500500010
Alternative Compound C510025020

Note: The data for "Alternative Compounds" is hypothetical and for illustrative purposes only.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. Below are standard protocols for key experiments.

A. Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a target kinase.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, and [γ-³³P]ATP.

  • Compound Incubation: The test compound (e.g., this compound) is added at various concentrations and incubated with the reaction mixture.

  • Reaction Termination: The kinase reaction is stopped by the addition of a stop solution, typically containing a high concentration of ATP and EDTA.

  • Substrate Capture: The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.

  • Washing: Unincorporated [γ-³³P]ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

B. Competitive Binding Assay

This method assesses the binding affinity of a compound to its target.

  • Assay Principle: A known ligand (probe) for the target, often fluorescently labeled or immobilized, is used. The test compound competes with this probe for binding to the target.

  • Reaction Components: The target protein, the probe, and varying concentrations of the test compound are incubated together.

  • Detection: The amount of probe bound to the target is measured. This can be done through various techniques, such as fluorescence polarization, FRET, or surface plasmon resonance.

  • Data Analysis: A decrease in the signal from the bound probe indicates displacement by the test compound. The dissociation constant (Kd) or IC50 for binding can be calculated from the resulting dose-response curve.

C. Cellular Thermal Shift Assay (CETSA)

CETSA evaluates target engagement in a cellular environment.

  • Cell Treatment: Intact cells are treated with the test compound at various concentrations.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Separation: The soluble fraction of proteins is separated from the aggregated fraction by centrifugation.

  • Target Detection: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: Binding of the compound to its target protein stabilizes it against thermal denaturation, resulting in more soluble protein at higher temperatures. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

IV. Visualization of Methodologies

The following diagrams illustrate the workflows for evaluating compound selectivity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay Kinase Inhibition Assay (e.g., Radiometric) Selectivity_Profile Selectivity Profile (IC50 / Kd values) Kinase_Assay->Selectivity_Profile Binding_Assay Competitive Binding Assay (e.g., FP, FRET) Binding_Assay->Selectivity_Profile CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Selectivity_Profile Signaling_Assay Downstream Signaling Assay (e.g., Western Blot) Signaling_Assay->Selectivity_Profile Compound Test Compound (this compound) Primary_Target Primary Target Compound->Primary_Target Potency Off_Targets Off-Target Panel (e.g., Kinome Screen) Compound->Off_Targets Off-Target Activity Primary_Target->Kinase_Assay Primary_Target->Binding_Assay Primary_Target->CETSA Primary_Target->Signaling_Assay Off_Targets->Kinase_Assay Off_Targets->Binding_Assay

Caption: Workflow for Determining Compound Selectivity.

Signaling_Pathway Receptor Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Activates Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Activates Substrate_1 Substrate 1 Kinase_A->Substrate_1 Phosphorylates Substrate_2 Substrate 2 Kinase_B->Substrate_2 Phosphorylates Cellular_Response Cellular Response Substrate_1->Cellular_Response Substrate_2->Cellular_Response Compound 2,2-Dimethyl-N- pyridin-4-yl-propionamide Compound->Kinase_A Inhibits (High Potency) Compound->Kinase_B Inhibits (Low Potency)

Caption: Hypothetical Signaling Pathway Illustrating Selectivity.

Assessing the Off-Target Effects of 2,2-Dimethyl-N-pyridin-4-yl-propionamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of the novel compound 2,2-Dimethyl-N-pyridin-4-yl-propionamide. Due to the limited publicly available data on the specific biological targets of this molecule, this guide will proceed based on a structurally inferred hypothesis. The core scaffold of this compound features an N-aryl propionamide moiety, a common structural motif in Non-Steroidal Anti-inflammatory Drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.

Therefore, for the purpose of this comparative analysis, we will hypothesize that the primary target of this compound is a member of the COX family of enzymes. This allows for a meaningful comparison with a well-characterized alternative, Ibuprofen, a widely used NSAID. This guide will objectively compare the known off-target profile of Ibuprofen to the potential off-target profile of this compound, supported by established experimental methodologies for assessing such effects.

Executive Summary

This document outlines the hypothetical on-target and potential off-target effects of this compound, using Ibuprofen as a benchmark for comparison. It details experimental protocols for robust off-target profiling and provides visual representations of key biological pathways and experimental workflows. The primary aim is to equip researchers with a framework for evaluating the selectivity of novel compounds sharing structural similarities with known pharmacophores.

Postulated Primary Target and Signaling Pathway

Based on its N-aryl propionamide scaffold, this compound is postulated to inhibit cyclooxygenase (COX) enzymes, key players in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Physiological_Functions Physiological Functions (Stomach Lining, Platelet Aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Ibuprofen Ibuprofen Ibuprofen->COX1_2 Test_Compound This compound Test_Compound->COX1_2 Hypothesized

Figure 1. Hypothesized mechanism of action via the COX signaling pathway.

Comparative Off-Target Profile

The following table summarizes the known off-target effects of Ibuprofen, which serves as a comparative baseline for the potential off-target activities of this compound.

Target ClassSpecific Off-Target(s)Known/Potential Effect of IbuprofenPotential for Interaction by this compound
Enzymes Fatty acid amide hydrolase (FAAH)Weak inhibitionPossible, requires experimental validation.
Carbonic anhydrasesInhibition of various isoformsPossible, requires experimental validation.
Peroxisome proliferator-activated receptors (PPARs)Agonist activity (PPARα and PPARγ)Possible, requires experimental validation.
Ion Channels Voltage-gated sodium channelsWeak blockadePossible, requires experimental validation.
Other Aldehyde-detoxifying enzymesInhibitionPossible, requires experimental validation.

Experimental Protocols for Off-Target Assessment

To empirically determine the off-target profile of this compound, a multi-pronged approach employing a suite of established experimental techniques is recommended.

Kinase Profiling

Objective: To assess the inhibitory activity of the compound against a broad panel of human kinases, a common source of off-target effects for many small molecules.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final concentrations for the assay.

  • Kinase Panel Screening: The compound is screened against a panel of several hundred purified human kinases at a fixed concentration (e.g., 10 µM).

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a generic or specific substrate. Alternatively, fluorescence-based assays can be used.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A significant inhibition (e.g., >50%) triggers follow-up dose-response studies to determine the IC₅₀ value.

Kinase_Profiling_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Kinase_Panel Screen against a broad panel of purified human kinases Compound_Prep->Kinase_Panel Radiometric_Assay Perform radiometric or fluorescence-based assay Kinase_Panel->Radiometric_Assay Data_Analysis Calculate % inhibition for each kinase Radiometric_Assay->Data_Analysis Decision Inhibition > 50%? Data_Analysis->Decision Dose_Response Perform dose-response studies to determine IC50 Decision->Dose_Response Yes End End Decision->End No Dose_Response->End

Figure 2. Experimental workflow for kinase profiling.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of the compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are treated with either the test compound or a vehicle control (DMSO).

  • Thermal Challenge: The treated cells are subjected to a temperature gradient.

  • Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

CETSA_Workflow Start Start Cell_Treatment Treat cells with compound or vehicle control Start->Cell_Treatment Heat_Challenge Apply temperature gradient Cell_Treatment->Heat_Challenge Lysis Lyse cells and separate soluble/aggregated proteins Heat_Challenge->Lysis Protein_Quant Quantify soluble protein (Western Blot / Mass Spec) Lysis->Protein_Quant Analysis Analyze protein melting curves Protein_Quant->Analysis End End Analysis->End

Figure 3. Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Analysis

Objective: To obtain an unbiased, global view of the proteins that interact with the compound in a cellular environment.

Methodology:

  • Affinity Probe Synthesis: A chemical probe is synthesized by attaching a linker and an affinity tag (e.g., biotin) to this compound.

  • Cell Lysate Incubation: The probe is incubated with cell lysates to allow for binding to target proteins.

  • Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads.

  • Mass Spectrometry: The captured proteins are eluted, digested, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are identified as potential off-targets.

Conclusion and Future Directions

The N-aryl propionamide scaffold of this compound suggests a potential interaction with COX enzymes. However, without empirical data, this remains a hypothesis. A thorough investigation of its off-target effects is crucial for understanding its pharmacological profile and potential liabilities. The experimental strategies outlined in this guide, including kinase profiling, CETSA, and proteome-wide analysis, provide a robust framework for such an assessment. The results from these studies will be instrumental in validating the primary target and uncovering any unforeseen interactions, thereby guiding the future development of this and structurally related compounds. It is imperative that further experimental work is conducted to move beyond the current hypothetical framework and establish a data-driven understanding of the biological activity of this compound.

independent verification of the reported properties of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the reported properties of 2,2-Dimethyl-N-pyridin-4-yl-propionamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a framework for its evaluation by comparing its known theoretical and basic physicochemical properties with those of structurally similar compounds. Detailed experimental protocols are provided to enable researchers to generate the necessary data for a comprehensive comparison.

Introduction

This compound is a small molecule of interest in chemical and pharmaceutical research. A theoretical study has suggested its potential as an antioxidant, warranting further investigation into its biological activities. This guide focuses on a comparative analysis of its properties against two isomeric and structurally related compounds:

  • Alternative 1: 2,2-Dimethyl-N-pyridin-2-yl-propionamide

  • Alternative 2: 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide

Physicochemical Properties

PropertyThis compound2,2-Dimethyl-N-pyridin-2-yl-propionamide (Alternative 1)2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide (Alternative 2)
CAS Number 70298-89-4[1]86847-59-8[2]Not Available
Molecular Formula C₁₀H₁₄N₂O[1]C₁₀H₁₄N₂O[3]C₁₁H₁₆N₂O[4]
Molecular Weight 178.23 g/mol [1]178.23 g/mol [3]192.26 g/mol [4]
Appearance Light yellow solid[1]Solid[3]Colorless crystals[5]
Melting Point Not Available71-75 °C[2][3]103–104 °C[5]
Aqueous Solubility Data Not AvailableData Not AvailableData Not Available
LogP Data Not Available2 (XLogP3)[3]Data Not Available

Biological Activity

Antioxidant Activity

A theoretical study has suggested that this compound may possess antioxidant properties.[6] However, to the best of our knowledge, no experimental verification of this activity has been published. To validate this claim, standard in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are recommended.

Cytotoxicity

The cytotoxicity of a compound is a critical parameter for any potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. Currently, there is no publicly available data on the cytotoxicity of this compound or its selected alternatives.

Experimental Protocols

To facilitate the independent verification of the properties of this compound and its alternatives, detailed protocols for key experiments are provided below.

Synthesis of this compound

A general procedure for the synthesis involves the reaction of 4-aminopyridine with pivaloyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.[1]

SynthesisWorkflow Reactants 4-Aminopyridine + Pivaloyl Chloride + Triethylamine Reaction Stir at Room Temperature Reactants->Reaction Solvent Dichloromethane Solvent->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

SolubilityProtocol Start Start Add Add excess compound to water Start->Add Equilibrate Equilibrate at constant temperature with agitation Add->Equilibrate Separate Separate solid from solution (centrifuge/filter) Equilibrate->Separate Analyze Analyze concentration of the supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Result Determine Solubility Analyze->Result

Caption: Workflow for the shake-flask solubility determination method.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

LogP_Protocol Start Start Prepare Prepare octanol-saturated water and water-saturated octanol Start->Prepare Dissolve Dissolve compound in one phase Prepare->Dissolve Mix Mix with the other phase and equilibrate Dissolve->Mix Separate Separate the two phases Mix->Separate Analyze Analyze compound concentration in both phases (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate LogP = log([octanol]/[water]) Analyze->Calculate

Caption: Experimental workflow for LogP determination.

In Vitro Antioxidant Activity (DPPH Assay)

The DPPH assay is a common and rapid method to screen for antioxidant activity.

DPPH_Assay Start Start Prepare_DPPH Prepare DPPH radical solution Start->Prepare_DPPH Prepare_Sample Prepare different concentrations of the test compound Start->Prepare_Sample Mix Mix DPPH solution with test compound solutions Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % radical scavenging activity Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[7][8][9][10]

MTT_Assay Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add different concentrations of the test compound Seed_Cells->Add_Compound Incubate_Cells Incubate for a defined period (e.g., 24-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO, SDS) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Determine cell viability and IC₅₀ Measure->Analyze

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While this compound has been identified as a potential antioxidant, a comprehensive understanding of its properties requires further experimental investigation. This guide provides the necessary framework and detailed protocols for researchers to conduct an independent verification of its physicochemical and biological characteristics. The generation of experimental data for solubility, LogP, antioxidant activity, and cytotoxicity will enable a direct and meaningful comparison with its structural analogs and other relevant compounds, thereby clarifying its potential for future applications in drug discovery and development.

References

literature review comparing pyridine amide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Pyridine, a fundamental nitrogen-containing heterocycle, serves as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives, particularly those incorporating an amide functional group, have garnered significant attention for their broad spectrum of biological activities.[3][4][5] This guide provides a comparative analysis of various pyridine amide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols.

Synthesis Strategies for Pyridine Amide Derivatives

The synthesis of pyridine amide derivatives can be achieved through various methodologies, ranging from classical condensation reactions to modern catalytic approaches. A common and direct strategy involves the C-N bond forming reaction between a halopyridine and an appropriate amide, which can serve as the amine source.[6] Another powerful method is the single-step conversion of N-vinyl or N-aryl amides into substituted pyridines. This process typically involves the activation of the amide with an agent like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as 2-chloropyridine, followed by the addition of a π-nucleophile (e.g., an alkyne) and subsequent annulation to form the pyridine ring.[7][8][9] This approach is valued for its efficiency and compatibility with a wide range of functional groups.[9]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Product Start1 N-Vinyl/Aryl Amide Activation Amide Activation (Tf₂O, 2-ClPyr) Start1->Activation Start2 π-Nucleophile (e.g., Alkyne) Addition Nucleophilic Addition Start2->Addition Activation->Addition Annulation Annulation/Cyclization Addition->Annulation Product Substituted Pyridine Amide Derivative Annulation->Product VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation ERK->Proliferation Enters Nucleus Inhibitor Pyridine Amide Inhibitor Inhibitor->VEGFR2 Blocks SAR_Logic cluster_features Structural Features cluster_activity Biological Activity feature1 Presence of -OH, -OMe, -NH₂, -C=O Groups activity_inc Enhanced Antiproliferative Activity feature1->activity_inc Leads to feature2 Presence of Halogen or Bulky Groups activity_dec Decreased Antiproliferative Activity feature2->activity_dec Leads to

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-N-pyridin-4-yl-propionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS RN: 70298-89-4), a compound commonly used in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Due to its chemical properties and the presence of a pyridine moiety, this compound is classified as hazardous waste.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and regulatory violations.[3][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1]

In the event of a spill, evacuate the area and assess the situation. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][5] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] The primary method of disposal is through a licensed chemical destruction plant, often involving controlled incineration.[2][6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[1]

  • Containerization:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][7]

    • Use containers with leak-proof, screw-on caps. Avoid using corks or parafilm for sealing.[7]

    • Ensure the container is chemically compatible with the waste. Plastic bottles are often preferred over glass to minimize breakage risks.[3]

    • Place the primary waste container in a secondary container to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[7]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".[3]

    • The label must include the full chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[3]

    • For mixtures, list each chemical constituent and its approximate percentage.[3]

    • Include the date of waste generation, the place of origin (e.g., lab room number), and the name and contact information of the principal investigator.[3]

    • Mark the appropriate hazard pictograms on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • Keep the container closed at all times except when adding waste.[7][8]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide a complete list of the chemicals to be disposed of.[3]

    • Do not attempt to dispose of the chemical waste through the sanitary sewer or in the regular trash.[3][4][5]

Logical Workflow for Disposal

G A Identify Waste (Solid, Liquid, Contaminated Materials) B Segregate from Incompatible Waste A->B C Select Compatible Waste Container B->C D Label Container 'Hazardous Waste' & Contents C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Proper Disposal by Licensed Facility F->G G start Waste Generated is_hazardous Is it this compound or contaminated with it? start->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Follow General Lab Waste Procedures is_hazardous->non_hazardous_waste No collect Collect in Labeled Hazardous Waste Container hazardous_waste->collect contact_ehs Arrange for EHS Disposal collect->contact_ehs end Disposed contact_ehs->end

References

Personal protective equipment for handling 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS No. 70298-89-4). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.

Chemical Identifier:

IUPAC Name 2,2-dimethyl-N-(pyridin-4-yl)propanamide
CAS Number 70298-89-4[1][2][3]
Molecular Formula C₁₀H₁₄N₂O[1][2][3]
Molecular Weight 178.23 g/mol [1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE Category Item Specification & Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling. Change gloves frequently and immediately if contaminated.[4][5][6]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area to protect from splashes.[4][6]
Face Protection Face shieldTo be used in conjunction with goggles when there is a significant risk of splashing or aerosol generation.[6][7]
Body Protection Laboratory coat or disposable gownShould be buttoned with long sleeves to protect skin and clothing from accidental spills.[4][6]
Foot Protection Closed-toe shoesRequired in the laboratory at all times to protect against spills and falling objects.[4]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a containment system (e.g., fume hood, glove box) or if aerosol generation is likely.[6][7]

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Preparations:

  • Consult Institutional EHS: Before beginning any work, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on handling and waste disposal.[8]

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]

  • Equipment: Have all necessary equipment, including balances, spatulas, and appropriately labeled containers, ready before handling the compound.

2. Weighing and Aliquoting:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Containment: Perform all manipulations of the solid compound within a chemical fume hood or glove box to minimize inhalation exposure.

  • Transfer: Use a spatula to carefully transfer the desired amount of this compound to a tared, sealed container. Avoid creating dust.[9]

3. Dissolution and Handling of Solutions:

  • Solvent Addition: In the containment unit, add the desired solvent to the sealed container with the powder.

  • Dissolution: Gently agitate the container to dissolve the compound. Sonication may be used if necessary.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Solid Waste Collect all solid waste (e.g., weighing papers, used gloves, contaminated wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
Liquid Waste Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical wastes unless explicitly approved by your EHS office.[8]
Sharps Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container for hazardous chemical waste.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[9]

Waste Pickup: Store sealed waste containers in a designated satellite accumulation area.[8] Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[8]

Emergency Procedures

Spill Response:

  • In case of a spill, evacuate the immediate area and alert others.

  • If safe to do so, absorb the spill with an inert, non-combustible absorbent material.

  • Place the absorbent material in a sealed container for hazardous waste disposal.

  • Ensure the area is well-ventilated during and after cleanup.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9][10]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

Diagrams

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Consult_EHS Consult Institutional EHS Prepare_Workspace Prepare Workspace in Fume Hood Consult_EHS->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Segregate_Waste Segregate Solid & Liquid Waste Prepare_Solution->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store in Satellite Area Label_Waste->Store_Waste Request_Pickup Request EHS Pickup Store_Waste->Request_Pickup

Caption: Workflow for handling and disposal of this compound.

References

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Retrosynthesis Analysis

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2,2-Dimethyl-N-pyridin-4-yl-propionamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.